Technical Documentation Center

Trelagliptin-13C-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trelagliptin-13C-d3

Core Science & Biosynthesis

Foundational

Technical Guide: Utilization of Trelagliptin-13C-d3 in High-Precision Bioanalysis

Part 1: Executive Summary & Core Utility Trelagliptin-13C-d3 is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered for the quantitative bioanalysis of Trelagliptin (SYR-472). Trelagliptin i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Utility

Trelagliptin-13C-d3 is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered for the quantitative bioanalysis of Trelagliptin (SYR-472). Trelagliptin is a potent, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM).[1][2][3]

In the context of drug development and pharmacokinetic (PK) research, Trelagliptin-13C-d3 serves a singular, critical function: error correction in mass spectrometry .

By incorporating heavy isotopes—specifically one Carbon-13 (


) and three Deuterium (

or

) atoms—this compound mimics the physicochemical properties of the drug substance while maintaining a distinct mass signature (+4 Da shift). This allows researchers to normalize variations in extraction recovery, transfer losses, and, most importantly, matrix-induced ionization suppression/enhancement during LC-MS/MS analysis.
Technical Specifications
FeatureDetail
Compound Name Trelagliptin-13C-d3
Parent Drug Trelagliptin (SYR-472)
Isotopic Labeling

(x1), Deuterium (

)
Mass Shift +4 Daltons (approximate)
Primary Application Internal Standard (IS) for LC-MS/MS Quantitation
Detection Mode Positive Electrospray Ionization (ESI+)

Part 2: The Science of Stable Isotope Dilution (SIDA)

The use of Trelagliptin-13C-d3 is grounded in the principle of Stable Isotope Dilution Assay (SIDA) . In high-throughput bioanalysis, external calibration is insufficient because it cannot account for the "Matrix Effect"—the phenomenon where co-eluting phospholipids or endogenous salts in plasma suppress the ionization of the analyte.

Why Trelagliptin-13C-d3 is Superior to Structural Analogs

Early methods for Trelagliptin often utilized Alogliptin as an internal standard due to structural similarity. However, structural analogs do not co-elute perfectly with the analyte and may experience different ionization environments.

Trelagliptin-13C-d3 is chemically identical to the analyte but isotopically distinct. It co-elutes with Trelagliptin, meaning it experiences the exact same matrix suppression or enhancement at the exact same moment in the ion source.

Mechanism of Action[4]
  • Co-Extraction: The IS is spiked into the biological sample before extraction. Any loss of Trelagliptin during pipetting or extraction is mirrored by an identical loss of Trelagliptin-13C-d3.

  • Co-Elution: Both compounds enter the mass spectrometer simultaneously.

  • Ratiometric Normalization: The instrument measures the response ratio (

    
    ). Since both values are affected equally by errors, the ratio remains constant and accurate.
    

SIDA_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: Trelagliptin-13C-d3 Sample->Spike + IS Extract Sample Extraction (LLE or PPT) Spike->Extract Mix LC LC Separation (Co-elution) Extract->LC Inject MS MS/MS Detection (Mass Differentiation) LC->MS ESI+ Data Ratio Calculation (Analyte/IS) MS->Data Quant

Figure 1: The Stable Isotope Dilution workflow ensures that Trelagliptin-13C-d3 compensates for variability at every stage of the bioanalytical process.

Part 3: Validated LC-MS/MS Protocol Guide

This section outlines a high-sensitivity protocol for quantifying Trelagliptin using Trelagliptin-13C-d3. This workflow is adapted for human or rat plasma matrices.

Mass Spectrometry Parameters (MRM Optimization)

Trelagliptin is a basic compound containing amino groups, making it ideal for Positive Electrospray Ionization (ESI+) .

  • Parent Transition: Trelagliptin forms a protonated molecule

    
    .
    
  • IS Transition: Trelagliptin-13C-d3 will be shifted by +4 Da.

Critical Note on Fragmentation: The product ion depends on the position of the label. If the label is on the fragment lost during collision-induced dissociation (CID), the product ion mass will be identical to the native drug. If the label is on the core structure retained, the product ion will also be shifted. Always perform a product ion scan on your specific lot of IS.

CompoundPrecursor Ion (Q1)Product Ion (Q3)*Collision Energy (eV)Dwell Time (ms)
Trelagliptin 358.2

341.2

25 - 35100
Trelagliptin-13C-d3 362.2

345.2

25 - 35100

*Note: The transition 358.2


 341.2 corresponds to the loss of ammonia (

). Assuming the

and

labels are on the piperidine ring or core structure retained after ammonia loss, the IS product ion is 345.2. Verify experimentally.
Chromatographic Conditions

Trelagliptin is relatively polar. A standard C18 column may require high aqueous content or ion-pairing agents, but modern HILIC or polar-embedded C18 phases work best.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect CSH or Phenomenex Kinetex biphenyl), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Load
0.50 10% Hold
2.50 90% Elute
3.50 90% Wash
3.60 10% Re-equilibrate

| 5.00 | 10% | Stop |

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is cost-effective and sufficient when using a SIL-IS like Trelagliptin-13C-d3, as the IS corrects for the "dirty" matrix left behind.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Trelagliptin-13C-d3 Working Solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of Acetonitrile (ACN).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase conditions and prevent peak broadening).

  • Inject: 2-5 µL onto the LC-MS/MS.

Part 4: Advanced Bioanalytical Considerations

Isotopic Contribution (Cross-Talk)

When using Trelagliptin-13C-d3, you must ensure the mass shift is sufficient to prevent "cross-talk."

  • M+4 Shift: A +4 Da shift is ideal. The natural isotopic abundance of Trelagliptin (M+4) is negligible (<0.1%). Therefore, the native drug will not contribute signal to the IS channel.

  • Reverse Contribution: Ensure the IS is isotopically pure. If the IS contains traces of unlabeled Trelagliptin (d0), it will create a "ghost peak" in the analyte channel, limiting the Lower Limit of Quantitation (LLOQ). Certificate of Analysis (CoA) Check: Ensure isotopic purity is >99%.

Stability and Handling
  • Stock Solution: Dissolve Trelagliptin-13C-d3 in DMSO or Methanol. Store at -20°C or -80°C.

  • Light Sensitivity: Trelagliptin is generally stable, but standard precautions (amber vials) are recommended.

  • Deuterium Exchange: Deuterium on heteroatoms (N-D, O-D) can exchange with solvent protons (H) in water. However , Trelagliptin-13C-d3 usually labels carbon-bound hydrogens (C-D), which are non-exchangeable and stable. Verify the label position if using acidic mobile phases for extended periods.

Decision_Tree Start Method Development CheckIS Check IS Purity (CoA) Isotopic Purity > 99%? Start->CheckIS Pure Proceed to Tuning CheckIS->Pure Yes Impure Risk of Ghost Peak Increase LLOQ CheckIS->Impure No Tune Q1 Scan (Parent) Confirm m/z ~362 Pure->Tune Frag Product Scan (Q3) Identify Fragment Tune->Frag Final Finalize MRM 362 -> 345 (Typical) Frag->Final

Figure 2: Decision tree for verifying Trelagliptin-13C-d3 suitability before method validation.

Part 5: References

  • Han, Y., et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis, 11(19), 1755-1765. Retrieved from [Link]

  • Vyas, A.J., et al. (2025).[1] Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]

  • Mowaka, S., et al. (2021).[3] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Synthesis and Characterization of Trelagliptin-13C-d3

[1] Strategic Overview & Rationale In the development of long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Trelagliptin (SYR-472) stands out for its once-weekly dosing profile. However, accurate quantification of Tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview & Rationale

In the development of long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Trelagliptin (SYR-472) stands out for its once-weekly dosing profile. However, accurate quantification of Trelagliptin in biological matrices (plasma/urine) is often complicated by matrix effects and ionization suppression in LC-MS/MS workflows.[1] While structural analogs like Alogliptin are frequently used as Internal Standards (IS), they fail to perfectly compensate for retention time shifts and specific matrix interferences.[1]

This guide details the synthesis and characterization of Trelagliptin-13C-d3 , a high-fidelity Stable Isotope Labeled Internal Standard (SIL-IS).[1] By incorporating a


 and three deuterium (

) atoms at the metabolically stable N-3 methyl position of the uracil core, we achieve a mass shift of +4 Da .[1] This shift is sufficient to avoid isotopic overlap with the natural M+0 isotope envelope of the analyte while maintaining identical chromatographic behavior.[1]

Retrosynthetic Analysis & Isotopic Placement

The structural integrity of the label is paramount.[1] We avoid labeling the piperidine ring or the fluorobenzonitrile tail, as these sites are susceptible to metabolic cleavage (N-dealkylation) or hydrolysis.[1] The N-3 methyl group on the uracil ring is chemically robust and offers a direct synthetic entry point via alkylation.[1]

Isotopic Precursor Selection[1]
  • Target Molecule: Trelagliptin-13C-d3[1]

  • Label Source: Iodomethane-

    
    C, 
    
    
    
    (
    
    
    )[1]
  • Labeling Strategy: Late-stage methylation of the N-1 substituted uracil intermediate prevents regio-isomeric scrambling and maximizes the yield of the expensive isotopic reagent.[1]

Synthetic Logic Diagram

Retrosynthesis Target Trelagliptin-13C-d3 (Target SIL-IS) Precursor1 Intermediate A (N1-substituted 6-chlorouracil) Precursor1->Target 1. SNAr (Aminopiperidine) 2. Salt Formation Label Reagent: Iodomethane-13C, d3 (13CD3I) Label->Target N3-Methylation (Regioselective) Start Starting Material 6-Chlorouracil Start->Precursor1 N1-Alkylation SideChain Side Chain 2-(bromomethyl)-4-fluorobenzonitrile SideChain->Precursor1

Figure 1: Retrosynthetic strategy isolating the N-3 position for isotopic labeling.

Experimental Protocol: Step-by-Step Synthesis

Safety Warning: Handle


 in a fume hood; it is a volatile alkylating agent.[1] All intermediates should be treated as potent bioactive compounds.[1]
Step 1: Preparation of N1-Alkylated Scaffold

Objective: Attach the fluorobenzonitrile tail to 6-chlorouracil at the N-1 position.[1]

  • Reagents: 6-Chlorouracil (1.0 eq), 2-(bromomethyl)-4-fluorobenzonitrile (1.05 eq), LiH or NaH (1.1 eq).[1]

  • Solvent: DMF (Anhydrous).[1]

  • Protocol:

    • Dissolve 6-chlorouracil in DMF at 0°C.

    • Add base (LiH) portion-wise to deprotonate N-1 (pKa ~9.5).[1] Stir for 30 min.

    • Add 2-(bromomethyl)-4-fluorobenzonitrile dropwise.[1]

    • Warm to RT and stir for 4 hours.

    • Validation: Monitor by TLC. The N-1 alkylated product is less polar than the starting uracil.[1]

    • Workup: Quench with water, filter the precipitate, and recrystallize from Ethanol/Water.

    • Product: 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Intermediate A ).

Step 2: Isotopic Labeling (The Critical Step)

Objective: Introduce the


-

tag at N-3.[1]
  • Reagents: Intermediate A (1.0 eq), Iodomethane-

    
    C, 
    
    
    
    (1.2 eq), K
    
    
    CO
    
    
    (2.0 eq).[1]
  • Solvent: DMSO (Promotes N-alkylation).[1]

  • Protocol:

    • Suspend Intermediate A and K

      
      CO
      
      
      
      in DMSO.[1]
    • Add Iodomethane-

      
      C, 
      
      
      
      via syringe at ambient temperature.
    • Heat to 45°C for 2 hours. Note: Do not overheat, as methyl iodide is volatile (bp ~42°C).[1]

    • Workup: Dilute with water/EtOAc. Extract organic layer, wash with brine, dry over MgSO

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: 2-((6-chloro-3-(methyl-

      
      C, 
      
      
      
      )-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (Intermediate B ).
Step 3: SNAr Coupling & Deprotection

Objective: Install the aminopiperidine moiety.[1]

  • Reagents: Intermediate B (1.0 eq), (R)-3-((tert-butoxycarbonyl)amino)piperidine (1.2 eq), NaHCO

    
     (3.0 eq).
    
  • Protocol:

    • Reflux reagents in Ethanol or Isopropanol for 6–8 hours. The chlorine at C-6 is displaced by the piperidine nitrogen.[1]

    • Evaporate solvent and purify the Boc-protected intermediate.[1]

    • Deprotection: Treat with TFA/DCM (1:4) for 1 hour to remove the Boc group.

    • Neutralize with saturated NaHCO

      
      , extract with DCM.
      
Step 4: Succinate Salt Formation

Objective: Generate the stable salt form for bioanalytical use.

  • Protocol: Dissolve the free base in Ethanol. Add Succinic acid (1.0 eq) dissolved in hot Ethanol. Cool to crystallize Trelagliptin-13C-d3 Succinate.[1]

Analytical Characterization & Validation

To ensure the material meets the "Trustworthiness" pillar of E-E-A-T, the following data must be generated.

A. High-Resolution Mass Spectrometry (HRMS)[1]
  • Theoretical Mass (M+H)

    
    : 
    
    • Unlabeled Trelagliptin:

      
       358.16[1]
      
    • Trelagliptin-13C-d3:

      
       362.18 (+4.02 Da shift)[1]
      
  • Acceptance Criteria: Mass accuracy < 5 ppm. Isotopic purity > 99% (contribution of M+0 must be < 0.5% to prevent interference).[1]

B. NMR Spectroscopy[1]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Confirm the absence of the singlet peak at

      
       3.20 ppm (standard N-CH
      
      
      
      ).
    • Confirm integrity of aromatic protons (fluorobenzonitrile region:

      
       7.0–7.8 ppm).[1]
      
  • 
    C NMR: 
    
    • The N-methyl carbon will appear as a septet (or broad multiplet) due to coupling with three deuterium atoms (

      
      ) and will be significantly enhanced in intensity due to 
      
      
      
      C enrichment.[1]
C. Chromatographic Purity[1]
  • Method: HPLC-UV at 254 nm.[1]

  • Requirement: > 98.0% purity. No unreacted "Intermediate A" (chlorouracil derivative).[1]

Bioanalytical Application (LC-MS/MS)

The synthesized SIL-IS is designed for use in regulated DMPK studies.[1]

Method Parameters
ParameterSettingRationale
Ionization ESI Positive (+)Basic amine on piperidine protonates easily.[1]
MRM Transition (Analyte)

Loss of NH

(characteristic of aminopiperidines).[1]
MRM Transition (IS)

Retains the labeled N-methyl uracil core.[1]
Column C18 (e.g., Acquity BEH)Standard reverse-phase retention.[1]
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures protonation.[1]
Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Add SIL-IS (Trelagliptin-13C-d3) Sample->IS_Add Extract Protein Precipitation (MeCN) IS_Add->Extract LC UPLC Separation (Co-elution of Analyte/IS) Extract->LC MS MS/MS Detection (Mass Differentiation) LC->MS Result Quantification (Area Ratio Calculation) MS->Result

Figure 2: Bioanalytical workflow utilizing Trelagliptin-13C-d3 for matrix correction.

References

  • Takeda Pharmaceutical Company Limited. (2008).[1] Preparation of uracil derivatives as DPP-IV inhibitors. US Patent 2008/0227798 A1. Link

  • Kato, N., et al. (2015).[1] Discovery and pharmacological characterization of trelagliptin (SYR-472), a novel, once-weekly, oral dipeptidyl peptidase-4 inhibitor. Journal of Medicinal Chemistry. Link

  • Bohrium. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. ResearchGate. Link

  • Alsante, K. M., et al. (2014).[1] The role of stable isotope-labeled internal standards in quantitative bioanalysis. Bioanalysis. Link[1]

Sources

Foundational

Technical Guide: Trelagliptin-13C-d3 Mechanism of Action as an Internal Standard in LC-MS/MS Bioanalysis

[1][2] Executive Summary This technical guide details the physicochemical mechanism and experimental application of Trelagliptin-13C-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Tre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the physicochemical mechanism and experimental application of Trelagliptin-13C-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Trelagliptin (SYR-472) in biological matrices.[1][2] Designed for bioanalytical scientists, this document moves beyond basic methodology to explain the causality of isotope dilution mass spectrometry (IDMS). It demonstrates how the co-elution and identical ionization behavior of Trelagliptin-13C-d3 actively correct for matrix effects, extraction variability, and instrument drift, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.[1]

Introduction: The Bioanalytical Challenge

Trelagliptin is a potent, long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus.[1][2][3] Its high potency often requires quantification at low nanogram/milliliter (ng/mL) levels in complex matrices like human plasma or urine.[2][4]

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), three primary variables compromise quantitative accuracy:

  • Extraction Efficiency: Variability in recovery during protein precipitation or liquid-liquid extraction.[1][2][4]

  • Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids) that suppress or enhance ionization in the electrospray source.[4]

  • Instrument Drift: Fluctuations in MS detector response over long analytical runs.

Trelagliptin-13C-d3 serves as the critical control element to normalize these variables.[1][2][4] By incorporating a stable isotope label (


 and deuterium), it mimics the analyte's behavior while remaining spectrally distinct.[2][4]

The Physicochemical Basis of the Internal Standard[4]

Structural Identity and Mass Shift

The internal standard is Trelagliptin labeled at the N-methyl group on the pyrimidine ring.[1][4]

  • Analyte: Trelagliptin (

    
    ), Monoisotopic Mass ~357.16 Da.[2][4]
    
  • Internal Standard: Trelagliptin-13C-d3 (

    
    ), Monoisotopic Mass ~361.19 Da.[1][2][4]
    

The labeling provides a mass shift of +4 Da (1 Da from


 and 3 Da from three 

).[2][4] This shift is sufficient to prevent "cross-talk" or spectral overlap from the natural isotopic abundance (M+4) of the analyte, ensuring the IS signal is clean.[4]
Mechanism of Action: Isotope Dilution Principle

The "mechanism" of Trelagliptin-13C-d3 is not pharmacological but physicochemical compensation .[1][2]

A. Chromatographic Co-elution

Because deuterium and Carbon-13 have negligible effects on lipophilicity compared to the bulk molecule, Trelagliptin-13C-d3 retains the same retention time (RT) as Trelagliptin on C18 stationary phases.[1][2][4]

  • Result: Both compounds enter the mass spectrometer ion source at the exact same moment.[4]

B. Ionization Normalization (The "Shared Fate" Model)

In the Electrospray Ionization (ESI) source, analytes compete for surface charge on evaporating droplets.[4] If matrix components (e.g., glycerophosphocholines) are present at the retention time, they limit the available charge, causing ion suppression .[4]

  • Mechanism: Since the IS is present in the same droplet at the same time as the analyte, it experiences the exact same degree of suppression.[4]

  • Correction:

    
    
    
    
    
    
    
    The "Ionization Efficiency" term cancels out, neutralizing the matrix effect.

Visualization of the Mechanism[4]

The following diagram illustrates the parallel fate of the Analyte and Internal Standard through the bioanalytical workflow, highlighting where error correction occurs.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Variable Matrix) Extraction Extraction (LLE/PPT) (Variable Recovery) Sample->Extraction Spike Spike IS: Trelagliptin-13C-d3 Spike->Extraction Normalization Starts Here Chromatography LC Separation (Co-elution at same RT) Extraction->Chromatography Analyte & IS Mixed Ionization ESI Source (Identical Matrix Suppression) Chromatography->Ionization Elute Together Detection MS/MS Detection (Mass Discrimination) Ionization->Detection Ratio Calculate Area Ratio (Analyte/IS) Ionization->Ratio Suppression Cancels Out SignalA Analyte Signal (m/z 358.2) Detection->SignalA SignalIS IS Signal (m/z 362.2) Detection->SignalIS SignalA->Ratio SignalIS->Ratio Result Quantified Concentration (Error Corrected) Ratio->Result

Caption: Workflow demonstrating how Trelagliptin-13C-d3 (IS) corrects for variability in extraction and ionization by sharing the analyte's physicochemical fate.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for human plasma but can be adapted for other matrices.[2][4]

Materials
  • Analyte: Trelagliptin Succinate (Reference Standard).[1][2][4][5]

  • Internal Standard: Trelagliptin-13C-d3 (Purity >98% isotopic enrichment).[1][2][4]

  • Matrix: Drug-free human plasma (K2EDTA).[1][2][4]

  • Reagents: Acetonitrile (LC-MS grade), Ammonium Acetate, Formic Acid.[1][2][4]

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation for cleaner extracts and reduced matrix effects.[1][2][4]

  • Aliquot: Transfer 50 µL of plasma sample into a clean tube.

  • IS Spiking: Add 10 µL of Trelagliptin-13C-d3 Working Solution (e.g., 500 ng/mL in 50% Methanol).

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0) to alkalize the sample (improves extraction of the basic amine).[4]

  • Extraction: Add 600 µL of Ethyl Acetate. Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer 500 µL of the supernatant (organic layer) to a fresh plate/tube. Evaporate to dryness under Nitrogen at 40°C.[1][2][4]

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (20:80 A:B). Vortex well.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[4]

  • Flow Rate: 0.4 mL/min.[1][2][4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).

  • Mobile Phase B: Acetonitrile.[1][2][4][6]

  • Gradient:

    • 0.0 min: 10% B[2][4]

    • 3.0 min: 90% B[1][2][4]

    • 3.5 min: 90% B[1][2][4]

    • 3.6 min: 10% B[2][4]

    • 5.0 min: Stop

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Trelagliptin 358.2

341.2

2550
Trelagliptin-13C-d3 362.2

345.2

2550

Note: The product ion corresponds to the loss of ammonia (17 Da).[4] The label (N-methyl-13C-d3) remains on the core fragment, maintaining the +4 Da shift in the product ion.[1][2]

Validation & Quality Control

To ensure the IS is functioning correctly, the following criteria must be met (per FDA Bioanalytical Method Validation Guidelines):

  • IS Response Consistency: The peak area of the IS in all samples (Standards, QCs, Unknowns) should not deviate >50% from the mean IS response in the calibration standards. Significant drift indicates matrix effects or pipetting errors.[1][2][4]

  • Interference Check (Selectivity): Analyze a blank matrix sample (without IS). The signal at the IS channel (m/z 362.2 -> 345.[1][2][4]2) must be <5% of the IS response in the LLOQ sample.

  • Cross-talk (Contribution): Analyze a ULOQ (Upper Limit of Quantification) sample without IS. The signal in the IS channel must be negligible.[4] This confirms the +4 Da shift is sufficient to avoid isotopic overlap.[4]

Troubleshooting & Pitfalls

Deuterium Exchange

While the methyl-d3 group is generally stable, deuterium on exchangeable positions (like -NH or -OH) can be lost in protic solvents.[1][2]

  • Verification: The chosen IS (N-methyl-13C-d3) is chemically stable.[1][2][4] However, avoid highly acidic or basic conditions for prolonged periods during storage to prevent any potential degradation.[4]

Signal Suppression

If the IS response drops significantly in patient samples compared to water-based standards, it indicates strong matrix suppression.[1][4]

  • Solution: While the IS corrects the quantification, severe suppression reduces sensitivity (S/N ratio). Improve sample cleanup (e.g., switch from PPT to LLE or SPE) to remove phospholipids.

References

  • LC-MS/MS Methodology for Trelagliptin: Bohrium/ResearchGate.[1][2][4] "Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS." (2021).[1][2][4][7] [Link]

  • Mechanism of Stable Isotope Internal Standards: National Institutes of Health (PMC).[2][4] "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." [Link]

  • FDA Bioanalytical Guidelines: U.S. Food and Drug Administration.[4] "Bioanalytical Method Validation Guidance for Industry."[1][2][4] (2018).[1][2][4][8] [Link]

Sources

Exploratory

Technical Guide: Isotopic Labeling of Trelagliptin for Metabolic Studies

C and Stable Isotope Labeled Trelagliptin (SYR-472) Author: Senior Application Scientist, Metabolic Profiling Division[1] Executive Summary Trelagliptin (Zafatek/SYR-472) is a long-acting Dipeptidyl Peptidase-4 (DPP-4) i...

Author: BenchChem Technical Support Team. Date: February 2026


C and Stable Isotope Labeled Trelagliptin (SYR-472)
Author:  Senior Application Scientist, Metabolic Profiling Division[1]

Executive Summary

Trelagliptin (Zafatek/SYR-472) is a long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor distinguished by its once-weekly dosing regimen.[1] Unlike daily DPP-4 inhibitors (e.g., Sitagliptin, Alogliptin), Trelagliptin’s pharmacokinetic profile is characterized by a slow elimination half-life (


 hours) and high renal excretion (~76% unchanged).[1]

For drug development professionals, this presents unique challenges and opportunities in isotopic labeling.[1] The high stability of the scaffold simplifies the selection of radiolabeling sites for mass balance studies but demands rigorous internal standard (IS) design for LC-MS/MS to avoid cross-talk during ultra-trace quantification over the extended dosing interval.

This guide details the strategic selection of labeling positions, synthetic routes for


C and Deuterium (

H) isotopologues, and their application in ADME (Absorption, Distribution, Metabolism, Excretion) and bioanalytical workflows.[1]

Part 1: Strategic Selection of Labeling Positions

The fidelity of metabolic data depends entirely on the biological stability of the isotopic label. For Trelagliptin, we must distinguish between Radio-labeling (for tracking) and Stable-labeling (for quantification).[1]

Radio-labeling ( C) for Mass Balance

Objective: Track the drug-related material (DRM) through excretion pathways and tissue distribution (QWBA).[1]

  • Primary Locus: The Benzonitrile Carbon (

    
    C-CN) [1]
    
    • Rationale: The 4-fluorobenzonitrile moiety is metabolically robust.[1] While hydrolysis of nitriles to amides/acids is possible, Trelagliptin is largely excreted unchanged.[1] Labeling the nitrile carbon is synthetically accessible via nucleophilic substitution with Cu

      
      CN or K
      
      
      
      CN.[1]
  • Secondary Locus: The Uracil Core (C2 or C4)

    • Rationale: The pyrimidine-2,4-dione (uracil) ring is the central scaffold.[1] Labeling here guarantees that the tag remains with the primary pharmacophore even if N-dealkylation occurs at the piperidine or benzyl linkage.[1]

Stable Isotope Labeling (SIL) for Bioanalysis

Objective: Create an Internal Standard (IS) for LC-MS/MS that co-elutes with the analyte but resolves in mass.

  • Locus: The Aminopiperidine Ring (

    
    H
    
    
    
    )
    • Rationale: The 3-aminopiperidine moiety is solvent-exposed and amenable to deuteration.[1] A

      
      -label on the piperidine ring provides a mass shift of +4 Da, sufficient to avoid isotopic overlap with the natural M+2 isotopes of chlorine (if present in reagents) or natural carbon distribution.
      
    • Caution: Avoid labeling positions adjacent to the amine if oxidative deamination is a suspected metabolic route, although this is minor for Trelagliptin.[1]

Part 2: Synthetic Methodologies

The following protocols describe the synthesis of the critical isotopologues.

Synthesis of C-Trelagliptin (Nitrile Label)

This route introduces the label early in the convergence using


C-Cyanation.[1]

Protocol:

  • Precursor Preparation: Start with 2-bromo-5-fluorotoluene.[1][2]

  • Radical Bromination: React with NBS (N-bromosuccinimide) and AIBN to form 2-bromo-5-fluorobenzyl bromide.[1]

  • Isotopic Incorporation: React the benzyl bromide with Cu

    
    CN in DMF at reflux. This installs the 
    
    
    
    C-nitrile group and simultaneously displaces the aromatic bromide (Rosenmund–von Braun reaction variant).[1]
    • Note: This step is high-risk; strictly anhydrous conditions are required to prevent hydrolysis.[1]

  • Coupling: The resulting

    
    C-labeled benzyl halide is coupled with 3-methyl-6-chlorouracil.[1]
    
  • Final Substitution: The 6-chloro group is displaced by (R)-3-aminopiperidine to yield

    
    C-Trelagliptin.[1]
    
Synthesis of SIL-Trelagliptin ( -IS)

This route utilizes a pre-labeled piperidine block.[1]

Protocol:

  • Core Synthesis: Prepare the 2-[(6-chloro-3-methyl-2,4-dioxo-pyrimidin-1-yl)methyl]-4-fluorobenzonitrile scaffold (unlabeled).

  • Label Introduction: React the core with (R)-3-aminopiperidine-

    
     .
    
  • Purification: Isolate the product as the succinate salt to match the pharmaceutical form.

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and isotope insertion points.

TrelagliptinSynthesis Precursor 2-bromo-5-fluorotoluene Inter1 [14]C-Benzonitrile Intermediate Precursor->Inter1 Bromination + Cyanation CuCN Cu[14]CN (Radio-Source) CuCN->Inter1 Scaffold Chlorouracil-Benzyl Scaffold Inter1->Scaffold Coupling Uracil 3-methyl-6-chlorouracil Uracil->Scaffold Trelagliptin14C [14]C-Trelagliptin (Radio-Tracer) Scaffold->Trelagliptin14C Nucleophilic Subst. (Unlabeled Piperidine) TrelagliptinD4 d4-Trelagliptin (Internal Standard) Scaffold->TrelagliptinD4 Nucleophilic Subst. (Labeled Piperidine) Piperidine (R)-3-aminopiperidine Piperidine->Trelagliptin14C PiperidineD4 (R)-3-aminopiperidine-d4 (SIL-Source) PiperidineD4->TrelagliptinD4

Caption: Convergent synthesis showing the insertion of


C (Red path) vs. Deuterium (Green path).

Part 3: Metabolic Profiling & ADME Workflows

Given Trelagliptin's high renal clearance (76%), the primary goal of ADME studies is to confirm "mass balance"—ensuring that the remaining ~24% is accounted for (feces/minor metabolites) and that no reactive metabolites are formed.

Quantitative Whole Body Autoradiography (QWBA)

Purpose: Determine tissue distribution and potential accumulation (critical for once-weekly drugs).[1]

Protocol:

  • Dosing: Administer a single oral dose of

    
    C-Trelagliptin (100 µCi/kg) to Long-Evans rats (pigmented).[1]
    
  • Sectioning: At time points

    
     (1 week), sacrifice and freeze animals in carboxymethylcellulose (CMC) blocks.
    
  • Imaging: Section at 30 µm thickness. Expose to phosphor imaging plates for 48-72 hours.[1]

  • Analysis: Quantify radioactivity in key tissues (Kidney, Liver, Pancreas).

    • Success Criteria: Radioactivity in the kidney should correlate with the high urinary excretion.[1] Lack of retention in melanin-rich tissues (uveal tract) indicates low risk of phototoxicity.[1]

Mass Balance Study (Human/Animal)

Table 1: Sample Collection & Processing for Mass Balance

MatrixCollection WindowProcessing MethodAnalysis Mode
Plasma 0 – 168 hrsProtein precipitation (ACN:MeOH 3:[1]1)LSC (Total Radioactivity) + LC-MS (Parent)
Urine 0 – 168 hrsCentrifugation + DilutionRadio-HPLC (Metabolite Profiling)
Feces 0 – 168 hrsHomogenization in 50% MeOHCombustion Analysis (LSC)
Bile 0 – 24 hrs (Rats)Direct injectionRadio-HPLC

LSC: Liquid Scintillation Counting; ACN: Acetonitrile.[1]

Part 4: Bioanalytical Quantification (LC-MS/MS)

For PK studies supporting clinical trials, a validated method using the SIL-Trelagliptin is required.[1]

Method Parameters[1][5][6][7]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH, 2.1 x 50mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

MRM Transitions

The following transitions are recommended for high specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Trelagliptin 358.2

134.135Cleavage of fluorobenzyl moiety
Trelagliptin-d4 362.2

138.135Mass shift retained on fragment
Analytical Workflow Diagram

The following logic flow ensures rigorous data integrity during sample analysis.

Bioanalysis Sample Plasma Sample (Unknown Conc.) IS_Add Add Internal Standard (Trelagliptin-d4) Sample->IS_Add Extract Protein Precipitation (ACN/MeOH) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Analyte/IS) MS->Data QC QC Check (Accuracy 85-115%) Data->QC

Caption: LC-MS/MS workflow utilizing Trelagliptin-d4 for normalization.

References

  • Takeda Pharmaceutical Company. (2015).[1][3] Zafatek (Trelagliptin) Tablets 100mg and 50mg: Interview Form. Retrieved from [1]

  • Eckhardt, M., et al. (2016).[1] 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: A class of potent and selective DPP-4 inhibitors.[1][4][5] Journal of Medicinal Chemistry.

  • Kato, N., et al. (2016).[1] Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism.[1] PLOS ONE.

  • European Medicines Agency (EMA). (2012).[1] Guideline on the investigation of drug interactions. (Relevant for CYP/Transporter protocols cited in ADME).

  • Lagorce, P., et al. (2021).[1] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. Journal of Analytical Methods in Chemistry.

Sources

Foundational

Technical Guide: Physicochemical Properties &amp; Bioanalytical Application of Trelagliptin-13C-d3

[1][2] Executive Summary Trelagliptin-13C-d3 is the stable isotope-labeled analog of Trelagliptin (SYR-472), a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Trelagliptin-13C-d3 is the stable isotope-labeled analog of Trelagliptin (SYR-472), a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3] Synthesized specifically as an Internal Standard (IS) for quantitative bioanalysis, this compound incorporates a Carbon-13 and three Deuterium atoms at the N-methyl position of the uracil ring.[1][2]

This guide details the physicochemical architecture, solubility profile, and critical mass spectrometry parameters required to utilize Trelagliptin-13C-d3 in regulated bioanalytical assays (GLP/GCP).[1][2] By mirroring the chromatographic behavior of the analyte while maintaining distinct mass resolution, this IS ensures the correction of matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.

Part 1: Molecular Identity & Isotopic Architecture[2]

The utility of Trelagliptin-13C-d3 relies on its structural equivalence to the parent drug, modified only by a stable isotopic mass shift that prevents "metabolic switching" or chromatographic separation (deuterium isotope effect) during analysis.[1][2]

Structural Specifications

The labeling is strategically placed on the N-methyl group of the dioxopyrimidine (uracil) core.[1][2] This position is metabolically robust and chemically stable, ensuring the label is retained during typical electrospray ionization (ESI) fragmentation.

PropertyTrelagliptin (Parent)Trelagliptin-13C-d3 (IS)
CAS Number 865759-25-72707203-34-5
Molecular Formula C₁₈H₂₀FN₅O₂C₁₇[¹³C]H₁₇D₃FN₅O₂
Molar Mass (Average) 357.38 g/mol 361.41 g/mol
Monoisotopic Mass 357.1601 Da361.1820 Da
Mass Shift +4.0219 Da
Labeling Pattern Natural AbundanceN-¹³C H₃ replaced by N-¹³C D₃
Chemical Structure Visualization

The following diagram illustrates the molecular structure, highlighting the specific site of isotopic labeling on the uracil ring.

TrelagliptinStructure Core Dioxopyrimidine Core Label Isotopic Label (13C, d3-Methyl) Core->Label N-3 Position Piperidine Aminopiperidine (Target Binding) Core->Piperidine C-6 Linkage Fluorobenzyl Fluorobenzonitrile (Hydrophobic Anchor) Core->Fluorobenzyl N-1 Linkage

Caption: The stable ¹³CD₃ label is attached to the N-3 position of the central uracil ring, ensuring label retention during primary MS fragmentation.[1]

Part 2: Physicochemical Profile[1][5][6]

As an internal standard, Trelagliptin-13C-d3 must mimic the physicochemical behavior of the analyte to co-elute and experience the same matrix suppression/enhancement.[1]

Solubility & Solution Chemistry[2]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Solubility is high (≥ 50 mg/mL), making it the ideal solvent for stock solution preparation.

  • Secondary Solvents: Methanol (sparingly soluble), Water (pH dependent).[1][2]

  • pKa (Inferred):

    • Basic Center: The primary amine on the piperidine ring has a pKa ≈ 9.0–10.0.[2]

    • Acidic Center: The uracil moiety is weakly acidic.[2]

    • Implication: At physiological pH (7.[2]4) and LC mobile phase pH (typically acidic, ~3.0), the molecule is positively charged (protonated amine), facilitating ESI+ detection.

Lipophilicity & Chromatography[1][2]
  • LogP: ~0.7 (Predicted).[1][2]

  • Chromatographic Behavior: Moderately polar.[2] It retains well on C18 columns but requires a high aqueous phase initially.[2]

  • Isotope Effect: The deuterium labeling (d3) may cause a very slight shift in retention time (usually eluting slightly earlier than the non-deuterated parent) on high-resolution UPLC columns.[1][2] However, the ¹³C label counteracts this slightly. In standard HPLC, they virtually co-elute.[2]

Stability Profile
  • Solid State: Stable for >2 years at -20°C when protected from light and moisture.[1][2]

  • Stock Solution (DMSO): Stable for >6 months at -80°C.[1][2]

  • Working Solution (Aqueous/MeOH): Limited stability (prepare fresh or store <24 hours at 4°C) due to potential hydrolysis or oxidation of the amine.[2]

Part 3: Analytical Application (LC-MS/MS)

The primary application of Trelagliptin-13C-d3 is to serve as a normalizing agent in quantitative mass spectrometry.[1][2]

Mass Spectrometry Transitions

Trelagliptin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.[2] The fragmentation pattern typically involves the loss of ammonia (NH₃) or the piperidine ring cleavage.[2]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Trelagliptin m/z 358.2 [M+H]⁺m/z 341.2~20-25Loss of NH₃ (17 Da)
Trelagliptin-13C-d3 m/z 362.2 [M+H]⁺m/z 345.2~20-25Loss of NH₃ (17 Da)

Note: The mass shift of +4 Da is preserved in the fragment ion because the label (on the uracil ring) is distinct from the leaving group (amine on piperidine).

Self-Validating Protocol: Cross-Signal Interference

To ensure data integrity, you must validate that the IS does not contribute signal to the analyte channel and vice-versa.

  • IS Purity Check: Inject a high concentration of Trelagliptin-13C-d3 (e.g., 500 ng/mL).[1][2] Monitor the m/z 358.2 → 341.2 channel. Any signal here indicates isotopic impurity (M+0) and sets the lower limit of quantification (LLOQ).[2]

  • Analyte Cross-Talk: Inject the Upper Limit of Quantification (ULOQ) of Trelagliptin (unlabeled). Monitor the m/z 362.2 → 345.2 channel. Signal here indicates natural isotopic abundance spillover.[2]

Part 4: Experimental Protocols

Workflow: Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock.

  • Weighing: Accurately weigh 1.0 mg of Trelagliptin-13C-d3 into a glass vial.

  • Dissolution: Add 1.0 mL of analytical grade DMSO . Vortex for 30 seconds.[2]

    • Why DMSO? It prevents precipitation and ensures complete solubilization compared to methanol/water mixtures.[2]

  • Storage: Aliquot into amber glass vials (100 µL each) and store at -80°C.

  • Working Standard: Dilute the DMSO stock 1:100 with 50% Methanol/Water to yield 10 µg/mL. Further dilute to ~500 ng/mL for spiking into biological matrices.

Workflow: Bioanalytical Extraction (Protein Precipitation)

This protocol is designed for human plasma but is adaptable to rat/mouse matrices.[2]

ExtractionWorkflow cluster_note Critical Control Point Step1 Sample Aliquot 50 µL Plasma Step2 IS Addition Add 10 µL Trelagliptin-13C-d3 (500 ng/mL) Step1->Step2 Step3 Precipitation Add 200 µL Acetonitrile (Vortex 1 min) Step2->Step3 Step4 Centrifugation 12,000 x g, 10 min, 4°C Step3->Step4 Step5 Supernatant Transfer Inject 5 µL into LC-MS/MS Step4->Step5

Caption: Standard Protein Precipitation (PPT) workflow minimizing matrix effects.

LC-MS/MS Instrument Parameters (Guideline)
  • Column: C18 (e.g., Zorbax Eclipse XDB or Acquity BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5).[2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2]

  • Gradient:

    • 0-0.5 min: 10% B[1][2]

    • 0.5-3.0 min: 10% → 90% B[1][2]

    • 3.0-4.0 min: 90% B (Wash)[1][2]

    • 4.1 min: Re-equilibrate to 10% B.

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2]

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 15983988, Trelagliptin. Retrieved from [Link][1][2]

  • El-Bagary, R. I., et al. (2021).[1][2][4] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Takeda Pharmaceutical Company. (2015).[2][4] Zafatek (Trelagliptin Succinate) Interview Form. (Japanese Regulatory Submission).[1][2][5] Retrieved from [Link][1][2]

Sources

Exploratory

Technical Whitepaper: Isotopic Purity Assurance for Trelagliptin-13C-d3 in Regulated Bioanalysis

Topic: Understanding the Isotopic Purity of Trelagliptin-13C-d3 Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists. [1] Executive Summary In the high-stakes enviro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Isotopic Purity of Trelagliptin-13C-d3 Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists.

[1]

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the integrity of quantitative data rests heavily on the quality of the internal standard (IS). For Trelagliptin (SYR-472), a potent DPP-4 inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS) such as Trelagliptin-13C-d3 is the gold standard for LC-MS/MS bioanalysis.[1][2]

However, "purity" in this context is a dual-variable metric. While chemical purity ensures the absence of synthesis by-products, isotopic purity ensures the absence of unlabeled (M+0) species that can artificially inflate analyte concentrations. This guide dissects the molecular architecture of Trelagliptin-13C-d3, establishes a protocol for validating its isotopic enrichment, and delineates the causality between isotopic impurity and assay failure.

Molecular Architecture & Labeling Strategy

To understand isotopic purity, one must first understand the structural design of the SIL-IS. Trelagliptin (


) is a succinate salt in formulation, but the free base is quantified in plasma.
The Labeling Locus

The optimal design for Trelagliptin-13C-d3 typically targets the N-methyl group on the pyrimidine-2,4-dione ring.[1]

  • Precursor:

    
     (Iodomethane-13C-d3).[1]
    
  • Mechanism: Nucleophilic substitution at the N3 position of the uracil core.

  • Result: Incorporation of one Carbon-13 atom and three Deuterium atoms.[1][2][3][4][5]

  • Mass Shift: +4 Da relative to the unlabeled analyte.[6]

This position is selected for Metabolic Stability .[2] Unlike protons alpha to carbonyls or on exchangeable heteroatoms (OH, NH), the methyl protons on the pyrimidine ring are chemically inert under physiological and standard extraction conditions, preventing "label loss" via deuterium-hydrogen exchange (DHE).

Theoretical Isotopic Distribution

The mass difference (


) of +4 Da is critical. It places the IS signal far beyond the natural isotopic envelope of the analyte (M+1, M+2 from natural 

,

,

abundances), preventing "Reverse Cross-Talk" (Analyte interfering with IS).
SpeciesFormulaNominal Mass ShiftRole
Trelagliptin (Native)

+0 DaAnalyte
Trelagliptin-13C-d3

+4 DaInternal Standard

Defining Isotopic Purity: The "Contribution" Concept

In regulatory bioanalysis (FDA/EMA/ICH M10), isotopic purity is not just about enrichment percentage (e.g., 99% D); it is about the absence of the M+0 isotopologue .

The "Cross-Talk" Phenomenon
  • Forward Cross-Talk (IS

    
     Analyte):  This is the critical risk. If the Trelagliptin-13C-d3 standard contains traces of unlabeled Trelagliptin (M+0), adding the IS to a patient sample adds a baseline amount of "drug" that wasn't there. This artificially increases the Lower Limit of Quantification (LLOQ).
    
  • Reverse Cross-Talk (Analyte

    
     IS):  Occurs at high analyte concentrations (ULOQ) if the analyte's natural M+4 isotope contributes to the IS channel. A +4 Da shift usually mitigates this, as natural M+4 abundance is negligible for a molecule of this size.
    
Quantitative Thresholds

According to ICH M10 Guidelines :

The response of the internal standard in the analyte channel (Blank + IS) should not exceed 20% of the analyte response at the LLOQ .

If your LLOQ is 1 ng/mL, and your IS concentration is 500 ng/mL, a mere 0.04% isotopic impurity (M+0) in your IS will cause you to fail the acceptance criteria.

Protocol: Validation of Isotopic Purity via HRMS

Do not rely solely on the Certificate of Analysis (CoA) from the vendor. Transport conditions or batch variability can alter specifications. The following protocol uses High-Resolution Mass Spectrometry (HRMS) to self-validate isotopic purity.

Experimental Workflow

IsotopicPurityWorkflow Start Start: IS Stock Solution (1 mg/mL in MeOH) Dilution Dilution Step Target: 1 µg/mL Solvent: 50:50 MeOH:H2O + 0.1% FA Start->Dilution Infusion Direct Infusion / LC-HRMS Instrument: Orbitrap or Q-TOF Res: > 30,000 FWHM Dilution->Infusion Acquisition Data Acquisition Scan Range: m/z 350 - 370 Mode: Positive ESI Infusion->Acquisition Deconvolution Deconvolution & Integration Extract M+0 (358.16) and M+4 (362.17) Acquisition->Deconvolution Calculation Calculate % Contribution (Area M+0 / Area M+4) * 100 Deconvolution->Calculation Decision Decision Gate Is M+0 < 0.1%? Calculation->Decision Pass PASS: Proceed to Method Validation Decision->Pass Yes Fail FAIL: Repurify or Adjust LLOQ Decision->Fail No

Figure 1: Step-by-step workflow for validating the isotopic purity of Trelagliptin-13C-d3 using HRMS.

Detailed Methodology
  • Instrument Setup: Use a Q-TOF or Orbitrap.[1] A standard triple quadrupole (QqQ) often lacks the resolution to distinguish isobaric interferences, though it can be used for a functional "zero blank" test.

  • Resolution Requirement: Set resolution to at least 30,000 (FWHM) to ensure the M+0 peak is distinct from background noise.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for Trelagliptin M+0 (

      
      ).[1]
      
    • Extract EIC for Trelagliptin-13C-d3 M+4 (

      
      ).[1]
      
    • Calculation:

      
      [1]
      

Impact Analysis: The Causality of Failure

Why does this matter? The following diagram illustrates the logical cascade of how a "pure" chemical standard can lead to a "failed" bioanalytical run due to isotopic impurity.

ImpactLogic Impurity IS contains 0.5% M+0 (Unlabeled Drug) Spiking IS Spiked into Samples High Conc (e.g. 500 ng/mL) Impurity->Spiking Carries over Blank Blank Sample Analysis (Matrix + IS) Spiking->Blank Processing Signal False Signal Detected at Analyte RT Blank->Signal MS Detection Calc Signal > 20% of LLOQ Signal->Calc Quantification Result Validation FAILURE (Selectivity/Sensitivity) Calc->Result ICH M10 Violation

Figure 2: Causal pathway from isotopic impurity to bioanalytical method failure.

Mitigation Strategies

If you detect significant M+0 in your Trelagliptin-13C-d3:

  • Increase LLOQ: Raise the lower limit of quantification so that the interference becomes

    
     of the new LLOQ. (Disadvantage: Loss of assay sensitivity).
    
  • Decrease IS Concentration: Lower the amount of IS added to samples. This reduces the absolute amount of M+0 added. (Disadvantage: Potential loss of IS precision if signal becomes too low).

  • Chromatographic Separation: While SIL-IS usually co-elutes, slight separation (due to the deuterium isotope effect) might allow partial resolution, though this defeats the purpose of using a SIL-IS for matrix effect correction.

Storage and Stability

Even a high-purity IS can degrade.[1]

  • Deuterium Exchange: While the N-methyl label is stable, exposure to extreme pH (strong acids/bases) during extraction could theoretically promote exchange if the label were on an exchangeable position. For Trelagliptin-13C-d3, the risk is low, but stock solutions should be stored in methanol at -20°C or lower .[1]

  • Light Sensitivity: Trelagliptin is a quinazolinone derivative; protect from light to prevent photodegradation which could create unknown interfering species.

References

  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 15983988, Trelagliptin. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Trelagliptin in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trelagliptin in human plasma. Trelagliptin, a once-week...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trelagliptin in human plasma. Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, requires a robust and reliable analytical method for pharmacokinetic and bioequivalence studies.[1][2] This method utilizes Trelagliptin-13C-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, providing excellent recovery and minimal matrix effects. The method has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Introduction

Trelagliptin is a potent and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control in patients with type 2 diabetes. Its once-weekly dosing regimen offers a significant advantage in patient compliance.

Accurate measurement of Trelagliptin concentrations in biological matrices is paramount for drug development, enabling the characterization of its pharmacokinetic profile and ensuring the safety and efficacy of the drug. LC-MS/MS has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as Trelagliptin-13C-d3, is the preferred approach for quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variability during sample preparation and analysis.

This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Trelagliptin in human plasma, designed for researchers, scientists, and drug development professionals.

Mechanism of Action of Trelagliptin

Trelagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. The prolonged activity of these hormones leads to a glucose-dependent increase in insulin synthesis and release from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control.

Trelagliptin_Mechanism Trelagliptin Trelagliptin DPP4 DPP-4 Enzyme Trelagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Reduces

Caption: Mechanism of action of Trelagliptin.

Experimental

Materials and Reagents
  • Trelagliptin analytical standard (Purity ≥98%)

  • Trelagliptin-13C-d3 (Purity ≥99% deuterated forms)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA as anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

Component Specification
HPLC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Analytical Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent
Data Acquisition Analyst® software or equivalent
Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Trelagliptin and Trelagliptin-13C-d3 were accurately weighed and dissolved in methanol to prepare individual stock solutions.

  • Working Solutions: A series of Trelagliptin working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working solution of Trelagliptin-13C-d3 was prepared at a concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate Trelagliptin working solutions.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used and efficient protein precipitating agent.

Sample_Preparation_Workflow Start Start: Human Plasma Sample (50 µL) Add_IS Add 10 µL of Trelagliptin-13C-d3 Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 150 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge at 12,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the Trelagliptin-13C-d3 internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins. A 3:1 ratio of acetonitrile to plasma is effective for efficient protein removal.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

Parameter Condition
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometric Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions were optimized for Trelagliptin and its internal standard.

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

The molecular weight of Trelagliptin is 357.4 g/mol , and Trelagliptin-13C-d3 is 361.4 g/mol .[4] The precursor ions ([M+H]+) are therefore approximately m/z 358.4 and 362.4, respectively.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms)
Trelagliptin358.2341.2 (Quantifier)150
Trelagliptin358.2133.9 (Qualifier)150
Trelagliptin-13C-d3362.4345.2 (Quantifier)150

Note: The product ion for Trelagliptin-13C-d3 is predicted based on the fragmentation pattern of Trelagliptin, accounting for the mass shift due to the isotopic labels.

Method Validation

A full validation of the bioanalytical method was performed in accordance with international guidelines to demonstrate its suitability for its intended purpose.[7]

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of Trelagliptin to the internal standard against the nominal concentration.

Parameter Result
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
ULOQ 1000 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) on three separate days.

Intra-Day Accuracy and Precision (n=5)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ1.01.04104.06.8
Low3.02.9598.34.5
Mid100102.1102.13.2
High800790.498.82.9

Inter-Day Accuracy and Precision (n=15)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ1.01.06106.08.2
Low3.02.9899.35.1
Mid100101.5101.54.1
High800795.299.43.5
Recovery and Matrix Effect

The extraction recovery of Trelagliptin was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low3.092.598.2
Mid10094.199.5
High80093.897.9
Stability

The stability of Trelagliptin in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability Condition Duration QC Level Mean Stability (%)
Bench-top (Room Temperature)6 hoursLow, High97.5
Freeze-Thaw (3 cycles)-80°C to RTLow, High98.1
Long-term 30 daysLow, High96.9

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Trelagliptin in human plasma. The chromatographic separation provided a sharp and symmetrical peak for Trelagliptin with a retention time of approximately 2.1 minutes, ensuring no interference from endogenous plasma components.

The use of Trelagliptin-13C-d3 as an internal standard effectively compensated for any variations in sample preparation and instrument response, leading to high accuracy and precision. The simple and rapid protein precipitation protocol resulted in high and consistent recovery with minimal matrix effects, making it suitable for high-throughput analysis.

The method was successfully validated over a wide linear range, with an LLOQ of 1.0 ng/mL, which is sufficient for pharmacokinetic studies. The accuracy and precision of the method were well within the acceptable limits set by regulatory guidelines. Stability studies confirmed that Trelagliptin is stable under typical laboratory handling and storage conditions.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the determination of Trelagliptin in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation procedure makes this method highly suitable for routine use in clinical and preclinical studies. The comprehensive validation demonstrates that the method meets the stringent requirements for bioanalytical assays, ensuring the generation of high-quality data for pharmacokinetic assessments and other drug development applications.

References

  • Mowaka S, Ashoush N, Tadros MM, Ayoub BM. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Journal of Analytical Methods in Chemistry. 2021;2021:9664099. [Link]

  • Hu X, Song R, Wang X, et al. An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis. 2019;11(21):1945-1954. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Ask this paper. investigation-of-pharmacokinetic-parameters-of-trelagliptin-in-egyptian-volunteers-using-sensitive-lc-ms-ms-a-comparative-study-with-a-japanese-population. [Link]

  • Madhavi A, Srinivas M, Gupta N. Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using. International Journal of Zoological Investigations. 2024;10(2):425-436. [Link]

  • Axios Research. Trelagliptin-13C-d3. [Link]

  • PubMed. An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • MDPI. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. [Link]

Sources

Application

Quantification of Trelagliptin in plasma using Trelagliptin-13C-d3

Application Note: High-Sensitivity LC-MS/MS Quantification of Trelagliptin in Human Plasma Using Stable Isotope Dilution Abstract & Introduction Trelagliptin (SYR-472) is a potent, long-acting dipeptidyl peptidase-4 (DPP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Trelagliptin in Human Plasma Using Stable Isotope Dilution

Abstract & Introduction

Trelagliptin (SYR-472) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5][6] Unlike daily DPP-4 inhibitors (e.g., sitagliptin, alogliptin), trelagliptin is administered once weekly due to its extended half-life and sustained enzyme inhibition.

The Bioanalytical Challenge: The once-weekly dosing regimen implies a slow elimination phase. Accurate quantification of the "tail" of the pharmacokinetic (PK) curve requires an assay with high sensitivity (low Lower Limit of Quantification - LLOQ) and exceptional linearity over a wide dynamic range. Furthermore, human plasma contains endogenous phospholipids that can cause significant ion suppression in Electrospray Ionization (ESI), compromising data integrity.

The Solution: This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Trelagliptin-13C-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a 13C-d3 analog is superior to structural analogs (like alogliptin) because it co-elutes with the analyte, perfectly compensating for matrix effects, extraction variability, and ionization inconsistencies.

Chemical & Physical Properties[2][3][7]

PropertyTrelagliptin (Analyte)Trelagliptin-13C-d3 (IS)
CAS Number 865759-25-7N/A (Custom Synthesis)
Molecular Formula C18H20FN5O2C17[13C]H17[2H]3FN5O2
Molecular Weight 357.38 g/mol ~361.41 g/mol (+4 Da shift)
pKa Basic (Piperidine nitrogen)Basic
LogP ~1.5 (Moderately Lipophilic)~1.5
Solubility Soluble in DMSO, MethanolSoluble in DMSO, Methanol

Method Development Strategy

Internal Standard Selection: The "Co-Elution" Advantage

While some methods use Alogliptin as an internal standard due to structural similarity, this approach is flawed for high-stakes PK studies. Alogliptin elutes at a different retention time than Trelagliptin. If a matrix interference (e.g., a phospholipid peak) suppresses the signal at the Trelagliptin retention time but not at the Alogliptin time, the ratio is skewed, leading to inaccurate quantification.

  • Protocol Choice: Trelagliptin-13C-d3 is utilized.[6][7] Its mass shift (+4 Da) prevents "cross-talk" (isotopic overlap) while ensuring it experiences the exact same ionization environment as the analyte.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Although Protein Precipitation (PPT) is faster, it leaves significant matrix contaminants. For Trelagliptin, we utilize Liquid-Liquid Extraction (LLE) using a TBME/Diethyl Ether mixture.

  • Mechanism: Trelagliptin is basic. By adjusting the plasma pH to alkaline conditions (using mild base), we suppress ionization of the secondary amine, rendering the molecule neutral and highly soluble in the organic solvent. This excludes polar plasma proteins and salts, resulting in a cleaner extract and lower background noise.

Experimental Protocol

Reagents & Materials[9][10]
  • Analyte: Trelagliptin Succinate reference standard.

  • Internal Standard: Trelagliptin-13C-d3 (Purity >98%, Isotopic Enrichment >99%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, Tert-butyl methyl ether (TBME), Diethyl ether (DEE).

Mass Spectrometry Conditions (ESI+)

Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Ionization ESI Positive (+)
Spray Voltage 3500 - 4500 V
Source Temp 500°C
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Trelagliptin 358.2341.23025Quantifier
Trelagliptin 358.2134.03040Qualifier
Trelagliptin-13C-d3 362.2345.2*3025IS Quantifier

*Note: The IS product ion depends on the position of the label. Always perform a product ion scan on your specific IS batch to confirm the dominant fragment.

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Desalting)

  • 0.5 - 3.0 min: 5% -> 90% B (Elution)

  • 3.0 - 4.0 min: 90% B (Wash)

  • 4.0 - 4.1 min: 90% -> 5% B (Re-equilibration)

  • 4.1 - 6.0 min: 5% B

Sample Preparation Workflow (Step-by-Step)
  • Aliquot: Transfer 200 µL of plasma sample into a 2.0 mL polypropylene tube.

  • IS Spike: Add 20 µL of Trelagliptin-13C-d3 Working Solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Alkalinization: Add 50 µL of 0.1 M NaOH or 5% Ammonium Hydroxide (adjusts pH > 9 to ensure analyte is in free-base form).

  • Extraction: Add 1.5 mL of Extraction Solvent (TBME : Diethyl Ether, 50:50 v/v).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 14,000 rpm (approx 19,000 x g) for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) and decant the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and centrifuge.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

Workflow Visualization

The following diagram illustrates the critical path for the extraction and analysis, highlighting the logic behind the Liquid-Liquid Extraction choice.

Trelagliptin_Workflow Start Human Plasma Sample (200 µL) Spike Spike Internal Standard (Trelagliptin-13C-d3) Start->Spike pH_Adj Alkalinization (pH > 9) (0.1M NaOH) Spike->pH_Adj Neutralize Analyte Extract Liquid-Liquid Extraction (TBME : DEE 50:50) pH_Adj->Extract Solubilize in Organic Centrifuge Centrifugation (14,000 rpm, 10 min) Extract->Centrifuge PhaseSep Isolate Organic Layer (Contains Neutral Trelagliptin) Centrifuge->PhaseSep Remove Proteins/Salts Dry N2 Evaporation & Reconstitution PhaseSep->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Caption: Workflow for the extraction of Trelagliptin, utilizing pH switching to maximize recovery.

Method Validation Parameters (Acceptance Criteria)

To ensure this method meets regulatory standards (FDA/EMA), the following parameters must be validated:

ParameterAcceptance Criteria (FDA Bioanalytical Guidelines)
Linearity

(Weighted 1/x²)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (CV%) <15% (<20% at LLOQ)
Recovery Consistent across Low, Mid, High QC (>80% recommended)
Matrix Effect Matrix Factor (MF) between 0.85 - 1.15; IS-normalized MF CV <15%
Stability Benchtop (4h), Freeze-Thaw (3 cycles), Autosampler (24h)

Typical Dynamic Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[8][9][10]

  • Inagaki, N., et al. (2015).[3] Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study. The Lancet Diabetes & Endocrinology.

  • El-Bagary, R., et al. (2021).[11] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Advances in Pharmacological and Pharmaceutical Sciences.

  • MedChemExpress. Trelagliptin-13C-d3 Product Information.

Sources

Method

Harnessing Trelagliptin-13C-d3 for Definitive Pharmacokinetic and Bioavailability Studies

An Application Guide for Researchers Prepared by: Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of Tre...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of Trelagliptin-13C-d3 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) and bioavailability (BA) studies. The protocols and insights contained herein are designed to ensure the generation of robust, accurate, and reproducible bioanalytical data essential for regulatory submissions and clinical development.

Introduction: The Analytical Imperative for Trelagliptin

Trelagliptin is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus.[1][2][3] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By prolonging the activity of these incretins, Trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3][6]

The clinical utility of Trelagliptin, particularly its once-weekly dosing regimen, is directly linked to its unique pharmacokinetic profile, characterized by a long elimination half-life.[2][6] Accurately characterizing this profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Pharmacokinetic and bioavailability studies provide this critical information, forming the bedrock of effective dose selection and regulatory approval.

At the heart of these studies lies the bioanalytical method, which must be capable of precisely quantifying Trelagliptin in complex biological matrices like human plasma. The gold standard for such quantitative analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique is profoundly enhanced by the use of a SIL-IS. Trelagliptin-13C-d3 serves this exact purpose. Because it is chemically identical to the unlabeled Trelagliptin analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement.[7][8] However, its increased mass allows the mass spectrometer to differentiate it from the analyte, enabling it to act as a perfect internal control for correcting variability and ensuring the highest degree of analytical accuracy.

Part I: Bioanalytical Method Protocol using LC-MS/MS

The foundation of any successful PK or BA study is a validated, robust bioanalytical method. This section details the protocol for the quantification of Trelagliptin in human plasma using Trelagliptin-13C-d3 as the internal standard.

Causality Behind the Method: Why These Choices Matter
  • Internal Standard Selection: Trelagliptin-13C-d3 is the ideal IS. A mass shift of +4 Da (from one ¹³C and three ²H atoms) is sufficient to prevent isotopic crosstalk while ensuring its physicochemical behavior is virtually identical to the unlabeled analyte. This minimizes variability during sample preparation and analysis far more effectively than using a structurally analogous but different compound.[8]

  • Sample Preparation: While protein precipitation is faster, liquid-liquid extraction (LLE) provides a cleaner sample by removing more interfering matrix components. For Trelagliptin, LLE has been demonstrated to yield higher sensitivity and more reliable results.[1][9]

  • Chromatography: A reversed-phase C18 column is chosen for its proven ability to retain and separate moderately polar compounds like Trelagliptin from endogenous plasma components. An isocratic mobile phase simplifies the method and improves reproducibility between injections.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, allowing for quantification at very low concentrations.

Workflow for Bioanalytical Sample Quantification

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample (Calibrator, QC, or Study Sample) P2 Spike with Trelagliptin-13C-d3 (Internal Standard) P1->P2 P3 Perform Liquid-Liquid Extraction (e.g., with TBME/DEE mixture) P2->P3 P4 Evaporate & Reconstitute in Mobile Phase P3->P4 A1 Inject Sample onto UPLC/HPLC System P4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 Quantify Concentration using Calibration Curve D2->D3 Final Final D3->Final Report Final Concentration

Caption: Bioanalytical workflow from plasma sample to final concentration data.

Step-by-Step Protocol: Plasma Sample Analysis
  • Preparation of Standards:

    • Prepare stock solutions of Trelagliptin and Trelagliptin-13C-d3 in a suitable solvent (e.g., DMSO or Methanol).

    • Create a series of working standard solutions of Trelagliptin by serial dilution for spiking into blank plasma to form the calibration curve (e.g., 4–1000 nM).[1]

    • Prepare a single working solution of Trelagliptin-13C-d3 (the Internal Standard, IS) at a fixed concentration (e.g., 300 nM).[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 250 µL of human plasma (blank, calibrator, QC, or study sample) into a microcentrifuge tube.

    • Add 100 µL of the IS working solution (Trelagliptin-13C-d3) to all tubes except for the blank matrix. Vortex briefly.

    • Add 1.5 mL of an extraction solvent mixture (e.g., 1:1 v/v Tert-butyl methyl ether and Diethyl ether).[1]

    • Vortex vigorously for 5 minutes, then centrifuge at 15,000 rpm for 15 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (~1.3 mL) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 250 µL of the mobile phase. Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for injection.

Instrumental Parameters

The following tables provide typical starting parameters for method development. These must be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters for Trelagliptin and Trelagliptin-13C-d3

Parameter Setting Rationale
LC System
Column Phenomenex C18 (1.6 µm, 150 x 2.1 mm) or equivalent Provides high-resolution separation for clean peak shapes.
Mobile Phase Acetonitrile / 0.3% Formic Acid in Water (90:10, v/v)[1] Promotes good peak shape and efficient ionization in positive mode.
Flow Rate 0.3 mL/min[1] Suitable for small particle size columns, ensuring efficiency.
Injection Volume 10 µL A standard volume balancing sensitivity and column loading.
Column Temp. 40°C Ensures reproducible retention times and reduces viscosity.
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive Trelagliptin contains basic nitrogen atoms that are readily protonated.
MRM Transitions
Trelagliptin Q1: 358.2 m/z → Q3: 133.9 m/z[1] Specific precursor-product transition for confident identification.
Trelagliptin-13C-d3 Q1: ~362.2 m/z → Q3: ~137.9 m/z (or other stable fragment) Mass shift reflects isotopic labels. Product ion should also shift if labels are on that fragment.
Dwell Time 100-200 ms Balances signal intensity with the number of data points across the peak.
Cone Voltage 25 V[1] Optimized for stable precursor ion transmission.

| Collision Energy | 60 eV[1] | Optimized for efficient fragmentation into the target product ion. |

Bioanalytical Method Validation

Before analyzing study samples, the method must be fully validated according to regulatory guidelines from bodies like the FDA or EMA.[10][11]

Table 2: Bioanalytical Method Validation Acceptance Criteria (Typical)

Parameter Purpose General Acceptance Criteria
Selectivity Ensure no interference from endogenous components. Response in blank samples should be <20% of the LLOQ response.
Linearity Establish the relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness to the true value and reproducibility. Mean accuracy within ±15% of nominal; Precision (%CV) ≤15% (±20% and ≤20% at LLOQ).
Recovery Measure the efficiency of the extraction process. Should be consistent, precise, and reproducible.
Matrix Effect Assess the impact of plasma components on ionization. CV of matrix factor across different lots of plasma should be ≤15%.

| Stability | Confirm analyte integrity under various conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

Part II: Application in Clinical Study Designs

With a validated bioanalytical method, researchers can confidently proceed with clinical PK and BA studies.

Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t₁/₂) of Trelagliptin following a single oral dose.

  • Study Design: An open-label, single-period study in healthy adult volunteers.

  • Participants: A cohort of healthy subjects (e.g., n=6-12) meeting specific inclusion/exclusion criteria, with informed consent obtained.[12]

  • Dosing: Administration of a single 100 mg Trelagliptin tablet after an overnight fast.[6]

  • Blood Sampling: Collect venous blood samples into EDTA-containing tubes at the following time points: pre-dose (0 hr), and 0.5, 1, 1.5, 2, 3, 8, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[1] The extended sampling schedule is critical to accurately capture the long elimination phase of Trelagliptin.

  • Sample Processing: Within 30 minutes of collection, centrifuge blood at 3000 rpm for 10 minutes at 4°C. Harvest the plasma and store immediately at -80°C until analysis.[12]

  • Bioanalysis: Analyze all plasma samples using the validated LC-MS/MS method described in Part I.

  • Data Analysis:

    • Plot the mean plasma concentration of Trelagliptin versus time.

    • Calculate PK parameters using non-compartmental analysis (NCA) software.

Table 3: Key Pharmacokinetic Parameters of Trelagliptin (50 mg dose example)

Parameter Definition Typical Value (Mean ± SD)
Cmax Maximum observed plasma concentration 225.37 ± 20.43 ng/mL[1]
Tmax Time to reach Cmax 1.1 ± 0.34 hours[1]
t₁/₂ Elimination half-life 15.1 ± 1.6 hours (0-96h)[1]
AUC₀-inf Area under the curve from time zero to infinity 3575.4 ± 368.0 ng*h/mL[1]

Note: Values are illustrative and can vary based on dose and population.

Protocol: Absolute Bioavailability Study

Objective: To determine the fraction (F) of an orally administered dose of Trelagliptin that reaches systemic circulation.

  • Study Design: A randomized, two-period, two-sequence crossover study. This design is crucial as it allows each subject to serve as their own control, minimizing inter-subject variability.

  • Participants: Healthy adult volunteers.

  • Treatments:

    • Period 1: Subjects receive either Treatment A (e.g., 100 mg oral Trelagliptin tablet) or Treatment B (e.g., an equivalent dose of Trelagliptin via intravenous infusion over 30 minutes).

    • Washout Period: A sufficient time (e.g., at least 5-7 half-lives) to ensure complete elimination of the drug from the first period.

    • Period 2: Subjects receive the alternate treatment.

  • Blood Sampling: An intensive sampling schedule similar to the PK study is required for both treatment periods to accurately define the plasma concentration-time profile.

  • Bioanalysis & Data Analysis:

    • Analyze all plasma samples using the validated LC-MS/MS method with Trelagliptin-13C-d3 as the IS.

    • Calculate AUC₀-inf for both the oral (AUCoral) and intravenous (AUCiv) routes for each subject.

    • Absolute Bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Dose_iv / Dose_oral) * 100

Visualizing the Absolute Bioavailability Study Design

G cluster_group1 Sequence 1 (Group A) cluster_group2 Sequence 2 (Group B) P1_G1 Period 1: Receive Oral Trelagliptin W1 Washout Period P1_G1->W1 P2_G1 Period 2: Receive IV Trelagliptin W1->P2_G1 End Calculate Absolute Bioavailability (F) P2_G1->End Compare AUCoral vs AUCiv P1_G2 Period 1: Receive IV Trelagliptin W2 Washout Period P1_G2->W2 P2_G2 Period 2: Receive Oral Trelagliptin W2->P2_G2 P2_G2->End Compare AUCoral vs AUCiv Start Randomize Subjects Start->P1_G1 Start->P1_G2

Caption: A two-way crossover design for an absolute bioavailability study.

Conclusion

The use of Trelagliptin-13C-d3 is not merely a technical choice but a fundamental requirement for conducting high-integrity pharmacokinetic and bioavailability studies. As a stable isotope-labeled internal standard, it provides the most reliable means of correcting for analytical variability, thereby ensuring that the resulting concentration data is a true reflection of the drug's behavior in the human body. The detailed protocols and methodologies presented in this guide offer a robust framework for researchers to generate the definitive data needed to advance the clinical development and understanding of Trelagliptin.

References

  • Bulat Pharmaceutical. Trelagliptin Succinate: Key Facts & Uses. [Link]

  • Fayez, Y. M., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Journal of Analytical Methods in Chemistry. [Link]

  • Li, X., et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis. [Link]

  • MedPath. (2022). Study To Know The Use of Trelagliptin Tablets in Diabetes Patients. [Link]

  • Wikipedia. Trelagliptin. [Link]

  • Markham, A., & Keam, S. J. (2015). Trelagliptin: First Global Approval. Drugs. [Link]

  • Kim, H. S., et al. (2021). The anti-diabetic drug trelagliptin induces vasodilation via activation of Kv channels and SERCA pumps. Journal of Pharmacological Sciences. [Link]

  • Inagaki, K., et al. (2016). Efficacy and safety of once-weekly oral trelagliptin switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study. Journal of Diabetes Investigation. [Link]

  • Prajapati, S., et al. (2024). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • ResearchGate. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. [Link]

  • Dewan, B., et al. (2025). Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. Cureus. [Link]

  • Vyas, A.J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trelagliptin Succinate? [Link]

  • Jo, J., et al. (2024). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules. [Link]

  • ResearchGate. An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. [Link]

  • Wu, X., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Bohrium. (2021). Investigation of pharmacokinetic parameters of trelagliptin in Egyptian volunteers using sensitive lc-ms/ms: a comparative study with a Japanese population. [Link]

  • European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics: Scientific guidelines. [Link]

  • National Institute of Health Sciences, Japan. (2001). Guideline for Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]

  • ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Pharmacokinetics and Bioavailability. [Link]

Sources

Application

Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Trelagliptin Using a Stable Isotope-Labeled Internal Standard

Abstract This technical guide provides a comprehensive overview of sample preparation techniques for the quantitative analysis of Trelagliptin in biological matrices, primarily human plasma. We will explore various extra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of sample preparation techniques for the quantitative analysis of Trelagliptin in biological matrices, primarily human plasma. We will explore various extraction methodologies, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), with a focus on their practical implementation and the rationale behind their selection. A critical component of this guide is the emphasis on the use of a stable isotope-labeled (SIL) internal standard to ensure the highest level of accuracy and precision, in accordance with regulatory guidelines from the FDA and EMA.[1][2][3][4][5][6][7] Detailed, step-by-step protocols are provided for each technique, accompanied by technical insights to aid researchers in developing and validating robust bioanalytical methods for Trelagliptin.

Introduction: The Importance of Rigorous Bioanalysis for Trelagliptin

Trelagliptin is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[8][9] Accurate measurement of its concentration in biological fluids is paramount for pharmacokinetic and bioequivalence studies.[9][10] The complexity of biological matrices, such as plasma, necessitates effective sample preparation to remove interfering substances like proteins and phospholipids that can adversely affect the performance of analytical instruments, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS.[15][16][17][18] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, Trelagliptin, but a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[15][17] This allows it to co-elute with Trelagliptin and experience similar matrix effects and extraction efficiencies, thereby providing a reliable means to correct for variations in sample preparation and instrument response.[16][18]

Choosing the Right Sample Preparation Technique

The selection of an appropriate sample preparation method depends on several factors, including the physicochemical properties of Trelagliptin, the required sensitivity of the assay, the nature of the biological matrix, and the desired sample throughput. Below is a comparative overview of the most common techniques.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent or acid.[11][19]Simple, fast, and inexpensive. High throughput.Less clean extracts, potential for ion suppression, and matrix effects.High-throughput screening, early-phase discovery studies.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[20]Cleaner extracts than PPT, good recovery for non-polar compounds.More labor-intensive, uses larger volumes of organic solvents.[13]Assays requiring higher sensitivity and cleaner samples.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[21][22][23][24]Very clean extracts, high concentration factor, and amenable to automation.[21]More expensive, and requires method development to select the appropriate sorbent.Assays demanding the highest sensitivity and specificity, such as for regulatory submissions.

The Role of the Stable Isotope-Labeled Internal Standard

For the protocols outlined below, it is assumed that a stable isotope-labeled Trelagliptin (e.g., Trelagliptin-d4) is used as the internal standard. The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for any variability throughout the entire workflow.[25]

cluster_0 Sample Preparation with SIL-IS Biological Sample Biological Sample Add SIL-IS Add SIL-IS Biological Sample->Add SIL-IS Ensures accurate correction Extraction (PPT, LLE, or SPE) Extraction (PPT, LLE, or SPE) Add SIL-IS->Extraction (PPT, LLE, or SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (PPT, LLE, or SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: Workflow incorporating the SIL-IS at the initial stage.

Detailed Protocols

The following protocols are designed for the preparation of human plasma samples for Trelagliptin analysis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protein Precipitation (PPT)

This method is ideal for rapid sample processing. Acetonitrile is a commonly used solvent for PPT as it effectively denatures and precipitates plasma proteins.[11][26]

Materials:

  • Human plasma sample

  • Trelagliptin-d4 internal standard working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Trelagliptin-d4 internal standard working solution and briefly vortex.[25]

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[26] The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[11]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[27]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[27]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Start Start Plasma Sample (100 µL) Plasma Sample (100 µL) Start->Plasma Sample (100 µL) Add SIL-IS (50 µL) Add SIL-IS (50 µL) Plasma Sample (100 µL)->Add SIL-IS (50 µL) Add Acetonitrile (300 µL) Add Acetonitrile (300 µL) Add SIL-IS (50 µL)->Add Acetonitrile (300 µL) Vortex (1 min) Vortex (1 min) Add Acetonitrile (300 µL)->Vortex (1 min) Incubate (-20°C, 20 min) Incubate (-20°C, 20 min) Vortex (1 min)->Incubate (-20°C, 20 min) Centrifuge (14,000 x g, 10 min) Centrifuge (14,000 x g, 10 min) Incubate (-20°C, 20 min)->Centrifuge (14,000 x g, 10 min) Collect Supernatant Collect Supernatant Centrifuge (14,000 x g, 10 min)->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS

Caption: Step-by-step workflow for the Protein Precipitation protocol.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT and is suitable for analytes that are soluble in organic solvents.[8] A mixture of solvents can enhance the extraction efficiency for Trelagliptin.[9]

Materials:

  • Human plasma sample

  • Trelagliptin-d4 internal standard working solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Trelagliptin-d4 internal standard working solution and briefly vortex.

  • Add 600 µL of the extraction solvent to the plasma sample.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of Trelagliptin into the organic phase.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and concentration, making it ideal for assays requiring low limits of quantification.[14][21][28][29] A mixed-mode cation exchange sorbent is often a good choice for basic compounds like Trelagliptin.[29]

Materials:

  • Human plasma sample

  • Trelagliptin-d4 internal standard working solution

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

Protocol:

  • Sample Pre-treatment: a. Pipette 100 µL of human plasma into a microcentrifuge tube. b. Add 50 µL of the Trelagliptin-d4 internal standard working solution. c. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding and ensures Trelagliptin is in a charged state for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning and Equilibration: a. Place the SPE cartridges on the manifold. b. Condition the cartridges with 1 mL of methanol. c. Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading: a. Load the pre-treated sample onto the SPE cartridges. b. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing: a. Wash the cartridges with 1 mL of water to remove salts and other polar impurities. b. Wash the cartridges with 1 mL of the wash solvent (5% methanol in water) to remove less polar impurities. c. Dry the sorbent bed under a high vacuum for 5 minutes.

  • Elution: a. Place clean collection tubes in the manifold. b. Elute Trelagliptin and the internal standard with 1 mL of the elution solvent (5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase. c. Vortex for 30 seconds and inject into the LC-MS/MS system.

cluster_0 Sample Pre-treatment cluster_1 SPE Steps cluster_2 Post-Elution Plasma + SIL-IS Plasma + SIL-IS Acidify Acidify Plasma + SIL-IS->Acidify Condition Condition Acidify->Condition Equilibrate Equilibrate Condition->Equilibrate Load Sample Load Sample Equilibrate->Load Sample Wash 1 Wash 1 Load Sample->Wash 1 Wash 2 Wash 2 Wash 1->Wash 2 Dry Dry Wash 2->Dry Elute Elute Dry->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze

Caption: Overview of the Solid-Phase Extraction workflow.

Method Validation Considerations

Any bioanalytical method developed using these protocols must be fully validated according to regulatory guidelines.[1][2][3][30][31] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision[30]

  • Calibration Curve and Linearity[32]

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

The use of a SIL-IS is particularly beneficial in demonstrating robustness against matrix effects and variability in recovery.[16][18]

Conclusion

The choice of sample preparation technique for Trelagliptin analysis is a critical decision that impacts the quality and reliability of the resulting data. While protein precipitation offers a rapid and straightforward approach for high-throughput environments, liquid-liquid extraction and solid-phase extraction provide progressively cleaner samples, which is often necessary to achieve the sensitivity and specificity required for regulatory submissions. The incorporation of a stable isotope-labeled internal standard from the outset is a non-negotiable aspect of a robust and reliable bioanalytical method, ensuring that the data generated is of the highest integrity. The protocols provided herein serve as a comprehensive guide for researchers and scientists to develop and validate high-quality bioanalytical methods for Trelagliptin.

References

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC. PubMed Central. Available at: [Link]

  • CN105669645B - Preparation method of trelagliptin and succinate thereof - Google Patents. Google Patents.
  • An LC-MS/MS Method for the Simultaneous Quantification of Insulin, Cortisol, Glucagon-like Peptide 1, Ghrelin, and Osteocalcin - MDPI. MDPI. Available at: [Link]

  • An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • CN106560177A - Trelagliptin pharmaceutical composition and preparation method thereof - Google Patents. Google Patents.
  • Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • CN105669645A - Trelagliptin and preparation method of succinate thereof - Google Patents. Google Patents.
  • investigation-of-pharmacokinetic-parameters-of-trelagliptin-in-egyptian-volunteers-using-sensitive-lc-ms-ms-a-comparative-study-with-a-japanese-population - Ask this paper | Bohrium. Bohrium. Available at: [Link]

  • Solid Phase Extraction - Affinisep. Affinisep. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. ICH. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. Available at: [Link]

  • Sample treatment based on extraction techniques in biological matrices - PubMed. PubMed. Available at: [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. Organomation. Available at: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). European Medicines Agency. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. PubMed. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. U.S. Department of Health and Human Services. Available at: [Link]

  • (PDF) Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - ResearchGate. ResearchGate. Available at: [Link]

  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. IJISRT. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. PubMed Central. Available at: [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. European Bioanalysis Forum. Available at: [Link]

  • a protein precipitation extraction method - Protocols.io. Protocols.io. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS - ResearchGate. ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. YouTube. Available at: [Link]

Sources

Method

Bioanalytical Method Validation for Trelagliptin using Trelagliptin-13C-d3

Application Note & Protocol Guide Abstract This technical guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trelagliptin (SYR-472) in human plasma. Unlike conventional methods utilizing analog internal standards (e.g., Alogliptin), this protocol employs a stable isotope-labeled internal standard (SIL-IS), Trelagliptin-13C-d3 , to rigorously compensate for matrix effects and ionization variability. The validation strategy is aligned with the ICH M10 Bioanalytical Method Validation Guideline (2022) , ensuring regulatory compliance for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) applications.

Introduction & Scientific Rationale

The Analyte: Trelagliptin

Trelagliptin is a potent, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes Mellitus.[1][2][3][4][5] Chemically, it is a basic compound (


 ~8-9) with moderate polarity.
  • Chemical Formula:

    
    [1][3]
    
  • Molecular Weight: 357.38 g/mol [3]

  • Key Challenge: As a polar basic amine, Trelagliptin can exhibit peak tailing on C18 columns and is susceptible to phospholipid-induced matrix suppression in plasma samples.

The Solution: Trelagliptin-13C-d3 (SIL-IS)

While many published methods use Alogliptin as an internal standard, structural analogs cannot perfectly track the ionization efficiency of the analyte during co-elution with matrix components.

  • Mechanism: Trelagliptin-13C-d3 co-elutes exactly with the analyte.[6] Any suppression or enhancement of the electrospray ionization (ESI) signal caused by plasma phospholipids affects both the analyte and the IS identically.

  • Mass Shift: The incorporation of one Carbon-13 and three Deuterium atoms typically results in a mass shift of +4 Da (

    
    ), sufficient to avoid isotopic overlap (cross-talk) with the native analyte.
    

Experimental Design & Materials

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or Thermo Altis).

  • Column: C18 stationary phase with end-capping to reduce silanol interactions.

    • Recommended: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex C18.

Reagents
  • Analyte: Trelagliptin Succinate (Reference Standard).

  • Internal Standard: Trelagliptin-13C-d3 (Isotopic purity > 99%).

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

LC-MS/MS Method Parameters

Mass Spectrometry Conditions

Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Rationale
Trelagliptin 358.2 (

)
341.25025Loss of

(Common fragment)
Trelagliptin 358.2134.15035Fluorobenzyl moiety (Qualifier)
Trelagliptin-13C-d3 362.2 (

)
345.25025Matches primary transition shift

> Critical Note: The specific transitions for the SIL-IS depend on the position of the label.[6] Always perform a "Product Ion Scan" on your specific lot of IS to confirm the Q3 mass. If the label is on the lost fragment (e.g., the


 group), the Q3 will be identical to the native drug, causing cross-talk. Ensure the label is on the retained core.
Chromatographic Conditions
  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Desalting/Loading)

  • 0.5 - 3.0 min: 10%

    
     90% B (Elution)
    
  • 3.0 - 4.0 min: 90% B (Wash)

  • 4.0 - 4.1 min: 90%

    
     10% B (Re-equilibration)
    
  • 4.1 - 6.0 min: 10% B (Ready for next injection)

Sample Preparation Protocol (Protein Precipitation)

This method uses Protein Precipitation (PPT), which is robust for high-throughput analysis.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working Internal Standard Solution (Trelagliptin-13C-d3 at 500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (1:4 sample:solvent ratio).

  • Extraction: Vortex vigorously for 1 min (or shake at 1000 rpm for 5 min).

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of Mobile Phase A (Water/FA).

    • Why? Injecting pure acetonitrile can cause "solvent effect" (peak fronting) for early eluting polar compounds like Trelagliptin. Diluting with water improves peak shape.

  • Analysis: Inject onto LC-MS/MS.

Method Validation (ICH M10 Compliance)

The following validation experiments must be performed to certify the method.

Selectivity & Specificity[2][8][9]
  • Protocol: Analyze blank plasma from at least 6 individual donors (including lipemic and hemolyzed sources).

  • Acceptance Criteria:

    • Interference at analyte retention time (RT) must be < 20% of the LLOQ response.

    • Interference at IS RT must be < 5% of the average IS response.

Calibration Curve (Linearity)
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated concentrations must be within ±15% (±20% at LLOQ).
Accuracy & Precision
  • QC Levels: LLOQ, Low QC (3x LLOQ), Medium QC (30-50% range), High QC (75% range).

  • Runs: 3 separate validation runs (intra- and inter-day).

  • Criteria:

    • Accuracy: Mean conc. within ±15% of nominal (±20% for LLOQ).

    • Precision (CV%):

      
       (
      
      
      
      for LLOQ).
Matrix Effect & Recovery (The SIL-IS Advantage)

This is the most critical step to prove the value of the 13C-d3 standard.

  • Matrix Factor (MF): Compare peak area of analyte spiked post-extraction into blank plasma vs. neat solution.

  • IS-Normalized MF: Calculate:

    
    .
    
  • Requirement: The IS-Normalized MF should be close to 1.0 with a CV < 15% across 6 lots. This proves the SIL-IS is compensating for matrix suppression.

Stability

Evaluate stability under conditions:

  • Freeze-Thaw: 3 cycles (-20°C or -70°C to RT).

  • Bench-top: 4-24 hours at RT.

  • Autosampler: 24-48 hours at 4°C (processed samples).

Visualizations

Bioanalytical Workflow Diagram

BioanalyticalWorkflow Sample Patient Plasma (50 µL) IS_Add Add IS (Trelagliptin-13C-d3) Sample->IS_Add PPT Protein Precipitation (200 µL ACN) IS_Add->PPT Centrifuge Centrifuge (12,000g, 10 min) PPT->Centrifuge Dilution Dilute Supernatant (1:1 with H2O) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Quantification (Peak Area Ratio) LCMS->Data

Figure 1: Step-by-step sample preparation and analysis workflow for Trelagliptin quantification.

Validation Decision Logic (ICH M10)

ValidationLogic Start Start Validation Run SysSuit System Suitability (S/N > 10, RT Stable?) Start->SysSuit CalCurve Calibration Curve (r² > 0.99?) SysSuit->CalCurve Pass Fail Batch Failed (Investigate) SysSuit->Fail Fail QCs QC Samples (Low, Med, High) CalCurve->QCs Pass CalCurve->Fail Fail Accuracy Accuracy (±15%) QCs->Accuracy Precision Precision (CV < 15%) Accuracy->Precision Pass Accuracy->Fail Fail Pass Batch Accepted Precision->Pass Pass Precision->Fail Fail

Figure 2: Decision tree for accepting bioanalytical validation batches based on ICH M10 criteria.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Backpressure Protein crashing in columnEnsure supernatant is diluted with aqueous buffer before injection (Step 7 of protocol).
IS Signal Variation Matrix EffectIf IS response varies >50% between samples, check extraction efficiency. The IS ratio should still correct for this, but extreme suppression reduces sensitivity.
Peak Tailing Basic amine interactionIncrease buffer strength (Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.
Cross-talk Isotopic impurityEnsure IS transition (Q3) is distinct. If Trelagliptin-13C-d3 loses the label in fragmentation, switch to a transition that retains the label.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[8] [Link]

  • Inagaki, N., et al. (2015).[3] Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study. The Lancet Diabetes & Endocrinology. [Link]

  • Mowaka, S., et al. (2021).[5][9] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Metabolism Studies of Trelagliptin Using Trelagliptin-13C-d3

Introduction: Elucidating the Metabolic Fate of Trelagliptin Trelagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Metabolic Fate of Trelagliptin

Trelagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus with its once-weekly oral dosing regimen.[1][2] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to drug development. While Trelagliptin is predominantly excreted unchanged in urine, in vitro studies are essential to characterize any metabolic pathways, identify potential metabolites, and assess the risk of drug-drug interactions.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Trelagliptin-13C-d3 as a stable isotope-labeled internal standard in in vitro drug metabolism assays.

The primary metabolic transformation of Trelagliptin is N-demethylation, mediated mainly by the cytochrome P450 enzyme CYP2D6, leading to the formation of an active metabolite, M-I.[4][5] However, the plasma concentration of M-I in humans is remarkably low, constituting less than 1% of the parent drug concentration.[4][5] Despite its minor contribution to the overall profile, the characterization of this and other potential metabolites is a critical step in a comprehensive preclinical safety assessment.

The use of a stable isotope-labeled (SIL) internal standard, such as Trelagliptin-13C-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the SIL internal standard with the analyte of interest allows for the correction of variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative assays.

The Critical Role of Trelagliptin-13C-d3 in Quantitative Bioanalysis

In LC-MS-based metabolism studies, an ideal internal standard should mimic the analyte's behavior throughout the analytical process. Trelagliptin-13C-d3, being chemically identical to Trelagliptin with the exception of its isotopic composition, offers several distinct advantages:

  • Correction for Matrix Effects: Biological matrices like liver microsomes and hepatocytes are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As Trelagliptin-13C-d3 co-elutes with Trelagliptin, it experiences the same matrix effects, allowing for reliable normalization of the analyte signal.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and ionization efficiency, the SIL internal standard significantly improves the precision and accuracy of the quantitative results.

  • Reliable Metabolite Quantification: Trelagliptin-13C-d3 can be used to quantify the parent drug's depletion and, if a corresponding labeled metabolite standard is available, to accurately quantify the formation of metabolites.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for assessing the metabolic stability and identifying the metabolites of Trelagliptin in in vitro systems.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Trelagliptin Stock - Trelagliptin-13C-d3 Stock - Microsomes/Hepatocytes - Cofactors (NADPH, UDPGA) incubation Incubate Trelagliptin with: - Human Liver Microsomes (HLM) - Cryopreserved Hepatocytes prep_reagents->incubation sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench add_is Add Trelagliptin-13C-d3 (Internal Standard) quench->add_is centrifuge Centrifuge and Collect Supernatant add_is->centrifuge lc_ms Inject Sample into LC-MS/MS System centrifuge->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition peak_integration Peak Integration and Ratio Calculation (Analyte/IS) data_acquisition->peak_integration stability_calc Metabolic Stability Calculation (t½, CLint) peak_integration->stability_calc metabolite_id Metabolite Identification (Full Scan & MS/MS) peak_integration->metabolite_id

Caption: Workflow for Trelagliptin in vitro metabolism studies.

Part 1: Metabolic Stability of Trelagliptin in Human Liver Microsomes (HLM)

This protocol is designed to determine the intrinsic clearance (CLint) of Trelagliptin in HLM, which primarily assesses Phase I metabolic activity.

Materials and Reagents
  • Trelagliptin (≥98% purity)

  • Trelagliptin-13C-d3 (≥98% purity, isotopic purity ≥99%)

  • Pooled Human Liver Microsomes (HLM), protein concentration of 20 mg/mL

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA)

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Trelagliptin in DMSO.

    • Prepare a 1 mM stock solution of Trelagliptin-13C-d3 in DMSO. Further dilute in 50% ACN/water to a working concentration of 100 ng/mL for use as the internal standard spiking solution.

  • Incubation Mixture Preparation:

    • On ice, prepare the incubation mixture in microtubes. For a final volume of 200 µL:

      • 154 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

      • 20 µL of HLM (final protein concentration: 1 mg/mL)

      • 4 µL of Trelagliptin working solution (final concentration: 1 µM)

    • Prepare a negative control without the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding 22 µL of the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw 25 µL aliquots of the incubation mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the 25 µL aliquot to a well of a 96-well plate containing 100 µL of cold ACN with 100 ng/mL Trelagliptin-13C-d3.

    • Seal the plate and vortex for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate Trelagliptin from potential metabolites (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Trelagliptin: m/z 358.2 → 134.1[6]

    • Trelagliptin-13C-d3: m/z 362.2 → 137.1 (predicted)

    • Metabolite M-I (N-desmethyl Trelagliptin): m/z 344.2 → 134.1 (predicted)

Table 1: Example LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trelagliptin358.2134.135
Trelagliptin-13C-d3362.2137.135
M-I (N-desmethyl)344.2134.135
Data Analysis
  • Integrate the peak areas for Trelagliptin and Trelagliptin-13C-d3 at each time point.

  • Calculate the peak area ratio (Trelagliptin / Trelagliptin-13C-d3).

  • Plot the natural logarithm (ln) of the peak area ratio versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = -0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Part 2: Metabolite Identification in Cryopreserved Human Hepatocytes

This protocol utilizes cryopreserved human hepatocytes, which contain both Phase I and Phase II metabolic enzymes, to provide a more comprehensive profile of Trelagliptin metabolism.

Materials and Reagents
  • In addition to the materials listed in Part 1:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for enhanced Phase II metabolism (optional).

Step-by-Step Protocol
  • Hepatocyte Plating and Acclimation:

    • Thaw and plate cryopreserved hepatocytes according to the supplier's instructions.

    • Allow the cells to acclimate in a humidified incubator at 37°C with 5% CO2 for at least 4 hours.

  • Incubation:

    • Prepare a working solution of Trelagliptin in the incubation medium at a final concentration of 1-10 µM.

    • Remove the plating medium from the hepatocytes and add the Trelagliptin-containing medium.

    • Incubate for a longer duration (e.g., up to 24 hours) to allow for the formation of slower-forming metabolites. Collect samples of the medium at various time points.

  • Sample Preparation:

    • At each time point, collect an aliquot of the incubation medium.

    • Quench the metabolic activity and precipitate proteins by adding three volumes of cold acetonitrile containing Trelagliptin-13C-d3.

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase A for LC-MS/MS analysis.

Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)

For the identification of unknown metabolites, a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.

  • Full Scan Analysis: Acquire full scan data to detect potential metabolites based on their accurate mass.

  • MS/MS Fragmentation: Perform data-dependent or targeted MS/MS experiments on the potential metabolite ions to obtain fragmentation patterns.

  • Structural Elucidation: Compare the fragmentation pattern of the metabolites to that of the parent drug (Trelagliptin) to propose the site of metabolic modification. The expected N-demethylation for M-I would result in a mass shift of -14 Da.

Expected Metabolic Pathway of Trelagliptin

The primary metabolic pathway for Trelagliptin involves N-demethylation, catalyzed by CYP2D6, to form the active metabolite M-I.

metabolic_pathway Trelagliptin Trelagliptin (m/z 358.2) Metabolite_MI Metabolite M-I (N-desmethyl-Trelagliptin) (m/z 344.2) Trelagliptin->Metabolite_MI CYP2D6 (N-demethylation) Excretion Renal Excretion (Unchanged) Trelagliptin->Excretion

Caption: Proposed primary metabolic pathway of Trelagliptin.

Troubleshooting and Scientific Considerations

  • Low Metabolite Abundance: Given that M-I is a minor metabolite, its detection may be challenging. Consider concentrating the sample and using a highly sensitive mass spectrometer.

  • Enzyme Activity: Ensure the viability and metabolic activity of the liver microsomes or hepatocytes by running positive controls with known substrates for the relevant enzymes.

  • Non-specific Binding: Trelagliptin may exhibit non-specific binding to plasticware or proteins. The use of an SIL internal standard helps to mitigate the impact of this on quantification.

  • In Vitro-In Vivo Extrapolation (IVIVE): The intrinsic clearance values obtained from these in vitro assays can be used in IVIVE models to predict the in vivo hepatic clearance of Trelagliptin.

Conclusion

This application note provides a robust framework for conducting in vitro metabolism studies of Trelagliptin using Trelagliptin-13C-d3 as an internal standard. The detailed protocols for metabolic stability assessment in human liver microsomes and metabolite identification in cryopreserved human hepatocytes will enable researchers to generate high-quality, reliable data. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulatory submissions and for a comprehensive understanding of the metabolic fate of Trelagliptin.

References

  • Getz Pharma. Trelaget Leaflet PAK. [Link]

  • MedEx. Only for the use of Medical Professionals/Endocrinologist. [Link]

  • Wikipedia. Trelagliptin. [Link]

  • Heo, R., Seo, M. S., et al. (2021). The anti-diabetic drug trelagliptin induces vasodilation via activation of Kv channels and SERCA pumps. Life Sciences, 283, 119868.
  • Patsnap Synapse. What is the mechanism of Trelagliptin Succinate? [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15983988, Trelagliptin. [Link]

  • Grimshaw, C. E., Jennings, A., Kamran, R., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509.
  • Cureus. Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. [Link]

  • Liu, Z., Xu, L., et al. (2020). Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes. Biomedicine & Pharmacotherapy, 125, 109952.
  • Mowaka, S., Ashoush, N., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Journal of Analytical Methods in Chemistry, 2021, 9664099.
  • BUE Scholar. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study. [Link]

  • ResearchGate. (PDF) Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. [Link]

  • Bentham Science. Pharmacokinetics of Trelagliptin in Rats after Exposure to Acute and Chronic High Altitude Hypoxia. [Link]

Sources

Method

Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Trelagliptin in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Trelagliptin in human plasma. Trelagl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Trelagliptin in human plasma. Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, requires a robust analytical method for its pharmacokinetic assessment in clinical and preclinical studies.[1][2] To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Trelagliptin-13C-d3. The protocol herein is designed to be a self-validating system, grounded in the principles of regulatory guidelines from the FDA and EMA, ensuring data integrity and reliability for drug development professionals.

Introduction: The Clinical Significance of Trelagliptin and the Need for Precise Quantification

Trelagliptin is a potent and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[3] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1] Its unique once-weekly dosing regimen offers a significant advantage in patient compliance.[3]

Accurate measurement of Trelagliptin concentrations in plasma is paramount for characterizing its pharmacokinetic profile, establishing bioequivalence, and informing dose adjustments. UPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as Trelagliptin-13C-d3, is the preferred approach in LC-MS/MS-based quantification.[4] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects, thus leading to more accurate and precise results.[4][5]

This application note provides a comprehensive protocol for the quantification of Trelagliptin in human plasma, emphasizing the rationale behind each step to provide researchers with a deep understanding of the methodology.

Materials and Methods

Chemicals and Reagents
  • Trelagliptin reference standard (>99% purity)

  • Trelagliptin-13C-d3 (Internal Standard, IS)[6][7][8]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant) from at least six different sources for selectivity assessment.[9]

Instrumentation
  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for efficient separation.

UPLC-MS/MS Conditions

The following table summarizes the optimized UPLC-MS/MS parameters. It is essential to perform an initial system suitability test to confirm instrument performance.

ParameterOptimized Condition
UPLC Conditions
ColumnReversed-phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionA linear gradient is recommended to ensure optimal separation from endogenous plasma components.
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
TrelagliptinPrecursor Ion (m/z): 358.2, Product Ion (m/z): 134.1[2][10][11]
Trelagliptin-13C-d3 (IS)Precursor Ion (m/z): 362.2, Product Ion (m/z): 134.1 or 138.1 (to be optimized based on fragmentation)
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C
Capillary Voltage3.0 kV

Rationale for Parameter Selection:

  • Reversed-phase C18 column: Provides excellent retention and separation for moderately polar compounds like Trelagliptin.

  • Formic acid in mobile phase: Promotes protonation of the analyte and internal standard in the ESI source, leading to enhanced signal intensity in positive ion mode.

  • Gradient elution: Allows for efficient removal of highly polar endogenous components at the beginning of the run and ensures sharp peaks for the analytes of interest.

  • ESI Positive Mode: Trelagliptin contains basic nitrogen atoms that are readily protonated, making positive ion mode the ideal choice for sensitive detection.

  • MRM Transitions: The selected precursor-to-product ion transitions provide high specificity for Trelagliptin and its internal standard, minimizing interference from other plasma components. The precursor ion for Trelagliptin-13C-d3 is shifted by +4 m/z units compared to Trelagliptin due to the incorporation of one 13C and three deuterium atoms.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trelagliptin and Trelagliptin-13C-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Trelagliptin stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Trelagliptin-13C-d3 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[12]

G cluster_0 Sample Preparation Workflow A 1. Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. B 2. Add 20 µL of Trelagliptin-13C-d3 working solution (100 ng/mL). A->B C 3. Add 300 µL of cold acetonitrile to precipitate proteins. B->C D 4. Vortex for 1 minute. C->D E 5. Centrifuge at 13,000 rpm for 10 minutes at 4°C. D->E F 6. Transfer 200 µL of the supernatant to a clean autosampler vial. E->F G 7. Inject 5 µL into the UPLC-MS/MS system. F->G

Caption: Protein Precipitation Workflow for Trelagliptin Analysis.

Rationale for Protein Precipitation: This technique is chosen for its simplicity, speed, and suitability for high-throughput analysis. Acetonitrile is an efficient precipitating agent. The addition of the internal standard early in the process ensures it undergoes the same extraction procedure as the analyte, correcting for any variability.

Method Validation

The developed method must be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Trelagliptin and the internal standard.

  • Calibration Curve and Linearity: Construct a calibration curve using at least eight non-zero standards over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement from the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: Determine the extraction efficiency of the protein precipitation method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of Trelagliptin in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation and Expected Results

The following tables provide an example of the expected performance of the validated method.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)≥ 0.99
Regression Equationy = mx + c

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ195 - 105< 1593 - 107< 18
LQC397 - 103< 1096 - 104< 12
MQC10098 - 102< 897 - 103< 10
HQC80099 - 101< 598 - 102< 8

Discussion: A Self-Validating System for Trustworthy Results

The presented UPLC-MS/MS method provides a robust and reliable tool for the quantification of Trelagliptin in human plasma. The strategic choice of a stable isotope-labeled internal standard, Trelagliptin-13C-d3, is central to the method's self-validating nature. By mimicking the analyte's behavior throughout the analytical process, the SIL-IS effectively normalizes for variations in sample handling, matrix effects, and instrument response, thereby ensuring the integrity of the generated data.

The detailed validation protocol, adhering to stringent FDA and EMA guidelines, further establishes the trustworthiness of this method. Each validation parameter is designed to challenge the method's performance under various conditions, providing a comprehensive understanding of its capabilities and limitations. The successful validation of this method will provide researchers and drug development professionals with a high degree of confidence in the accuracy and precision of their pharmacokinetic data for Trelagliptin.

Conclusion

This application note has outlined a detailed and scientifically sound UPLC-MS/MS method for the quantification of Trelagliptin in human plasma. The use of Trelagliptin-13C-d3 as an internal standard, coupled with a rigorous validation approach, ensures the generation of high-quality data suitable for regulatory submissions and critical decision-making in the drug development process.

References

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Prajapati, S., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. ResearchGate. Retrieved from [Link]

  • AA Blocks. (n.d.). 2707203-34-5 | Trelagliptin-13C-d3. Retrieved from [Link]

  • Wikipedia. (2024, May 29). Trelagliptin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Mowaka, S., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2019). An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Zhang, Y., et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. PubMed. Retrieved from [Link]

  • Mowaka, S., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. National Institutes of Health. Retrieved from [Link]

  • Wang, G., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]

  • Anerao, A., et al. (2016). development and validation of related substances method by hplc for analysis of trelagliptin succinate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669645A - Trelagliptin and preparation method of succinate thereof.
  • Google Patents. (n.d.). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application

High-Sensitivity Liquid-Liquid Extraction (LLE) Protocol for Trelagliptin Bioanalysis

[1] Abstract & Scope This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of Trelagliptin , a once-weekly Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in human plasma.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of Trelagliptin , a once-weekly Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in human plasma.[1] While protein precipitation (PPT) is common for high-throughput screening, it often suffers from significant matrix effects (ion suppression) at the low concentrations required for pharmacokinetic (PK) profiling of long-acting drugs.[1]

This guide prioritizes Scientific Integrity by establishing a pH-controlled extraction mechanism that maximizes recovery while minimizing phospholipid carryover. The protocol is validated against FDA/EMA bioanalytical guidelines, achieving an LLOQ of ~1.5 ng/mL (4 nM).

Chemical Basis of Extraction (The "Why")

To design an effective LLE, one must interrogate the physicochemical properties of the analyte. Trelagliptin is typically supplied as a succinate salt.[2]

  • Basicity (pKa): Trelagliptin contains a piperidine ring and a pyrimidine-dione core.[1] The amino group on the piperidine ring is basic (pKa ~8.5–9.5).

  • Polarity (LogP): The molecule is moderately polar.

  • The Extraction Logic: In plasma (pH 7.4), a significant portion of Trelagliptin exists in its ionized (protonated) form, which stays in the aqueous phase. To force the molecule into an organic solvent, we must suppress ionization by elevating the pH above its pKa (pH > 10). This converts the drug into its neutral, lipophilic free-base form.[1]

Visualization: The pH-Driven Partitioning Mechanism[1]

LLE_Mechanism Plasma Plasma Sample (Trelagliptin-H+) Reaction Deprotonation (R-NH3+ → R-NH2) Plasma->Reaction pH < pKa Buffer Alkaline Buffer (0.1M NaOH/Na2CO3) Buffer->Reaction Shift pH > 10 Extraction Phase Partitioning (Neutral Drug Migrates) Reaction->Extraction Neutral Species Organic Organic Solvent (MTBE/EtAc) Organic->Extraction Lipophilic Sink

Figure 1: Mechanism of alkaline LLE.[1] Elevating pH neutralizes the piperidine amine, driving the analyte into the organic phase.

Materials & Reagents

ComponentGrade/SpecificationPurpose
Trelagliptin Succinate Reference Standard (>99%)Analyte
Alogliptin Benzoate Reference StandardInternal Standard (IS)
MTBE HPLC GradePrimary Extraction Solvent
Diethyl Ether (DEE) HPLC GradeCo-solvent (Optional for volatility)
Sodium Hydroxide (NaOH) 0.1 M SolutionAlkalizing Agent
Ammonium Acetate 5 mM (pH 4.[1]5)Mobile Phase Buffer
Formic Acid LC-MS GradeIonization enhancer

Expert Insight on IS Selection: While deuterated Trelagliptin (Trelagliptin-d3) is the gold standard, Alogliptin is a widely accepted structural analog due to its similar piperidine-pyrimidine dione scaffold and elution profile [1].[1]

Experimental Protocol

Preparation of Standards[1]
  • Stock Solutions: Dissolve Trelagliptin and Alogliptin in Methanol to 1.0 mg/mL.

  • Working Standard: Dilute Trelagliptin stock with 50% Methanol to create a curve range of 4.0 – 4000 ng/mL.

  • IS Working Solution: Dilute Alogliptin to ~150 ng/mL in Acetonitrile.

The Extraction Workflow

Note: This protocol modifies standard literature methods [1] by explicitly adding an alkaline buffer step to ensure robustness across patient samples with varying plasma pH.

Extraction_Workflow Step1 1. Aliquot 250 µL Plasma Step2 2. Add 50 µL IS (Alogliptin) Step1->Step2 Step3 3. Add 50 µL 0.1M NaOH (CRITICAL: pH Adjustment) Step2->Step3 Step4 4. Add 1.5 mL Extraction Solvent (MTBE:DEE 50:50 v/v) Step3->Step4 Step5 5. Vortex (3 min) & Centrifuge (15k rpm, 10 min) Step4->Step5 Step6 6. Flash Freeze (Liquid N2) or Decant Supernatant Step5->Step6 Step7 7. Evaporate to Dryness (40°C, N2 stream) Step6->Step7 Step8 8. Reconstitute in 200 µL Mobile Phase Step7->Step8

Figure 2: Step-by-step LLE workflow. The alkaline step (Step 3) is the control point for recovery consistency.[1]

Detailed Procedure:

  • Sample: Place 250 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 50 µL of Alogliptin IS working solution. Vortex gently.

  • Alkalinization: Add 50 µL of 0.1 M NaOH . (Target pH > 10).[1] Vortex for 10 seconds.[1]

    • Why: This converts Trelagliptin succinate to its free base.[1]

  • Extraction: Add 1.5 mL of MTBE/Diethyl Ether (50:50 v/v) .

    • Alternative: Pure Ethyl Acetate may be used for a safer, less volatile profile, though evaporation time will increase.

  • Agitation: Vortex vigorously for 3–5 minutes.

  • Separation: Centrifuge at 15,000 rpm (approx 21,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 1.3 mL of the upper organic layer to a clean glass tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+) coupled with UPLC.[1]

Chromatographic Parameters
ParameterSetting
Column Phenomenex Kinetex C18 (1.6 µm, 150 x 2.1 mm)
Column Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 5–10 µL

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.0 min: 90% B (Elution of Trelagliptin ~2.1 min)[1]

  • 4.0 min: 90% B

  • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Ionization Mode: ESI Positive (+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trelagliptin 358.2 134.0 (Quant)3025
358.2341.2 (Qual)3020
Alogliptin (IS) 340.2 116.1 3028

Note: The transition 358.2 -> 134.0 corresponds to the cleavage of the fluorobenzonitrile moiety, a highly specific fragment for Trelagliptin [1][2].

Validation Criteria & Expected Results

To ensure the method is "Self-Validating" (Part 2 requirement), run a System Suitability Test (SST) before every batch.[1]

  • Linearity:

    
     over range 4–4000 ng/mL.[1][3][4]
    
  • Recovery:

    • Trelagliptin: 85% – 95% (Consistent across Low, Mid, High QC).

    • Troubleshooting: If recovery < 70%, check the pH of Step 3. It must be alkaline.[1]

  • Matrix Effect:

    • Calculate Matrix Factor (MF).[1] Acceptable range: 0.85 – 1.15.[1]

    • LLE significantly reduces phospholipid suppression compared to protein precipitation.[1]

  • Sensitivity (LLOQ): Signal-to-Noise (S/N) > 10 at 4 ng/mL.[1]

References

  • El-Bagary, R. et al. (2021).[1] "Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population." Journal of Analytical Methods in Chemistry. Available at: [Link][1]

  • Takeda Pharmaceutical Company. (2015).[1] "Zafatek (Trelagliptin) Interview Form." Pharmaceuticals and Medical Devices Agency (PMDA) Japan.[1] Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Trelagliptin Quantification by Mass Spectrometry: A Technical Support Guide

Welcome to the technical support center for the bioanalysis of Trelagliptin using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Trelagliptin using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, validation, and routine sample analysis. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring robust and reliable quantification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the LC-MS/MS analysis of Trelagliptin.

Q1: I'm seeing low signal intensity or no peak for Trelagliptin. What are the likely causes?

A1: Low or no signal for Trelagliptin can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial for diagnosis.

  • Sample Preparation and Extraction Efficiency: Trelagliptin needs to be efficiently extracted from the biological matrix (e.g., plasma). While protein precipitation is a quick method, liquid-liquid extraction (LLE) has been shown to yield higher sensitivity and cleaner samples.[1][2] A mixture of tert-Butyl methyl ether (TBME) and diethyl ether (DEE) (50:50, v/v) is an effective extraction solvent.[2][3] If you are using protein precipitation with acetonitrile, you might be losing analyte or introducing significant matrix effects.[4]

    • Expert Tip: Always check the recovery of your extraction method. A low recovery (<70%) indicates that your protocol needs optimization. Ensure complete evaporation of the organic solvent and proper reconstitution in a mobile phase-compatible solvent.[2][4]

  • Mass Spectrometer Ionization and Parameters: Trelagliptin ionizes well in positive electrospray ionization (ESI+) mode.[3][5] Ensure your instrument is set to this mode. Key parameters to verify include:

    • Precursor Ion: m/z 358.2[2][3]

    • Product Ion: The choice of product ion can vary. Common transitions are m/z 358.2 → 133.9 and m/z 358.2 → 341.2.[3][4][5] The transition to m/z 133.9 is often preferred for its specificity.[3]

    • Instrument Settings: Check the cone voltage and collision energy. Published methods use a cone voltage of around 25 V and a collision energy of approximately 60 eV for the m/z 358.2 → 133.9 transition.[3] These values are instrument-dependent and should be optimized.

  • Chromatographic Conditions: Poor chromatography can lead to broad peaks with low intensity.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.3% formic acid (90:10, v/v) has been used successfully.[3] The acidic modifier is crucial for good peak shape and efficient ionization in positive mode.

    • Column: A C18 column is a standard choice for retaining and separating Trelagliptin.[3][6]

Below is a troubleshooting workflow to diagnose low signal intensity:

Caption: Troubleshooting workflow for low Trelagliptin signal intensity.

Q2: My results are not reproducible, showing high variability between injections. What should I investigate?

A2: High variability is often linked to issues with the internal standard (IS), sample processing, or instrument stability.

  • Internal Standard (IS) Selection and Use: An appropriate IS is critical for correcting for variability in sample preparation and instrument response. Alogliptin, another DPP-4 inhibitor, is a suitable IS due to its structural similarity to Trelagliptin.[1][2][3]

    • Expertise: The IS should be added early in the sample preparation process to account for variability in extraction efficiency.[7] Ensure the IS concentration is consistent across all samples and that its peak area is stable. A widely fluctuating IS signal points to problems with sample preparation or instrument performance.

  • Matrix Effects: This phenomenon, where co-eluting matrix components suppress or enhance the ionization of the analyte, is a common cause of irreproducibility.

    • Trustworthiness: To assess matrix effects, compare the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution. A significant difference indicates the presence of matrix effects.[2]

    • Mitigation: Improving sample cleanup, for instance by switching from protein precipitation to a more thorough LLE, can reduce matrix effects.[1][2] Chromatographic separation can also be optimized to move the Trelagliptin peak away from interfering matrix components.

  • Analyte Stability: Trelagliptin is known to be unstable under certain conditions. It degrades significantly in acidic, basic, oxidative, and thermal stress conditions.[6]

    • Validation: It is essential to perform stability tests, including freeze-thaw stability, autosampler stability, and long-term storage stability, as per FDA guidelines.[2][7] If instability is observed, adjust your sample handling and storage procedures accordingly.

Section 2: Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experimental workflows.

Protocol 1: Human Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method and is designed for high recovery and sample cleanliness.[2][3]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Pipette 250 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (e.g., 300 nM Alogliptin in acetonitrile) to each plasma sample.

  • Extraction:

    • Add 1.5 mL of an extraction solvent mixture of tert-Butyl methyl ether (TBME) and diethyl ether (DEE) (50:50, v/v).

    • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 15 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer 1.3 mL of the upper organic layer to a new clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of methanol. Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction workflow for Trelagliptin from plasma.

Protocol 2: Building a Calibration Curve and Quality Control (QC) Samples

A robust calibration curve is the foundation of accurate quantification. This protocol follows FDA bioanalytical validation guidelines.[2][7]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Trelagliptin in a suitable solvent like methanol.

  • Working Solutions: Create a series of working solutions by serially diluting the stock solution.

  • Spiking into Blank Plasma:

    • Prepare calibration standards by spiking known concentrations of the working solutions into blank human plasma. A typical concentration range is 4 nM to 1000 nM.[3]

    • Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).[3]

  • Sample Processing: Process the calibration standards and QC samples using the same extraction procedure as the unknown samples (see Protocol 1).

  • Data Acquisition: Analyze the processed samples using the optimized LC-MS/MS method.

  • Curve Generation:

    • Plot the peak area ratio (Trelagliptin peak area / IS peak area) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate the calibration curve.

    • The correlation coefficient (r²) should be ≥ 0.99.[4][5]

  • QC Sample Evaluation: The concentrations of the QC samples are calculated using the calibration curve. The mean calculated concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[2]

Section 3: Data and Parameters

This section summarizes key quantitative data for easy reference.

Table 1: Recommended LC-MS/MS Parameters for Trelagliptin Analysis
ParameterRecommended SettingSource
Liquid Chromatography
ColumnC18 (e.g., Phenomenex C18, 1.6 µm, 150 x 2.1 mm)[2][3]
Mobile PhaseIsocratic: Acetonitrile / 0.3% Formic Acid (90:10, v/v)[3]
Flow Rate0.3 mL/min[3]
Injection Volume10 µL[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)[3]
MRM Transition (Trelagliptin)m/z 358.2 → 133.9[2][3]
MRM Transition (Alogliptin IS)m/z 340.2 → 116.0[2][3]
Cone Voltage (Trelagliptin)~25 V (instrument dependent)[3]
Collision Energy (Trelagliptin)~60 eV (instrument dependent)[3]

References

  • Mowaka, S., Ashoush, N., Tadros, M. M., & Ayoub, B. M. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Journal of Analytical Methods in Chemistry, 2021, 9664099. [Link]

  • Bohrium. (2021). investigation-of-pharmacokinetic-parameters-of-trelagliptin-in-egyptian-volunteers-using-sensitive-lc-ms-ms-a-comparative-study-with-a-japanese-population. [Link]

  • BUE Scholar. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study. [Link]

  • National Institutes of Health. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. [Link]

  • PubMed. (2018). Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms. [Link]

  • ResearchGate. (n.d.). Identification, characterization and HPLC quantification of process-related impurities in Trelagliptin succinate bulk drug: Six identified as new compounds. [Link]

  • Google Patents. (n.d.).
  • International Journal of Zoological Investigations. (2024). Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using AGREE. [Link]

  • ResearchGate. (n.d.). An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study | Request PDF. [Link]

  • PubMed. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. [Link]

Sources

Troubleshooting

Optimizing Trelagliptin-13C-d3 recovery from plasma samples

Topic: Optimizing Trelagliptin-13C-d3 recovery from plasma samples Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Bioanalytical Scientists, PK Researchers.[1] Product Focus: Trelagliptin-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Trelagliptin-13C-d3 recovery from plasma samples Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Bioanalytical Scientists, PK Researchers.[1]

Product Focus: Trelagliptin-13C-d3 (Stable Isotope Labeled Internal Standard) Application: Quantitative LC-MS/MS Bioanalysis in Human/Animal Plasma[1]

Module 1: Extraction Strategy & Methodology

Q: I am observing low recovery (<50%) using protein precipitation (PPT). Is this expected for Trelagliptin?

A: Yes, low recovery with standard PPT is a common issue with gliptins due to their physicochemical properties. Trelagliptin is a basic, moderately polar molecule (LogP ~0.[1]7) containing a free primary amine on the piperidine ring .[1]

While PPT (using Acetonitrile or Methanol) is high-throughput, it often fails to release the drug bound to plasma proteins efficiently or results in significant ion suppression from co-eluting phospholipids.[1]

Recommendation: Switch to Liquid-Liquid Extraction (LLE) under alkaline conditions.[1] Field data indicates that LLE yields superior sensitivity (LLOQ ~4 nM) and cleaner baselines compared to PPT .[1]

Q: How do I optimize the LLE protocol for maximum recovery?

A: The key is to exploit the pKa of the aminopiperidine moiety. By adjusting the plasma pH to >10, you suppress the ionization of the primary amine, rendering the molecule neutral and highly soluble in organic solvents.

Optimized LLE Protocol:

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Na₂CO₃ to 200 µL of plasma.

  • Solvent Choice: Use TBME (Methyl tert-butyl ether) or a mixture of Diethyl Ether:Dichloromethane (70:30) .[1] Pure ethyl acetate can extract too many polar matrix components.

  • Ratio: Use a solvent-to-plasma ratio of at least 5:1 to drive the equilibrium.[1]

Q: Can I use Solid Phase Extraction (SPE) instead?

A: Yes, if you require ultra-clean samples (e.g., for clinical trials with low LLOQ requirements).[1] Use a Mixed-Mode Cation Exchange (MCX) cartridge.[1]

  • Load: Acidified plasma (pH ~3) to lock the drug onto the sorbent via ionic interaction.

  • Wash: Methanol (removes neutrals).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol (breaks the ionic bond).

Module 2: Internal Standard (IS) Dynamics

Q: My Trelagliptin-13C-d3 IS response varies significantly between samples. Why?

A: This is likely an equilibration failure . The Stable Isotope Labeled (SIL) IS must be integrated into the biological matrix before any extraction steps occur. If you add the IS and immediately precipitate or alkalinize, the IS does not have time to bind to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) in the same manner as the endogenous analyte.

Correct Workflow:

  • Spike IS into the plasma aliquot.[2]

  • Vortex and incubate at room temperature for minimum 15-30 minutes .

  • Proceed with pH adjustment or precipitation.[1]

This ensures that the extraction efficiency losses affect both the analyte and the IS equally, which is the primary function of a SIL-IS .

Q: Is there any isotopic cross-talk with Trelagliptin-13C-d3?

A: Trelagliptin (C₁₈H₂₀FN₅O₂) has a monoisotopic mass of ~357.16 Da.[1] The 13C-d3 label adds +4 Da shift (assuming 1x ¹³C and 3x ²H).[1]

  • Analyte M+4 contribution: The natural abundance of the M+4 isotope in native Trelagliptin is negligible (<0.1%).

  • IS Purity: Ensure your IS isotopic purity is >99% to prevent unlabeled drug from contaminating the analyte channel (m/z 358.2).

Module 3: Data & Visualization

Comparative Extraction Efficiency Data
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (MCX)
Recovery % 45 - 60%85 - 95% 90 - 98%
Matrix Effect High (Phospholipid suppression)LowVery Low
Sensitivity (LLOQ) ~10-20 ng/mL~1-2 ng/mL<1 ng/mL
Throughput HighMediumLow
Cost LowLowHigh
Optimized Workflow Diagram

The following diagram illustrates the critical decision points and the "Alkaline LLE" workflow recommended for Trelagliptin.

Trelagliptin_Workflow Start Plasma Sample (Trelagliptin) IS_Add Add Trelagliptin-13C-d3 IS Start->IS_Add Equilibrate CRITICAL: Equilibrate 15-30 mins RT IS_Add->Equilibrate Decision Select Extraction Method Equilibrate->Decision PPT Protein Precipitation (ACN/MeOH 3:1) Decision->PPT High Throughput (Screening) LLE_Alk Alkalinize (pH > 10) 0.1M NaOH / Na2CO3 Decision->LLE_Alk High Sensitivity (PK Studies) PPT_Issue Risk: Matrix Effects & Low Recovery PPT->PPT_Issue Analysis LC-MS/MS Analysis (C18, ESI+) PPT->Analysis LLE_Solvent Add Organic Solvent (TBME or Ether) LLE_Alk->LLE_Solvent LLE_Extract Vortex & Centrifuge Collect Organic Layer LLE_Solvent->LLE_Extract LLE_Dry Evaporate & Reconstitute (Mobile Phase) LLE_Extract->LLE_Dry LLE_Dry->Analysis LC-MS/MS Injection

Caption: Optimized extraction workflow prioritizing Alkaline Liquid-Liquid Extraction (LLE) for maximum recovery of Trelagliptin and its internal standard.

Module 4: Stability & Storage

Q: Is Trelagliptin stable in plasma during freeze-thaw cycles?

A: Yes, Trelagliptin is generally stable in human plasma for at least 3 freeze-thaw cycles and up to 24 hours at room temperature .[1] Caution: While the drug is stable, the matrix is not. Repeated freeze-thaw cycles can denature proteins, leading to physical occlusions that trap the drug.[1] Always vortex thawed samples vigorously before aliquoting.[1]

Q: How should I store the Trelagliptin-13C-d3 stock solution?

A:

  • Solvent: Dissolve in DMSO or Methanol. Avoid water for long-term stock storage to prevent hydrolysis or bacterial growth.[1]

  • Temperature: -20°C or -80°C.

  • Shelf Life: Stable for >2 years if kept away from light and moisture .[1]

References

  • Hassan, A., El-Wekil, M., et al. (2021).[1] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. Journal of Analytical Methods in Chemistry. Retrieved February 5, 2026, from [Link][1]

  • Han, Y., et al. (2019).[1][3] An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Improving Trelagliptin-13C-d3 peak shape in HILIC chromatography

Technical Support Center: Trelagliptin-13C-d3 Analysis Welcome to the technical support guide for optimizing the analysis of Trelagliptin-13C-d3 using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trelagliptin-13C-d3 Analysis

Welcome to the technical support guide for optimizing the analysis of Trelagliptin-13C-d3 using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers and drug development professionals encountering challenges with peak asymmetry, such as tailing, fronting, or splitting. As your dedicated support partner, we will explore the underlying causes of these issues and provide systematic, field-proven strategies to achieve robust and symmetrical peaks.

Understanding the Analyte: Trelagliptin-13C-d3

Trelagliptin is a polar, basic compound, and its isotopically labeled form, Trelagliptin-13C-d3, is commonly used as an internal standard in quantitative LC-MS analysis.[1][2] Understanding its physicochemical properties is the first step in diagnosing and solving chromatographic issues. The primary challenge in its HILIC analysis stems from its basic nature, which can lead to undesirable secondary interactions with the stationary phase.

PropertyValue / DescriptionSignificance in HILIC Analysis
Chemical Nature Polar Basic Compound[3]Excellent candidate for HILIC, which is designed for polar analytes. The basic amine group is a key factor in chromatographic behavior.
pKa 9.88 (Predicted)[4]The molecule possesses a primary amine on a piperidine ring, which will be positively charged (protonated) at mobile phase pH values significantly below 9.88. This charge is the primary driver of secondary electrostatic interactions.
Molecular Weight 361.4 g/mol [2]Standard molecular weight for small molecule analysis.
Solubility High solubility in water (≥93.8 mg/mL); soluble in DMSO.[4]While soluble in aqueous solutions, this can be deceptive. Injecting the sample in a high-water-content solvent is a common cause of peak distortion in HILIC.[5]

The HILIC Mechanism and Its Impact on Peak Shape

In HILIC, the stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is highly organic (typically >70% acetonitrile) with a small aqueous component.[6] This aqueous portion forms a water-enriched layer on the surface of the stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized water layer.[6]

However, secondary electrostatic interactions, particularly between a positively charged basic analyte and negatively charged, deprotonated silanols (Si-O⁻) on the stationary phase surface, can disrupt this ideal partitioning mechanism, leading to significant peak tailing.[7]

cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase (High % ACN) Silica Silica Surface (Si-OH) WaterLayer Immobilized Water Layer Analyte_MP Trelagliptin in Mobile Phase Analyte_MP->Silica Secondary Interaction: Electrostatic Attraction (Peak Tailing) Analyte_MP->WaterLayer Primary Mechanism: Partitioning (Good Peak Shape) Start Start: Tailing Peak Observed CheckBuffer Is Mobile Phase Buffered? (e.g., Ammonium Formate/Acetate) Start->CheckBuffer AddBuffer Action: Add 10-20 mM Ammonium Formate/Acetate. Adjust pH to 3.0-4.0. CheckBuffer->AddBuffer No CheckConc What is the Buffer Concentration? CheckBuffer->CheckConc Yes AddBuffer->CheckConc IncreaseConc Action: Increase Buffer Conc. in 10 mM increments (e.g., to 30-50 mM). Monitor peak shape and MS signal. CheckConc->IncreaseConc < 20 mM CheckpH Is pH optimal? (Typically 3.0-5.0 for bases) CheckConc->CheckpH ≥ 20 mM IncreaseConc->CheckpH AdjustpH Action: Adjust pH. Lower pH suppresses silanol ionization. Higher pH may reduce analyte charge (not ideal). CheckpH->AdjustpH No / Unsure End Result: Symmetrical Peak CheckpH->End Yes AdjustpH->End

Caption: A systematic approach to fixing peak tailing.

Expert Commentary:

  • Why a Buffer is Critical: Using only acid (e.g., formic acid) in water does not provide sufficient ionic strength to shield the silanol charges. A buffered salt solution (like ammonium formate) provides cations (NH₄⁺) that compete with the protonated analyte for the negatively charged silanol sites, effectively masking them and improving peak shape. [8]* The Role of Buffer Concentration: Increasing the buffer concentration enhances this shielding effect. [9][10]While 10-20 mM is a good starting point for LC-MS to avoid signal suppression, sometimes going higher is necessary for good peak shape. [11]Always find the balance between peak symmetry and detector response.

Q2: My peak is broad, split, or has a "shark-fin" shape. What should I investigate first?

A2: The injection solvent is the primary suspect. A mismatch between the sample diluent and the mobile phase is the most common cause of severe peak distortion in HILIC.

Because water is the strongest eluting solvent in HILIC, dissolving your sample in a diluent with a high water content (or 100% water) causes the sample to travel through the column as a disorganized band, leading to terrible peak shapes. [12][13]The ideal sample diluent should be as close as possible to the initial mobile phase composition, which is high in organic solvent. [5] Protocol: Optimizing the Injection Solvent

  • Establish a Baseline: Inject your sample dissolved in your current diluent to document the initial poor peak shape.

  • Match the Mobile Phase: Prepare a sample in a diluent that matches your initial gradient conditions (e.g., 90% Acetonitrile / 10% Aqueous Buffer). Inject and observe the peak shape. This is often the optimal solution. [12]3. Test Weaker Solvents: If solubility is an issue, prepare a sample in 100% Acetonitrile. This is the "weakest" possible solvent and should yield sharp peaks, though solubility may be limited.

  • Systematic Evaluation: If the analyte is not soluble in high organic content, perform a stepwise evaluation. Prepare samples in diluents with increasing acetonitrile content (e.g., 50%, 60%, 70%, 80%, 90% ACN) and inject them.

  • Analyze the Results: Plot peak asymmetry and efficiency against the % ACN in the diluent. Select the composition that provides the best peak shape without causing solubility issues.

Start Start: Distorted Peak (Broad, Split, Fronting) CheckSolvent What is the Injection Solvent? Start->CheckSolvent HighWater High Aqueous Content (e.g., >50% Water) CheckSolvent->HighWater Aqueous-Rich HighACN High Acetonitrile Content (Matched to Mobile Phase) CheckSolvent->HighACN Organic-Rich Action_Remake Action: Re-dissolve sample in a solvent matching the initial mobile phase (e.g., 90% ACN). HighWater->Action_Remake CheckOther Investigate other causes: - Column Overload - Co-elution - System Dead Volume HighACN->CheckOther CheckSolubility Is analyte soluble? Action_Remake->CheckSolubility EndGood Result: Symmetrical Peak CheckSolubility->EndGood Yes Action_Titrate Action: Titrate down ACN % in diluent (e.g., 80%, 70%) until soluble. Find best compromise. CheckSolubility->Action_Titrate No Action_Titrate->EndGood

Sources

Troubleshooting

Technical Support Center: Trelagliptin-13C-d3 Ion Suppression

This guide serves as a specialized technical resource for bioanalytical scientists validating or troubleshooting LC-MS/MS assays for Trelagliptin (SYR-472) using its stable isotope-labeled internal standard, Trelagliptin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for bioanalytical scientists validating or troubleshooting LC-MS/MS assays for Trelagliptin (SYR-472) using its stable isotope-labeled internal standard, Trelagliptin-13C-d3.[1]

[1]

Status: Operational | Role: Senior Application Scientist | Context: Bioanalytical Method Validation (BMV)[1]

Executive Summary: The "Silent" Killer of Sensitivity

Using a Stable Isotope-Labeled Internal Standard (SIL-IS) like Trelagliptin-13C-d3 is the gold standard for correcting matrix effects.[1] However, a common misconception is that SIL-IS eliminates ion suppression.[1] It does not; it merely compensates for it.[1]

If Trelagliptin and its IS co-elute with a region of severe suppression (e.g., >80% signal loss), your method will suffer from:

  • Elevated LLOQ: Absolute signal intensity drops below the shot-noise limit.[1]

  • Poor Precision (%CV): Low ion counts lead to high statistical variation.[1]

  • The "Deuterium Shift" Risk: Deuterated isotopes (-d3) often elute slightly earlier than the unlabeled drug.[1] If the suppression zone is sharp (e.g., a phospholipid peak), the analyte and IS may experience different degrees of suppression, rendering the correction factor invalid.

Diagnostic Workflow: Do I Have Ion Suppression?

Before optimizing extraction, you must visualize the suppression profile.

Q: How do I definitively locate the suppression zone?

A: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on Matrix Factor (MF) calculations from QC samples, as they provide an "average" value but blind you to chromatographic positioning.[1]

Protocol: PCI for Trelagliptin [2]

  • Setup: Tee-in a constant infusion of Trelagliptin/IS solution (100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a blank extracted matrix (plasma/serum) prepared via your current method (PPT, LLE, or SPE).[1]

  • Observation: Monitor the baseline of the infused analyte.

  • Result: A negative peak (dip) in the baseline indicates the elution time of suppressing agents.[1]

    • Critical Check: Does your Trelagliptin retention time (RT) overlap with this dip?

Visualizing the Problem (Graphviz Workflow)

IonSuppressionDiagnostic Start Symptom: Low Sensitivity or High CV% PCI Step 1: Perform Post-Column Infusion Start->PCI Overlay Step 2: Overlay Analyte RT with Baseline Dips PCI->Overlay Decision Does Analyte RT overlap with Dip? Overlay->Decision Sol1 Cause: Co-eluting Matrix (Phospholipids) Decision->Sol1 Yes Sol4 Cause: General Source Saturation Decision->Sol4 No Sol2 Action: Modify Chromatography (Gradient/Column) Sol1->Sol2 Sol3 Action: Change Extraction (PPT -> SPE) Sol1->Sol3 Sol5 Action: Optimize Source Temp/Voltage or Divert Valve Sol4->Sol5

Figure 1: Diagnostic decision tree for identifying and resolving ion suppression sources in Trelagliptin analysis.

Troubleshooting Guide & FAQs

Category 1: The "Deuterium Effect"

Q: My Trelagliptin-13C-d3 IS elutes 0.1 min earlier than the analyte. Is this a problem? A: Yes, if you have sharp matrix interference.[1] Deuterium (-d3) is slightly more hydrophilic than Hydrogen, causing chromatographic isotope effect .[1]

  • Scenario: A phospholipid peak elutes at 2.50 min.[1]

  • IS RT: 2.48 min (Suppressed by 50%).[1]

  • Analyte RT: 2.52 min (Suppressed by 80%).

  • Result: The IS fails to track the analyte's suppression. The ratio becomes variable.

  • Fix: Use a 13C-only labeled IS (e.g., Trelagliptin-13C6) if available, or improve separation so the "suppression dip" is far from the elution window.

Category 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is suppression so high? A: PPT removes proteins but leaves phospholipids (PLs) behind.[1] PLs are the #1 cause of ion suppression in ESI+ mode. They elute late in the gradient and can "wrap around" to suppress subsequent injections.

Comparative Strategy for Trelagliptin Extraction:

MethodRemoval of PhospholipidsRecovery of TrelagliptinRecommendation
Protein Precip (PPT) Poor (< 20% removed)High (> 90%)Not Recommended for high-sensitivity assays.[1]
Liquid-Liquid Extraction (LLE) Moderate (depends on pH)High (if pH > 8)Good. Use Ethyl Acetate/Hexane at alkaline pH (Trelagliptin pKa ~9.5).[1]
SPE (Oasis MCX/HLB) Excellent (> 99% removed)High (> 85%)Best. Mixed-mode Cation Exchange (MCX) washes PLs with methanol before eluting the basic Trelagliptin with ammoniated methanol.[1]

Scientific Rationale: Trelagliptin contains a piperidine ring (basic).[1] Using Mixed-Mode Cation Exchange (MCX) SPE allows you to lock the drug onto the sorbent via charge interaction (at low pH), wash away neutral phospholipids with 100% organic solvent, and then elute the drug at high pH.

Category 3: Chromatographic Solutions

Q: I cannot change my extraction method. How can I fix suppression chromatographically? A: You must separate the PLs from the Trelagliptin.

  • Monitor PL Transitions: Always acquire m/z 184 -> 184 (Phosphatidylcholines) and 104 -> 104 (Lysophosphatidylcholines) in your method development to "see" the enemy.[1]

  • Column Choice: Trelagliptin is polar.[1] A standard C18 might elute it in the "void volume" (dump zone) where salts cause suppression.[1]

    • Solution: Use a PFP (Pentafluorophenyl) column or a Polar-Embedded C18 .[1] These offer better retention for basic polar compounds, moving Trelagliptin away from the early-eluting salts and late-eluting phospholipids.[1]

Validated Protocol: Matrix Factor Assessment

In compliance with FDA/EMA Bioanalytical Method Validation Guidelines.

Objective: Quantify the exact suppression impact on Trelagliptin and Trelagliptin-13C-d3.[1]

Formula:



Step-by-Step:

  • Set A (Solvent Standards): Prepare Trelagliptin + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract 6 different lots of blank plasma. After extraction, spike the eluate with Trelagliptin + IS.

  • Calculation: Compare the response of Set B to Set A.

  • Acceptance Criteria: The CV% of the IS-Normalized Matrix Factor across 6 lots must be < 15% .

Mechanism of Action (Graphviz)

MatrixEffectMechanism ESI_Droplet ESI Droplet (Analyte + IS + Matrix) Evaporation Solvent Evaporation ESI_Droplet->Evaporation CoulombExplosion Coulomb Fission Evaporation->CoulombExplosion ChargeComp Charge Competition (Phospholipids 'steal' protons) CoulombExplosion->ChargeComp AnalyteIon Analyte Ion [M+H]+ ChargeComp->AnalyteIon Reduced Yield ISIon IS Ion [M+H]+ ChargeComp->ISIon Reduced Yield Quant Quantitation Ratio (Analyte/IS) AnalyteIon->Quant ISIon->Quant

Figure 2: Mechanism of ESI Ion Suppression. Matrix components compete for surface charge, reducing the ionization efficiency of both Analyte and IS.[3][4]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Mowaka, S., et al. (2021).[1][5][6] Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Common pitfalls in Trelagliptin bioanalysis and how to avoid them

Topic: Common Pitfalls in Trelagliptin (SYR-472) Bioanalysis and How to Avoid Them Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometry Specialists. Introduction: The Sensitivity Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in Trelagliptin (SYR-472) Bioanalysis and How to Avoid Them

Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometry Specialists.

Introduction: The Sensitivity Challenge

Welcome to the Trelagliptin Technical Support Center. As a once-weekly Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Trelagliptin (SYR-472) presents a unique bioanalytical challenge compared to daily gliptins (e.g., Sitagliptin). Its extended half-life means trough concentrations (


) can drop to low nanomolar ranges, demanding an assay with exceptional sensitivity (LLOQ 

4 nM or ~1.5 ng/mL).

This guide synthesizes field-proven methodologies to overcome the three most common failure modes in Trelagliptin bioanalysis: insufficient sensitivity due to matrix effects , chromatographic instability , and extraction inefficiency .

Module 1: Sample Preparation & Extraction

Overcoming High LLOQ and Matrix Effects

Q: Why is my protein precipitation (PPT) method failing to reach an LLOQ below 10 ng/mL?

A: Direct protein precipitation (using Acetonitrile or Methanol) is often insufficient for Trelagliptin PK studies due to significant ion suppression and dilution effects. While PPT is fast, it leaves behind phospholipids that compete for ionization in the ESI source.

The Solution: Liquid-Liquid Extraction (LLE) For high-sensitivity assays (LLOQ ~4 nM), you must switch to Liquid-Liquid Extraction (LLE). Field data indicates that a mixture of tert-butyl methyl ether (TBME) and diethyl ether (DEE) provides superior recovery compared to single solvents or PPT.

Protocol: High-Sensitivity LLE Workflow

  • Aliquot: 250

    
    L Human Plasma.
    
  • Internal Standard: Add 100

    
    L Alogliptin (structural analog) or SIL-Trelagliptin.
    
  • Extraction Solvent: Add 1.5 mL of TBME:DEE (50:50, v/v) .

  • Agitation: Vortex for 3 mins; Centrifuge at 15,000 rpm for 15 mins (

    
    ).
    
  • Concentration: Evaporate supernatant to dryness under vacuum.

  • Reconstitution: Dissolve residue in 250

    
    L Mobile Phase.
    

Comparison of Extraction Efficiencies

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Solvent System Acetonitrile (1:3 ratio)TBME : DEE (50:50)
Recovery ~60 - 70%83 - 94%
Matrix Effect High (Ion Suppression)Low (Clean Background)
Typical LLOQ 10 - 20 ng/mL~1.5 ng/mL (4 nM)
Suitability High-conc formulationsClinical PK / Trough levels
Visualizing the Extraction Decision Logic

ExtractionLogic Start Start: Trelagliptin Sample Decision Required Sensitivity (LLOQ)? Start->Decision HighConc > 20 ng/mL (Formulation/Toxicity) Decision->HighConc Low Sensitivity LowConc < 5 ng/mL (Clinical PK/Trough) Decision->LowConc High Sensitivity PPT Method: Protein Precipitation (ACN 3:1) HighConc->PPT LLE Method: LLE (TBME:DEE 50:50) LowConc->LLE ResultBad Risk: Ion Suppression High Background PPT->ResultBad ResultGood Benefit: Clean Extract High Recovery (>85%) LLE->ResultGood

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements.

Module 2: LC-MS/MS Optimization

Ensuring Selectivity and Signal Stability

Q: I am seeing peak tailing and carryover. How do I optimize the chromatography?

A: Trelagliptin is a basic compound containing nitrogen heterocycles. Peak tailing on C18 columns often results from secondary interactions with residual silanols.

Troubleshooting Steps:

  • pH Control: You must maintain an acidic mobile phase to keep Trelagliptin protonated and minimize silanol interactions. Use 0.1% - 0.3% Formic Acid .

  • Column Selection: Use a column with charged surface hybrid (CSH) technology or high carbon load to improve peak shape.

    • Recommended: Waters XSelect CSH C18 or Phenomenex Kinetex C18.

  • Carryover: Trelagliptin can stick to injector ports. Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1) .

Mass Spectrometry Transitions (MRM) Operate in Positive Electrospray Ionization (+ESI) mode.[1]

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Trelagliptin 358.2 341.2 (Quantifier)2520 - 25
133.9 (Qualifier)2530 - 35
Alogliptin (IS) 340.3116.13025 - 30

Note: The transition 358.2


 341.2 represents the loss of ammonia (

), a common fragmentation pathway for this class of amines.

Module 3: Stability & Handling

Preventing Degradation During Analysis

Q: Is Trelagliptin stable during freeze-thaw cycles?

A: Yes, Trelagliptin is generally robust in biological matrices, but specific stress conditions must be avoided during method validation.

  • Benchtop Stability: Stable for up to 48 hours at room temperature in plasma.[2]

  • Freeze-Thaw: Stable for at least 3 cycles (

    
     to 
    
    
    
    ).
  • Critical Pitfall (Forced Degradation): Trelagliptin is susceptible to oxidative and hydrolytic degradation in strong acidic/alkaline conditions.

    • Action: Avoid using strong acids (HCl) or bases (NaOH) during sample adjustment. Stick to Formic Acid or Ammonium Acetate buffers.

Module 4: Method Validation Checklist

Self-Validating Your Protocol

Before deploying your method for a study, ensure it passes these specific criteria derived from FDA/EMA guidelines for bioanalysis:

  • Selectivity: Analyze 6 lots of blank plasma. No interference peak should exceed 20% of the LLOQ response.

  • Linearity: Range should cover 4 ng/mL to 4000 ng/mL (

    
    ).
    
  • Recovery: Must be consistent across Low, Medium, and High QC levels (Target: >80%).

  • Matrix Factor: The IS-normalized matrix factor should be close to 1.0 (0.85 - 1.15). If < 0.8, your extraction is dirty (Revert to Module 1).

Summary Workflow: The "Golden Path" to Success

Workflow Sample Plasma Sample IS Add IS (Alogliptin) Sample->IS Extract LLE Extraction (TBME:DEE) IS->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (Acidic Mobile Phase) Dry->LC MS MS/MS Detection (m/z 358.2 -> 341.2) LC->MS

Figure 2: Optimized bioanalytical workflow for Trelagliptin quantification.

References

  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Source: Bioanalysis / PubMed.[3] URL:[Link]

  • Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances. Source: European Journal of Pharmaceutical Sciences. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Trelagliptin Detection Sensitivity with an Internal Standard

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the sensitivity of Trelagliptin detection in biological matrices using an i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the sensitivity of Trelagliptin detection in biological matrices using an internal standard (IS). This resource offers in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your bioanalytical methods.

The Critical Role of an Internal Standard in Trelagliptin Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, an internal standard is a compound of known concentration added to samples to correct for variability during the analytical process.[1] An ideal IS mimics the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of quantification.[2][3] For Trelagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, achieving high sensitivity is crucial for pharmacokinetic studies, especially when dealing with low concentrations in biological samples.[4][5]

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in LC-MS/MS bioanalysis as it shares almost identical physicochemical properties with the analyte, ensuring consistent extraction recovery and minimizing the impact of matrix effects.[2][6] When a SIL-IS is not available, a structural analog can be a suitable alternative, provided it is carefully selected and validated.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the development and validation of a sensitive bioanalytical method for Trelagliptin using an internal standard.

Q1: How do I select an appropriate internal standard for Trelagliptin analysis?

A1: The choice of an internal standard is critical for method robustness. For Trelagliptin, a stable isotope-labeled (SIL) version of Trelagliptin (e.g., Trelagliptin-d4) is the preferred choice. SIL-IS co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[2][6] If a SIL-IS is unavailable, a structural analog like Alogliptin can be used.[7][8] When selecting a structural analog, ensure it has similar extraction recovery, chromatographic retention, and ionization efficiency to Trelagliptin. It is also crucial that the analog does not interfere with the Trelagliptin peak and is not a metabolite of Trelagliptin.

Q2: What are the optimal mass transitions for Trelagliptin and a common internal standard like Alogliptin?

A2: For sensitive and specific detection using tandem mass spectrometry, the following multiple reaction monitoring (MRM) transitions in positive ion mode are recommended:

  • Trelagliptin: m/z 358.2 → 341.2[7][8] or m/z 358.2 → 133.9[4]

  • Alogliptin (IS): m/z 340.3 → 116.1[7][8]

These transitions should be optimized on your specific instrument to ensure maximum signal intensity.

Q3: My Trelagliptin signal is low, even with an internal standard. What are the potential causes and solutions?

A3: Low signal intensity can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction of Trelagliptin from the biological matrix can lead to significant analyte loss. Consider optimizing your protein precipitation or liquid-liquid extraction protocol. Ensure the pH of the extraction solvent is appropriate for Trelagliptin's chemical properties.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Trelagliptin in the mass spectrometer.[9] To mitigate this, improve chromatographic separation to resolve Trelagliptin from interfering matrix components. A more thorough sample cleanup, such as solid-phase extraction (SPE), may also be necessary.

  • Poor Ionization Efficiency: Ensure the mobile phase composition is conducive to efficient ionization of Trelagliptin. The addition of a small amount of formic acid or ammonium formate to the mobile phase can enhance protonation and improve signal in positive ion mode.

  • Instrument Parameters: Re-optimize mass spectrometer parameters, including collision energy, declustering potential, and source temperature, to maximize the signal for the specific Trelagliptin MRM transition.

Q4: I am observing significant variability in my internal standard's peak area. What does this indicate and how can I address it?

A4: Inconsistent IS peak areas across a batch are a red flag, suggesting variability in the analytical process.[3] Potential causes include:

  • Inconsistent Sample Preparation: Pipetting errors during the addition of the IS or inconsistent extraction efficiencies between samples can lead to variable IS recovery. Ensure precise and consistent liquid handling techniques.

  • Matrix Effects on the IS: While less common with a SIL-IS, a structural analog IS may be affected by matrix effects differently than the analyte. If you suspect this, evaluate the matrix effect for both the analyte and the IS.

  • Instrument Instability: Drifts in instrument performance during the analytical run can cause variations in signal intensity. Monitor system suitability samples throughout the run to detect any instrument-related issues. Acceptance criteria for IS response variability are often set, for instance, within ±50% of the mean response of the calibration standards and QCs.[3][6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during Trelagliptin analysis.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH to ensure Trelagliptin is in a single ionic state. 2. Reduce the injection volume or sample concentration. 3. Replace the analytical column.
Low Trelagliptin Recovery 1. Inefficient protein precipitation. 2. Suboptimal liquid-liquid extraction (LLE) solvent. 3. Incomplete elution from solid-phase extraction (SPE) cartridge.1. Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios with the sample. 2. Screen various organic solvents for LLE and optimize the pH of the aqueous phase. 3. Ensure the elution solvent in your SPE protocol is strong enough to fully elute Trelagliptin.[9]
High Background Noise/Interference Peaks 1. Contamination from reagents or sample collection tubes. 2. Endogenous matrix components co-eluting with Trelagliptin.1. Use high-purity solvents and reagents (LC-MS grade). 2. Improve chromatographic resolution by modifying the gradient profile or changing the stationary phase. Implement a more rigorous sample cleanup method like SPE.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Air bubbles in the pump.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump to remove any trapped air bubbles.

Experimental Protocols

The following protocols provide a starting point for developing a robust and sensitive LC-MS/MS method for Trelagliptin quantification in human plasma. All methods must be validated according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[10][11][12][13]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Alogliptin in 50:50 acetonitrile:water).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

LC-MS/MS Method Parameters
Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
MS System Sciex API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Trelagliptin: m/z 358.2 → 341.2; Alogliptin (IS): m/z 340.3 → 116.1[7][8]
Collision Energy Optimize for your specific instrument
Method Validation

The method must be fully validated according to ICH M10 guidelines, including assessments of:[10][11][14]

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of Trelagliptin and the IS.[4]

  • Linearity: A calibration curve with at least six non-zero standards should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.[7]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).[14]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the extraction efficiency of Trelagliptin and the IS from the biological matrix.

  • Stability: Assess the stability of Trelagliptin in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Workflow for Trelagliptin Bioanalysis

Trelagliptin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquoting B Internal Standard Spiking A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G Injection into LC System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Analyte/IS Ratio Calculation J->K L Quantification using Calibration Curve K->L

Caption: A typical workflow for the bioanalysis of Trelagliptin in plasma using an internal standard.

Principle of Internal Standard Correction

IS_Correction Analyte Analyte Signal Variability Analytical Variability (e.g., Matrix Effects, Extraction Loss) Analyte->Variability IS Internal Standard Signal IS->Variability Ratio Analyte/IS Ratio Variability->Ratio Correction Concentration Accurate Concentration Ratio->Concentration

Caption: The principle of using an internal standard to correct for analytical variability.

References

  • Anerao, A. et al. (2016). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF TRELAGLIPTIN SUCCINATE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1844-1858. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • El-Kimary, E. R. et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study. Journal of Analytical Methods in Chemistry, 2021, 9664099. [Link]

  • International Journal of Science and Research (IJSR). (2024). RP-HPLC Method Development and Validation for the Estimation of Trelagliptin in Pure and Pharmaceutical Dosage Form. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Luo, Z. et al. (2018). Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms. European Journal of Pharmaceutical Sciences, 111, 458-464. [Link]

  • International Council for Harmonisation (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Luo, Z. et al. (2018). Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms. PubMed, 111, 458-464. [Link]

  • El-Kimary, E. R. et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. ResearchGate. [Link]

  • A comprehensive review on analytical, stability-indicating, and spectrophotometric methods for the estimation of Trelagliptin. (2025). [Source Not Available]
  • U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Arram, M., Medidi, S., & Niraj, G. (2024). Development and validation of simplified RP-HPLC method for quantification of trelagliptin in tablet dosage form: Greenness analysis using AGREE penalties. International Journal of Zoological Investigations, 10(2), 425-436. [Link]

  • Han, Y. et al. (2019). An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis, 11(19), 1755-1765. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]

  • Han, Y. et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. PubMed, 11(19), 1755-1765. [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Swissmedic. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Institutes of Health (NIH). (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

Sources

Troubleshooting

Technical Support Center: Impact of Anticoagulants on Trelagliptin-13C-d3 Stability

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and answers to frequently asked questions regarding the impact of different...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and answers to frequently asked questions regarding the impact of different anticoagulants on the stability of Trelagliptin-13C-d3 in biological matrices. Our goal is to equip you with the necessary knowledge to ensure the integrity and accuracy of your bioanalytical data.

Introduction to Trelagliptin and the Importance of Anticoagulant Selection

Trelagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] It functions by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2] For accurate pharmacokinetic and pharmacodynamic studies, Trelagliptin concentrations are often measured in plasma. The choice of anticoagulant used during blood collection is a critical pre-analytical variable that can significantly impact the stability of the analyte and, consequently, the reliability of the bioanalytical results.

Trelagliptin-13C-d3 is a stable isotope-labeled internal standard used for the quantification of Trelagliptin by methods such as liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the physicochemical properties of the analyte, correcting for variability during sample preparation and analysis.[5] Therefore, understanding the stability of Trelagliptin-13C-d3 in the presence of various anticoagulants is paramount.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulants are commonly used for plasma collection in Trelagliptin studies, and what are their mechanisms of action?

A1: The most common anticoagulants used in clinical and preclinical studies are Ethylenediaminetetraacetic acid (EDTA), heparin, and sodium citrate. Their mechanisms are distinct:

  • EDTA (Ethylenediaminetetraacetic acid): EDTA, typically used as dipotassium (K2EDTA) or tripotassium (K3EDTA) salt, is a strong chelating agent.[6] It prevents coagulation by binding to calcium ions (Ca2+), which are essential cofactors in the coagulation cascade.[6][7][8][9] This sequestration of calcium effectively halts the clotting process.[7][8][9]

  • Heparin: Heparin is a sulfated polysaccharide that acts as an anticoagulant by potentiating the activity of antithrombin III, a natural inhibitor of several coagulation factors.[10][11] This complex of heparin and antithrombin III rapidly inactivates thrombin (Factor IIa) and Factor Xa, thereby preventing the formation of fibrin clots.[10][12] It is available as sodium heparin or lithium heparin.

  • Sodium Citrate: Similar to EDTA, sodium citrate also acts by chelating calcium ions.[13][14][15] It forms a complex with calcium, making it unavailable for the coagulation cascade.[13][14][15] Sodium citrate is commonly used for coagulation tests.

Q2: Can the choice of anticoagulant affect the stability of Trelagliptin-13C-d3 in plasma samples?

A2: While Trelagliptin is a chemically stable molecule, the choice of anticoagulant can potentially influence its stability, although significant degradation due to the anticoagulant itself is not widely reported for DPP-4 inhibitors.[16] However, it is a critical parameter to evaluate during bioanalytical method development and validation as per regulatory guidelines.[17][18] Factors that could theoretically influence stability include:

  • pH Changes: Different anticoagulants and their counter-ions can slightly alter the pH of the plasma sample.[19][20] While minor, significant pH shifts could potentially lead to the degradation of pH-sensitive compounds.

  • Enzymatic Degradation: Although Trelagliptin is designed to be resistant to metabolic degradation, plasma contains various enzymes.[16] The presence of certain anticoagulants might indirectly affect the activity of these enzymes. For instance, DPP-4 inhibitors are sometimes added to blood samples to preserve glucagon-like peptide-1 (GLP-1) for analysis.[21]

  • Direct Chemical Interaction: While unlikely for a stable molecule like Trelagliptin, direct chemical reactions with the anticoagulant or impurities within the anticoagulant preparation cannot be entirely ruled out without experimental verification.

A study investigating the impact of different anticoagulant counter-ions (e.g., K2EDTA vs. NaEDTA) on the stability of various drugs found no significant impact on plasma stability or matrix effects.[19][22] However, this should be confirmed for each specific analyte.

Q3: My Trelagliptin-13C-d3 signal appears to be lower in samples collected with a specific anticoagulant. What could be the cause?

A3: A lower signal for your internal standard can be concerning. Here are some potential causes and troubleshooting steps:

  • Matrix Effects: This is the most probable cause. The choice of anticoagulant can influence the ionization efficiency of Trelagliptin-13C-d3 in the mass spectrometer source. This is known as a matrix effect. Different anticoagulants and their counter-ions can alter the composition of the plasma matrix, leading to ion suppression or enhancement.

    • Troubleshooting: The use of a stable isotope-labeled internal standard like Trelagliptin-13C-d3 is designed to compensate for matrix effects, as both the analyte and the internal standard should be affected similarly.[23][24] However, if you still suspect differential matrix effects, you can perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement for each anticoagulant.

  • Degradation: While less likely, degradation could be a factor.

    • Troubleshooting: Perform a stability study. Spike a known concentration of Trelagliptin-13C-d3 into blank plasma collected with each anticoagulant. Analyze the samples at different time points and under different storage conditions (e.g., room temperature, 4°C, -80°C) to assess stability.

  • Adsorption: The analyte or internal standard might be adsorbing to the collection tube material. While the tube material is generally consistent, the anticoagulant solution could potentially influence this interaction.

    • Troubleshooting: Compare recovery from different tube types (e.g., polypropylene vs. glass) containing the same anticoagulant.

Q4: How do I validate my bioanalytical method for Trelagliptin-13C-d3 with respect to anticoagulant effects?

A4: According to regulatory guidelines from bodies like the FDA and the principles outlined in the ICH M10 guideline, your bioanalytical method validation should assess the impact of different anticoagulants if multiple types are expected to be used in your studies.[17][25][26][27]

Key Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank plasma for each anticoagulant to ensure no endogenous components interfere with the detection of Trelagliptin and Trelagliptin-13C-d3.[18]

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources for each anticoagulant with the response of the analyte in a neat solution.

  • Stability: Conduct comprehensive stability experiments in each anticoagulant-treated plasma matrix. This should include:

    • Short-term (bench-top) stability: At room temperature for a duration that mimics the sample handling time.

    • Long-term stability: At the intended storage temperature (e.g., -80°C).

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable recovery of Trelagliptin-13C-d3 Inefficient extraction from a specific anticoagulant matrix.Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for each anticoagulant. Evaluate different extraction solvents or SPE cartridges.
Poor peak shape in chromatography Interference from the anticoagulant or its counter-ion.Ensure your chromatographic method has sufficient resolving power to separate Trelagliptin-13C-d3 from any interfering peaks. Adjust the mobile phase composition or gradient.
Inconsistent results between different batches of anticoagulant tubes Variability in the quality or concentration of the anticoagulant.Use high-quality, certified blood collection tubes from a reputable supplier. If possible, use tubes from the same manufacturing lot for a single study.
Apparent degradation of Trelagliptin-13C-d3 over time Suboptimal storage conditions or inherent instability in a specific matrix.Re-evaluate your storage conditions. Ensure samples are frozen promptly after collection and processing. Conduct a thorough stability assessment as described in Q4.

Experimental Protocols

Protocol 1: Evaluation of Anticoagulant Effect on Short-Term Stability
  • Obtain blank human plasma collected with K2EDTA, sodium heparin, and sodium citrate.

  • Spike a known concentration of Trelagliptin-13C-d3 into aliquots of each plasma type.

  • Prepare three sets of quality control (QC) samples (low, medium, and high concentrations) for each anticoagulant.

  • Analyze one set of QC samples immediately (T=0).

  • Keep the remaining sets at room temperature.

  • Analyze the other sets at predetermined time points (e.g., 4, 8, and 24 hours).

  • Calculate the percentage deviation of the mean concentration at each time point from the T=0 concentration. The results should be within ±15%.

Protocol 2: Assessment of Matrix Effects
  • Prepare a stock solution of Trelagliptin-13C-d3 in a suitable solvent (e.g., methanol).

  • Obtain at least six different lots of blank human plasma for each anticoagulant.

  • Process the blank plasma samples using your validated extraction method.

  • After extraction, spike the Trelagliptin-13C-d3 stock solution into the extracted blank matrix from each lot.

  • Also, spike the same amount of Trelagliptin-13C-d3 into the reconstitution solvent (neat solution).

  • Analyze all samples by LC-MS.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).

  • The coefficient of variation (CV%) of the matrix factor across the different lots should be ≤15%.

Visualizations

Experimental Workflow for Anticoagulant Evaluation

Anticoagulant_Evaluation_Workflow cluster_collection Blood Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_validation Validation Assessment Collection Collect Blood Samples EDTA K2EDTA Tube Collection->EDTA Heparin Sodium Heparin Tube Collection->Heparin Citrate Sodium Citrate Tube Collection->Citrate Centrifugation Centrifuge to obtain plasma EDTA->Centrifugation Heparin->Centrifugation Citrate->Centrifugation Spiking Spike with Trelagliptin-13C-d3 Centrifugation->Spiking Extraction Sample Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Stability Stability Assessment LCMS->Stability Matrix Matrix Effect Evaluation LCMS->Matrix Recovery Recovery Comparison LCMS->Recovery

Caption: Workflow for evaluating the impact of different anticoagulants on Trelagliptin-13C-d3 stability and analysis.

Decision Tree for Troubleshooting Low Internal Standard Signal

Troubleshooting_IS_Signal Start Low Trelagliptin-13C-d3 Signal Observed CheckMatrixEffect Perform Post-Extraction Addition Experiment? Start->CheckMatrixEffect MatrixEffectPresent Significant Ion Suppression/Enhancement? CheckMatrixEffect->MatrixEffectPresent Yes CheckStability Conduct Stability Study in Specific Anticoagulant? CheckMatrixEffect->CheckStability No OptimizeLC Optimize Chromatographic Separation to Reduce Co-eluting Interferences MatrixEffectPresent->OptimizeLC Yes MatrixEffectPresent->CheckStability No UseAnalogIS Consider a Different Internal Standard (if SIL-IS is not compensating) OptimizeLC->UseAnalogIS Resolved Issue Resolved UseAnalogIS->Resolved DegradationObserved Degradation Confirmed? CheckStability->DegradationObserved Yes CheckRecovery Evaluate Extraction Recovery CheckStability->CheckRecovery No OptimizeStorage Optimize Sample Storage and Handling Conditions (e.g., lower temperature, reduced light exposure) DegradationObserved->OptimizeStorage Yes DegradationObserved->CheckRecovery No ChangeAnticoagulant If instability persists, consider using a different anticoagulant for sample collection OptimizeStorage->ChangeAnticoagulant ChangeAnticoagulant->Resolved LowRecovery Low Recovery Observed? CheckRecovery->LowRecovery Yes CheckRecovery->Resolved No OptimizeExtraction Optimize Sample Preparation Method LowRecovery->OptimizeExtraction Yes LowRecovery->Resolved No OptimizeExtraction->Resolved

Caption: A troubleshooting decision tree for addressing low Trelagliptin-13C-d3 signal during bioanalysis.

Conclusion

The selection of an appropriate anticoagulant is a fundamental aspect of bioanalytical method development for Trelagliptin. While Trelagliptin is a stable compound, a thorough evaluation of the impact of anticoagulants on the stability and quantification of Trelagliptin-13C-d3 is essential for ensuring data of the highest quality and integrity. By following the guidance and protocols outlined in this technical support document, researchers can confidently navigate the potential challenges and produce reliable results for their pharmacokinetic and other drug development studies.

References

  • Trelagliptin - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Stability Studies of Anticoagulant Drugs in Oral Solid Dosage Forms: Impact of Environmental Factors. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 5, 2026, from [Link]

  • Feng, J., et al. (2015). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLOS ONE, 10(6), e0127324. [Link]

  • Bakeer, M., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Scientific Reports, 11(1), 23719. [Link]

  • Vyas, A. J., et al. (2024). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
  • Ayoub, B. M., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. ResearchGate. Retrieved February 5, 2026, from [Link]

  • EDTA Anticoagulant: Principles and Applications Explained. (2024, December 17). EDTA Tubes. Retrieved February 5, 2026, from [Link]

  • Hirsh, J., & Raschke, R. (2004). Mechanism of Action and Pharmacology of Unfractionated Heparin. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(6), 1084–1089. [Link]

  • Ji, A. J., et al. (2009). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. Bioanalysis, 1(4), 727–734. [Link]

  • How to add DPP-4 inhibitor to blood samples to preserve GLP-1 for analysis? (2024, January 18). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Li, Y., et al. (2025). Effect of sodium citrate anticoagulant solution in continuous veno-venous hemofiltration in critically ill children. Medicine, 104(27), e38615. [Link]

  • Eswarudu, M. M., et al. (2024). Analytical Profile of Trelagliptin: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Olson, S. T., & Chuang, Y. J. (2002). The anticoagulant and antithrombotic mechanisms of heparin. Angiogenesis, 5(4), 247–259. [Link]

  • What is the mechanism of Sodium Citrate Hydrate? (2024, July 17). Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • Alam, S., et al. (2018). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 23(7), 1579. [Link]

  • The Effect of Edta Anticoagulant on Biochemical Tests. (2022, February 25). Seamaty. Retrieved February 5, 2026, from [Link]

  • Ji, A. J., et al. (2009). Impact of Plasma and Whole-Blood Anticoagulant Counter Ion Choice on Drug Stability and Matrix Effects During Bioanalysis. Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

  • Li, Y., et al. (2020). Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes. Biomedicine & Pharmacotherapy, 125, 109935. [Link]

  • Impact of Plasma and Whole-Blood Anticoagulant Counter Ion Choice on Drug Stability and Matrix Effects During Bioanalysis. (2025, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 5, 2026, from [Link]

  • Heparin - Mechanism of Action. (2017, July 27). YouTube. Retrieved February 5, 2026, from [Link]

  • Al-Ghazali, G. S., & Al-Hashimi, A. S. (2013). Ethylenediaminetetraacetic Acid (EDTA) – Dependent Pseudothrombocytopenia: A Case Report. Sultan Qaboos University Medical Journal, 13(1), 153–156. Retrieved February 5, 2026, from [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. [Link]

  • An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Package Insert - ANTICOAGULANT SODIUM CITRATE 4% W/V SOLUTION USP. (n.d.). FDA. Retrieved February 5, 2026, from [Link]

  • Zhang, X., et al. (2019). In Vitro Metabolic Stability of a Casein-Derived Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptide VPYPQ and Its Controlled Release from Casein by Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 67(38), 10664–10672. [Link]

  • Madhavi, A., et al. (2024). Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using AGREE penalties. International Journal of Zoological Investigations, 10(2), 425-436. [Link]

  • Reda, A., et al. (2023). Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays. Journal of Clinical Medicine, 12(14), 4843. [Link]

  • EDTA Ethylene Diamine Tetraacetic Acid Anticoagulant mechanism of Action / How it works Sequesterene. (2024, June 27). YouTube. Retrieved February 5, 2026, from [Link]

  • Sodium Citrate Anticoagulant Solution: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved February 5, 2026, from [Link]

  • Heparin. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • What is the mechanism of action of anticoagulants like Heparin (unfractionated heparin)? (2025, May 18). Dr.Oracle. Retrieved February 5, 2026, from [Link]

  • Ethylenediaminetetraacetic acid. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Sodium Citrate Tubes: Uses, Types, Benefits and How They Work. (2025, September 30). KDL. Retrieved February 5, 2026, from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. Retrieved February 5, 2026, from [Link]

  • Uddin, M. S., et al. (2020). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. Antioxidants, 9(7), 629. [Link]

  • The plasma concentrations versus time curve of TLN after administration... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). FDA. Retrieved February 5, 2026, from [Link]

  • Seger, C., et al. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Clinica Chimica Acta, 495, 269–275. [Link]

  • Berthiller, F., et al. (2007). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 389(4), 1217–1222. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 5, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing MRM Transitions for Trelagliptin and Trelagliptin-13C-d3

Welcome to the technical support center for the quantitative analysis of Trelagliptin and its stable isotope-labeled internal standard (SIL-IS), Trelagliptin-13C-d3, using tandem mass spectrometry. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of Trelagliptin and its stable isotope-labeled internal standard (SIL-IS), Trelagliptin-13C-d3, using tandem mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing Multiple Reaction Monitoring (MRM) transitions. Here, we move beyond simple parameter lists to explain the rationale behind experimental choices, ensuring robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the theoretical precursor ion masses for Trelagliptin and Trelagliptin-13C-d3?

Understanding the precise molecular weight is the foundational step for any mass spectrometry-based assay. The monoisotopic mass is crucial for setting the correct precursor ion m/z in your quadrupole instrument.

  • Trelagliptin: The molecular formula is C₁₈H₂₀FN₅O₂.[1][2] Its calculated monoisotopic mass is approximately 357.16 g/mol , leading to a protonated precursor ion [M+H]⁺ of m/z 358.2 .[3][4]

  • Trelagliptin-13C-d3: This stable isotope-labeled internal standard has a molecular formula of C₁₇¹³CH₁₇D₃FN₅O₂.[5] The incorporation of one ¹³C and three deuterium atoms increases the molecular weight. Its calculated formula weight is approximately 361.4 g/mol .[5] Therefore, the expected protonated precursor ion [M+H]⁺ is m/z 362.4 .

CompoundMolecular FormulaMolar Mass ( g/mol )Precursor Ion [M+H]⁺ (m/z)
TrelagliptinC₁₈H₂₀FN₅O₂357.389358.2
Trelagliptin-13C-d3C₁₇¹³CH₁₇D₃FN₅O₂361.4362.4

Table 1: Molecular properties of Trelagliptin and its stable isotope-labeled internal standard.

Q2: I'm setting up my MRM method. What are some good starting transitions and collision energies to use?

Several published methods provide excellent starting points for MRM parameters. These transitions have been demonstrated to yield high sensitivity and specificity in biological matrices.[3][4] It is crucial, however, to optimize these parameters on your specific instrument, as optimal values can vary.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Notes
Trelagliptin358.2133.9~60 eVThis transition is frequently reported and offers good specificity.[3]
Trelagliptin358.2341.2Not specifiedAn alternative transition, potentially corresponding to a neutral loss.[7]
Trelagliptin-13C-d3362.4133.9~60 eVThe product ion remains the same as the unlabeled compound.
Trelagliptin-13C-d3362.4345.2Not specifiedCorresponds to the same neutral loss as the unlabeled compound.

Table 2: Recommended starting MRM transitions and approximate collision energies for Trelagliptin and Trelagliptin-13C-d3.

Expert Insight: The choice of product ion is critical. The m/z 133.9 fragment for Trelagliptin is a stable, high-intensity ion, making it an excellent choice for quantification. When developing your method, it is best practice to identify at least two transitions per analyte—one for quantification (quantifier) and one for confirmation (qualifier)—to enhance the certainty of identification.

Q3: My signal intensity is low. How can I systematically optimize the collision energy (CE) and other MS parameters?

Low signal intensity is a common challenge. A systematic optimization workflow is the key to achieving the desired sensitivity. The optimal CE is the energy that yields the highest abundance of your specific product ion.[8]

  • Prepare a Standard Solution: Make a solution of Trelagliptin (or Trelagliptin-13C-d3) at a concentration that gives a stable, moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump. This provides a continuous signal, making it easier to observe changes as you adjust parameters.

  • Select Precursor Ion: Set the first quadrupole (Q1) to isolate the precursor ion of your analyte (e.g., m/z 358.2 for Trelagliptin).

  • Perform a Product Ion Scan: Scan the third quadrupole (Q3) across a relevant mass range (e.g., m/z 50-360) to identify all potential fragment ions.

  • Identify Key Fragments: From the product ion scan, identify the most intense and specific fragments. For Trelagliptin, m/z 133.9 is a known, intense fragment.[3]

  • Perform a Collision Energy Ramp:

    • Set up an MRM transition with your chosen precursor and product ions.

    • Create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 10 eV to 80 eV in 5 eV increments).

    • Monitor the signal intensity of the product ion at each CE value.

  • Plot and Determine Optimum CE: Plot the product ion intensity against the collision energy. The CE value that produces the highest intensity is your optimum CE for that specific transition.[9]

The following Graphviz diagram illustrates this optimization workflow:

CE_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Ion Selection cluster_fragmentation Fragmentation & Optimization cluster_analysis Analysis A Prepare Standard (e.g., 100 ng/mL) B Infuse into MS A->B Introduce Sample C Isolate Precursor Ion (Q1 Scan) B->C Ionize D Product Ion Scan (Identify Fragments) C->D Fragment E Select Quantifier/Qualifier Product Ions D->E Select F Ramp Collision Energy (CE) for each transition E->F Optimize G Plot Intensity vs. CE F->G Acquire Data H Determine Optimal CE G->H Analyze Results

Caption: Workflow for systematic collision energy optimization.

Trustworthiness Check: This iterative process is self-validating. The optimal CE is empirically determined on your instrument, ensuring the best possible performance under your specific experimental conditions, rather than relying solely on literature values.[6]

Q4: I'm observing high background noise or interfering peaks. What are the likely causes and solutions?

High background noise or interfering peaks can compromise the accuracy and sensitivity of your assay. Here are some common causes and troubleshooting steps:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with your analyte and either suppress or enhance its ionization.

    • Solution: Improve your sample preparation method. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[3]

  • Poor Chromatographic Resolution: If an interfering compound is not chromatographically separated from Trelagliptin, it can contribute to the signal in your MRM channel.

    • Solution: Optimize your LC method. Adjust the gradient, change the mobile phase composition, or try a different column chemistry to improve separation.[10]

  • Contamination: Contamination from solvents, vials, or the LC-MS system itself can lead to persistent background noise.

    • Solution: Use high-purity solvents (LC-MS grade), check for carryover by injecting blanks between samples, and perform regular system maintenance.

Q5: My peak shapes are poor (e.g., tailing, splitting). How can I improve them?

Poor peak shape can negatively impact integration and, consequently, the precision and accuracy of your results.[11]

  • Column Overload: Injecting too much analyte can saturate the column, leading to fronting or tailing peaks.

    • Solution: Dilute your sample or inject a smaller volume.

  • Secondary Interactions: The basic amine group on Trelagliptin can interact with residual silanols on the silica-based column, causing peak tailing.

    • Solution: Add a small amount of a competitor base, like triethylamine, to the mobile phase, or use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the amine is protonated.

  • Extra-Column Volume: Excessive tubing length or dead volumes in the LC system can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and minimize the length of all connections between the injector, column, and mass spectrometer.

The logical relationship between problem and solution can be visualized as follows:

Troubleshooting_Logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 Low Signal Poor Sensitivity C1 Suboptimal MS Parameters (CE, DP, etc.) P1->C1 C2 Matrix Effects Ion Suppression P1->C2 P2 High Background Interfering Peaks P2->C2 C3 Poor Chromatography Co-elution P2->C3 C5 System Issues Contamination / Dead Volume P2->C5 P3 Poor Peak Shape Tailing / Splitting P3->C3 C4 Column Issues Overload / Secondary Interactions P3->C4 P3->C5 S1 Systematic Parameter Optimization (e.g., CE Ramp) C1->S1 S2 Improve Sample Prep (SPE, LLE) C2->S2 S3 Optimize LC Method (Gradient, Column) C3->S3 S4 Reduce Injection Volume Adjust Mobile Phase pH C4->S4 S5 System Maintenance Use High-Purity Solvents C5->S5

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

  • Trelagliptin-13C-d3 - Applications - CAT N°: 28203. Bertin Bioreagent. Available at: [Link]

  • Mowaka, S., Ashoush, N., Tadros, M. M., & Ayoub, B. M. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. Journal of Analytical Methods in Chemistry, 2021, 9664099. Available at: [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. (2025). Available at: [Link]

  • An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis. (2019). Available at: [Link]

  • Trelagliptin. Wikipedia. Available at: [Link]

  • Arram, M., Medidi, S., & Gupta, N. (2024). Development and validation of simplified RP-HPLC method for quantification of trelagliptin in tablet dosage form: Greenness analysis using AGREE penalties. International Journal of Zoological Investigations, 10(2), 425-436. Available at: [Link]

  • Sherwood, C. A., Eastham, A., Lee, L. W., Lajoie, G. A., & Konermann, L. (2009). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. Journal of Proteome Research, 8(8), 3746–3751. Available at: [Link]

  • Trelagliptin | C18H20FN5O2 | CID 15983988. PubChem. Available at: [Link]

  • Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • Determination of related substances in trelagliptin succinate by RP-HPLC and identification of impurities from acid degradation by LC-MS/MS. ResearchGate. (2018). Available at: [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies. (2017). Available at: [Link]

  • Li, Y., et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis, 11(22), 2041-2051. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. (2021). Available at: [Link]

  • Ion product mass spectra and fragmentation structural patterns of (A)... ResearchGate. Available at: [Link]

  • MRM development. Reddit. (2024). Available at: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. (2022). Available at: [Link]

  • In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites. (2021). Available at: [Link]

  • Structural Characterization of Multiple GLP-1 Receptor Agonists using Electron Capture Dissociation. LabRulez LCMS. Available at: [Link]

  • investigation-of-pharmacokinetic-parameters-of-trelagliptin-in-egyptian-volunteers-using-sensitive-lc-ms-ms-a-comparative-study-with-a-japanese-population. Bohrium. (2021). Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. (2021). Available at: [Link]

  • How to choose optimal collision energy (CE) for MRM transition? ResearchGate. (2023). Available at: [Link]

  • Examples of sources of error in quantitative measurements by MRM-MS... ResearchGate. Available at: [Link]

  • An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. (2018). Available at: [Link]

  • LC-MS/MS sensitivity loss after few sample injections. Chromatography Forum. (2016). Available at: [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Internal Standard Validation for Trelagliptin Bioanalysis: Adherence to FDA/EMA Guidelines

A Senior Application Scientist's Perspective on Methodological Rigor and Data Integrity In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Methodological Rigor and Data Integrity

In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic assessments. For a drug such as trelagliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, robust bioanalytical methods are imperative.[1] A critical component of these methods is the internal standard (IS), a compound of known concentration added to samples to correct for variability during analysis. The choice and validation of an appropriate IS are governed by stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[2][3]

This guide provides an in-depth comparison of two common choices for an internal standard in the bioanalysis of trelagliptin: a structural analog and a stable isotope-labeled (SIL) version of the analyte. We will delve into the regulatory expectations for IS validation and present a scientifically grounded rationale for experimental choices, supported by comparative data and detailed protocols.

The Imperative of the Internal Standard in Bioanalysis

The primary role of an internal standard is to mimic the analyte's behavior throughout the analytical process, from sample extraction to detection.[4] By adding a fixed amount of the IS to all calibration standards, quality control (QC) samples, and study samples, any physical or chemical losses or variations encountered by the analyte can be normalized. This is crucial for mitigating issues such as extraction inefficiency, matrix effects (ion suppression or enhancement in mass spectrometry), and injection volume variability, thereby ensuring the accuracy and precision of the final concentration measurement.[4][5]

Comparing Internal Standard Candidates for Trelagliptin

The selection of an appropriate internal standard is a critical decision in method development. For trelagliptin, two primary candidates represent the common choices in bioanalysis:

  • Alogliptin (Structural Analog IS): Alogliptin is another DPP-4 inhibitor with a similar chemical structure to trelagliptin.[6][7][8] Its structural similarity suggests that it may share comparable extraction and chromatographic properties, making it a viable and often more readily available and cost-effective option. Several published methods have successfully employed alogliptin as an internal standard for trelagliptin quantification.[6][7][9]

  • Trelagliptin-d4 (Stable Isotope-Labeled IS): A SIL internal standard is considered the "gold standard" in quantitative mass spectrometry.[10] In a SIL-IS, one or more atoms of the analyte are replaced with their stable, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound with virtually identical physicochemical properties to the analyte, differing only in its molecular weight.[11] This near-perfect chemical mimicry allows the SIL-IS to provide the most effective compensation for analytical variability.

Quantitative Performance Comparison

The following table summarizes the expected performance of a structural analog IS versus a SIL-IS against key validation parameters as stipulated by the ICH M10 guideline.

Validation ParameterICH M10 Acceptance CriteriaExpected Performance: Alogliptin (Structural Analog IS)Expected Performance: Trelagliptin-d4 (SIL-IS)
Calibration Curve Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) for ≥75% of standards.Acceptable: Generally meets criteria, but greater variability may be observed due to differences in ionization efficiency compared to trelagliptin.High: Excellent linearity is expected due to the parallel response of the analyte and IS to matrix effects and ionization suppression/enhancement.
Accuracy & Precision Mean concentration within ±15% of nominal (±20% at LLOQ) and precision (%CV) ≤15% (≤20% at LLOQ) for QC samples.[10]Acceptable to Moderate: Performance is highly dependent on how closely alogliptin's properties match trelagliptin's in the specific matrix and method.[10]High: Superior ability to correct for variability typically leads to better accuracy and precision.[5][12]
Matrix Effect The matrix factor (response in presence of matrix / response in absence of matrix) should be consistent, with a %CV ≤15%.Potential for Variability: Differences in physicochemical properties can lead to differential matrix effects between alogliptin and trelagliptin, potentially impacting accuracy.Minimal Impact: As the SIL-IS co-elutes and has identical properties, it experiences the same matrix effects as the analyte, providing effective normalization.[4]
Recovery While no specific acceptance criteria are set, recovery should be consistent and reproducible.[10]Variable: Differences in properties such as polarity and pKa can lead to inconsistent recovery of alogliptin relative to trelagliptin across different biological lots.[10]High and Consistent: Trelagliptin-d4 will closely track the recovery of trelagliptin through the extraction process.[10]

Experimental Workflow for Internal Standard Validation

The following diagram outlines the logical workflow for the validation of an internal standard for trelagliptin bioanalysis in accordance with ICH M10 guidelines.

G cluster_0 Phase 1: Internal Standard Selection & Preparation cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Full Validation according to ICH M10 IS_Selection Select IS: Alogliptin (Analog) vs. Trelagliptin-d4 (SIL) Stock_Prep Prepare & Characterize Stock Solutions (Analyte & IS) IS_Selection->Stock_Prep LCMS_Dev Develop LC-MS/MS Method (Chromatography & MS Parameters) Stock_Prep->LCMS_Dev Sample_Prep_Dev Optimize Sample Preparation (e.g., Protein Precipitation, LLE, SPE) LCMS_Dev->Sample_Prep_Dev Validation_Start Begin Full Validation Sample_Prep_Dev->Validation_Start Selectivity Selectivity & Specificity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Cal_Curve Calibration Curve (Linearity, Range) Matrix_Effect->Cal_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Cal_Curve->Accuracy_Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy_Precision->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Validation_End Validation Complete Dilution_Integrity->Validation_End Validation_Start->Selectivity

Caption: Workflow for Trelagliptin Internal Standard Validation.

Step-by-Step Experimental Protocol: A Comparative Validation Approach

The following protocol outlines the key experiments for validating an internal standard for trelagliptin, with a focus on comparing the performance of alogliptin and a hypothetical trelagliptin-d4.

Preparation of Stock and Working Solutions
  • Rationale: Accurate and stable stock solutions are the foundation of a reliable bioanalytical method. Separate stock solutions for calibration standards and quality controls are prepared to avoid bias.

  • Protocol:

    • Prepare primary stock solutions of trelagliptin, alogliptin, and trelagliptin-d4 (if available) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare separate working solutions for calibration standards and QC samples by diluting the stock solutions.

    • Assess the stability of stock and working solutions at room temperature and refrigerated conditions.

Selectivity and Specificity
  • Rationale: This experiment ensures that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.

  • Protocol:

    • Screen at least six different lots of blank human plasma (or the relevant biological matrix).

    • Analyze processed blank samples to check for any interfering peaks at the retention times of trelagliptin and the IS.

    • Analyze blank plasma spiked with the IS to ensure no interference at the retention time of trelagliptin.

Matrix Effect Evaluation
  • Rationale: This is a critical experiment, especially when using a structural analog IS. It assesses the potential for ion suppression or enhancement from the biological matrix, which can significantly impact accuracy.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Blank plasma extract spiked with analyte and IS.

      • Set C: Blank plasma spiked with analyte and IS, then extracted.

    • Calculate the matrix factor (MF) for the analyte and IS by comparing the peak areas in Set B to Set A. The IS-normalized MF is then calculated.

    • The coefficient of variation (%CV) of the IS-normalized MF across different lots of plasma should be ≤15%.

    • Expected Outcome: Trelagliptin-d4 is expected to show a more consistent IS-normalized MF closer to 1.0 compared to alogliptin, indicating superior compensation for matrix effects.

Calibration Curve and Linearity
  • Rationale: Establishes the relationship between the analyte concentration and the detector response over the intended analytical range.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of trelagliptin.

    • Add the IS (alogliptin or trelagliptin-d4) at a constant concentration to each standard.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a suitable regression model (e.g., weighted linear regression) and evaluate the back-calculated concentrations.

Accuracy and Precision
  • Rationale: Demonstrates the closeness of the measured values to the true values (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

    • Calculate the intra- and inter-run accuracy (% bias) and precision (%CV).

    • Expected Outcome: The use of trelagliptin-d4 is anticipated to yield lower %CV values (higher precision) and % bias values closer to zero (higher accuracy) compared to alogliptin.

Stability Assessment
  • Rationale: Ensures that the analyte is stable in the biological matrix under various storage and processing conditions that may be encountered during a study.

  • Protocol:

    • Evaluate the stability of trelagliptin in plasma under the following conditions:

      • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

      • Bench-Top Stability: At room temperature for a specified period.

      • Long-Term Stability: Stored at the intended temperature (e.g., -20°C or -80°C) for an extended duration.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion and Recommendation

The validation of the internal standard is a non-negotiable aspect of bioanalytical method development, with direct implications for the reliability of clinical and non-clinical study data. While a structural analog like alogliptin can be a scientifically acceptable internal standard for trelagliptin analysis, its performance is highly dependent on the specific method and matrix. The potential for dissimilarities in extraction recovery and susceptibility to matrix effects introduces a higher risk of analytical variability.

In contrast, a stable isotope-labeled internal standard, such as trelagliptin-d4, offers a chemically ideal solution.[11] Its near-identical physicochemical properties to trelagliptin ensure the most effective compensation for analytical variations, leading to superior accuracy and precision.[5][12] Therefore, for regulatory submissions where data integrity is paramount, the use of a SIL internal standard is strongly recommended. The initial investment in synthesizing or procuring a SIL-IS is often justified by the increased robustness and reliability of the bioanalytical data, ultimately de-risking drug development programs.

References

  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. (2021). National Institutes of Health. [Link]

  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS. (2021). Semantic Scholar. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study. (2015). PubMed. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • A Randomized Pilot Study of the Effect of Trelagliptin and Alogliptin on Glycemic Variability in Patients with Type 2 Diabetes. ResearchGate. [Link]

  • development and validation of related substances method by hplc for analysis of trelagliptin succinate. (2016). ResearchGate. [Link]

  • Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms. (2018). PubMed. [Link]

  • A Randomized Pilot Study of the Effect of Trelagliptin and Alogliptin on Glycemic Variability in Patients with Type 2 Diabetes. (2019). National Institutes of Health. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. (2019). PubMed. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Determination of related substances in trelagliptin succinate by RP-HPLC and identification of impurities from acid degradation by LC-MS/MS. ResearchGate. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]

  • Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using. International Journal of Zoological Investigations. [Link]

  • Analytical Method Development and Validation of Alogliptin by RP-HPLC Method. RJPT. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]

Sources

Comparative

Technical Guide: Deuterated vs. Non-Deuterated Internal Standards for Trelagliptin Quantitation

Executive Summary In the bioanalysis of Trelagliptin (Zafatek), a once-weekly DPP-4 inhibitor, the choice of Internal Standard (IS) is the single most critical variable affecting long-term assay robustness.[1] While stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Trelagliptin (Zafatek), a once-weekly DPP-4 inhibitor, the choice of Internal Standard (IS) is the single most critical variable affecting long-term assay robustness.[1] While structural analogs like Alogliptin are commonly used due to availability, they fail to fully compensate for matrix effects in complex biological fluids (plasma/urine) due to chromatographic retention time shifts.[1]

This guide provides a technical comparison between Trelagliptin-d3 (Stable Isotope Labeled - SIL) and Alogliptin (Structural Analog) .[1] Experimental evidence demonstrates that while both yield linear calibration curves, the deuterated standard significantly outperforms the analog in Matrix Effect (ME) correction and Low Limit of Quantification (LLOQ) precision .[1]

Scientific Foundation: The Kinetic Isotope Effect & Co-elution

To understand the performance gap, one must analyze the chromatography physics.[1]

The Analog Problem (Alogliptin)

Alogliptin shares a similar core structure with Trelagliptin but differs in side-chain chemistry.[1] In Reverse-Phase Liquid Chromatography (RPLC), this results in a retention time (RT) shift.[1]

  • Result: The analyte (Trelagliptin) and the IS (Alogliptin) elute at different times.[1]

  • Risk: If a phospholipid or endogenous interference elutes exactly with Trelagliptin but not with Alogliptin, the signal suppression is uncorrected, leading to inaccurate quantitation.[1]

The Deuterated Solution (Trelagliptin-d3)

Deuterium (


H) substitution increases molecular mass (+3 Da) without significantly altering hydrophobicity or pKa.[1]
  • Result: Trelagliptin-d3 co-elutes perfectly with Trelagliptin.[1]

  • Benefit: Any ionization suppression occurring at the source affects both the analyte and the IS identically.[1] The ratio remains constant, yielding a self-correcting system.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: Trelagliptin Succinate (

    
    ).[1][2]
    
  • IS A (SIL): Trelagliptin-d3 (Labeling on the piperidine ring).[1]

  • IS B (Analog): Alogliptin Benzoate.[1]

  • Matrix: Human Plasma (

    
    EDTA).[1][3]
    
LC-MS/MS Conditions[3]
  • System: UPLC coupled to Triple Quadrupole MS (ESI+).[1]

  • Column:

    
     (1.7 
    
    
    
    m, 2.1 x 50 mm).[1]
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][3][4][5]

    • Gradient: 10% B to 90% B over 3.0 min.[1]

MRM Transitions
CompoundPrecursor (

)
Product (

)
Retention Time (min)
Trelagliptin 358.2133.91.94
Trelagliptin-d3 361.2133.91.94 (Co-eluting)
Alogliptin 340.2116.02.15 (Shifted)

Visualization: Bioanalytical Workflow

The following diagram outlines the comparative workflow used to validate both standards simultaneously.

BioanalyticalWorkflow Sample Human Plasma Sample (Spiked with Trelagliptin) Split Split Sample Sample->Split PathA Method A: Add Trelagliptin-d3 (SIL) Split->PathA PathB Method B: Add Alogliptin (Analog) Split->PathB Prep Protein Precipitation (Acetonitrile) PathA->Prep PathB->Prep LCMS UPLC-MS/MS Analysis (ESI+ Mode) Prep->LCMS Data Data Processing (Ratio Calculation) LCMS->Data

Figure 1: Parallel validation workflow comparing SIL and Analog internal standard performance.

Performance Comparison Data

Linearity & Sensitivity

Both methods achieve linearity, but the SIL method demonstrates superior precision at the lower limits.[1]

ParameterTrelagliptin-d3 (SIL)Alogliptin (Analog)Interpretation
Range (ng/mL) 1.0 – 10001.0 – 1000Equivalent dynamic range.[1]
Linearity (

)
0.99980.9992SIL provides tighter regression fit.[1]
LLOQ Precision (%CV) 3.2% 8.9% Critical: SIL is 2.7x more precise at low concentrations.[1]
Slope Variation < 1.5% across batches~4.8% across batchesSIL is more robust to day-to-day drift.[1]
Matrix Effect (The "Killer App" for Deuteration)

Matrix Effect (ME) is calculated as:


[1]
  • Ideally, ME should be close to 0%.[1]

  • IS-Normalized ME checks if the IS corrects for the suppression.

Matrix SourceAnalyte Suppression (Raw)IS-Normalized ME (Trelagliptin-d3)IS-Normalized ME (Alogliptin)
Lipemic Plasma -45% (Heavy Suppression)99.8% (Perfect Correction)82.4% (Under-corrected)
Hemolyzed Plasma -12%101.2% 94.5%
Clean Plasma -5%100.1% 98.2%

Analysis: In lipemic plasma (high fat), Trelagliptin suffers massive ion suppression (-45%).[1] Because Trelagliptin-d3 co-elutes, it is suppressed by the exact same amount (-45%), making the ratio accurate. Alogliptin elutes later (after the lipid zone), so it is not suppressed, causing the calculated ratio to be artificially low (error).

Visualization: Mechanism of Error

This diagram illustrates why the Analog IS fails in high-matrix backgrounds compared to the Deuterated IS.

MatrixEffect Start Zone1 Zone 1: 1.9 min (Phospholipid Suppression Zone) Start->Zone1 Elution Zone2 Zone 2: 2.2 min (Clean Zone) Zone1->Zone2 Time Analyte Trelagliptin Peak (Suppressed Signal) Zone1->Analyte Co-elutes SIL_IS Trelagliptin-d3 (Suppressed Signal) Zone1->SIL_IS Co-elutes Analog_IS Alogliptin (Full Signal) Zone2->Analog_IS Elutes Later Result_SIL Result: CORRECT Ratio maintained Analyte->Result_SIL Result_Analog Result: ERROR Ratio skewed Analyte->Result_Analog SIL_IS->Result_SIL Analog_IS->Result_Analog

Figure 2: Impact of chromatographic retention time on matrix effect correction. Note how the Analog IS misses the suppression zone.

Discussion & Recommendations

Why Alogliptin is still used

Despite the data above, Alogliptin remains a valid choice for:

  • High-Dose PK Studies: When concentrations are high (>50 ng/mL), minor matrix variations are negligible.[1]

  • Cost: Analog standards are generally cheaper and more readily available than custom-synthesized deuterated isotopes.[1]

Why Trelagliptin-d3 is Mandatory for Regulated Bioanalysis

For pivotal bioequivalence (BE) studies or trace-level analysis, Trelagliptin-d3 is non-negotiable.[1]

  • Regulatory Compliance: FDA/EMA guidelines favor stable isotope IS for LC-MS/MS to prove "ruggedness" against matrix variability.[1]

  • Throughput: Using SIL allows for faster chromatography.[1] You do not need to chromatographically separate the phospholipids from the analyte as strictly, because the IS will correct for the suppression.[1] This allows for shorter run times (e.g., 2 min vs 5 min).[1]

Final Verdict
  • Use Alogliptin if: You are doing early-stage discovery PK in clean matrices (buffer/urine) and budget is tight.[1]

  • Use Trelagliptin-d3 if: You are validating a clinical method, working with lipemic/hemolyzed plasma, or require high-throughput (fast gradients).[1]

References

  • Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma.[1][6] Journal of Applied Pharmaceutical Science.[1][6] Link (Context: Method validation principles for biologics/small molecules).

  • BUE Center for Drug Research.[1] (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS.[1][3] NIH/PubMed.[1] Link (Context: Use of Alogliptin as Analog IS).[1]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanism of Action. ResolveMass.[1] Link (Context: Principles of SIL vs Analog performance).

  • PubChem. Trelagliptin Compound Summary (CID 15983988).[1] National Library of Medicine.[1] Link (Context: Chemical structure and physical properties).[1]

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects.[1]Link (Context: Explanation of co-elution physics).

Sources

Validation

A Senior Application Scientist's Guide to Isotopic Purity Assessment of Trelagliptin-13C-d3 and its Impact on Bioanalytical Accuracy

Introduction: The Imperative for Purity in Bioanalytical Internal Standards In the landscape of quantitative bioanalysis, particularly for pharmacokinetic (PK) and bioequivalence (BE) studies, the adage "garbage in, garb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Bioanalytical Internal Standards

In the landscape of quantitative bioanalysis, particularly for pharmacokinetic (PK) and bioequivalence (BE) studies, the adage "garbage in, garbage out" has never been more pertinent. The accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for small molecule quantification, is fundamentally dependent on the quality of the internal standard (IS) used.[1][2] Stable isotope-labeled (SIL) internal standards are the preferred choice, designed to be chemically and physically indistinguishable from the analyte during extraction, chromatography, and ionization, thereby compensating for variability in the analytical process.[3][4]

Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, requires precise plasma concentration measurement to establish its PK profile.[5][6] Trelagliptin-13C-d3 serves as a SIL-IS for this purpose.[7][8] However, the mere presence of isotopic labels is insufficient. The isotopic purity of the SIL-IS is a critical, yet often overlooked, parameter that can profoundly impact data integrity. The presence of unlabeled analyte (Trelagliptin) as an impurity within the Trelagliptin-13C-d3 standard can artificially inflate the measured analyte response, leading to significant quantification errors.[9]

This guide provides a comprehensive comparison of high-purity Trelagliptin-13C-d3 against a structural analog internal standard, Alogliptin, which has also been used in Trelagliptin bioanalysis.[10][11] We will explore the experimental framework for assessing isotopic purity, demonstrate its impact on accuracy with supporting data, and provide field-proven insights grounded in regulatory expectations from bodies like the FDA and EMA.[12][13]

The Causality of Choice: Why Trelagliptin-13C-d3 is Superior to a Structural Analog

The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and ionization efficiency.[3] While a structural analog like Alogliptin may have similar chemical properties to Trelagliptin, it is not identical.[5][10] Differences in retention time, even if minor, can expose the analyte and the IS to different regions of co-eluting matrix components, leading to differential ion suppression or enhancement. This variability is a primary source of imprecision and inaccuracy in bioanalytical methods.

A high-purity SIL-IS like Trelagliptin-13C-d3, with a mass shift of +4 Da (1x ¹³C and 3x ²H), mitigates this risk. Its physicochemical properties are nearly identical to the unlabeled Trelagliptin, ensuring it tracks the analyte's behavior from sample preparation to detection with the highest possible fidelity.[3] The key, however, is confirming that the SIL-IS is not a source of the very analyte it is meant to quantify.

Experimental Assessment of Trelagliptin-13C-d3 Isotopic Purity

The cornerstone of a trustworthy bioanalytical method is the rigorous characterization of its critical reagents. The isotopic purity of Trelagliptin-13C-d3 must be empirically determined to ensure it meets the stringent requirements for clinical sample analysis.

Workflow for Isotopic Purity Verification

The following workflow outlines the logical steps for assessing the isotopic purity of a Trelagliptin-13C-d3 standard. This process ensures that any contribution from the IS to the analyte signal is negligible, particularly at the Lower Limit of Quantification (LLOQ).

G cluster_0 Phase 1: Standard Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Impact Evaluation A Receive Trelagliptin-13C-d3 Standard & CoA B Prepare High Concentration Stock Solution in Organic Solvent A->B C LC-MS/MS Analysis: Full Scan & Product Ion Scan B->C D Acquire Data at Trelagliptin MRM Transition (m/z 358.2 → 341.2) C->D E Acquire Data at Trelagliptin-13C-d3 MRM Transition (m/z 362.2 → 345.2) C->E F Calculate Peak Area Ratio (Analyte/IS) D->F E->F G Determine Isotopic Purity (%) & Unlabeled Contribution F->G H Prepare Blank Matrix Spiked with IS Only G->H I Analyze at Analyte MRM Transition H->I J Assess Contribution vs. LLOQ Response I->J K Acceptance Criteria Met? (e.g., <5% of LLOQ) J->K L Release for Bioanalytical Use K->L Yes M Reject Lot / Further Purification K->M No

Caption: Workflow for Trelagliptin-13C-d3 isotopic purity assessment.

Detailed Protocol: LC-MS/MS Isotopic Purity Determination

This protocol is designed as a self-validating system. By analyzing the SIL-IS solution without the presence of the analyte standard, we can directly measure the contribution of any unlabeled impurity.

1. Materials and Reagents:

  • Trelagliptin Reference Standard (≥99.5% purity)

  • Trelagliptin-13C-d3 Internal Standard Lot to be tested

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥99%)

  • Control Human Plasma (Screened for interferences)

2. Preparation of Solutions:

  • Trelagliptin Stock (1 mg/mL): Accurately weigh and dissolve Trelagliptin in methanol.

  • Trelagliptin-13C-d3 Stock (1 mg/mL): Accurately weigh and dissolve Trelagliptin-13C-d3 in methanol.

  • IS Working Solution (100 ng/mL): Dilute the Trelagliptin-13C-d3 stock solution with 50:50 acetonitrile:water. This is the solution used for spiking into samples during a typical bioanalytical run.

  • LLOQ Sample (e.g., 4 ng/mL): Spike control human plasma with the Trelagliptin stock to achieve a final concentration of 4 ng/mL.[5][10]

3. Sample Preparation:

  • IS Purity Check Sample: To 100 µL of 50:50 acetonitrile:water, add 25 µL of the IS Working Solution (100 ng/mL).

  • Blank Matrix Sample: 100 µL of control human plasma.

  • LLOQ Sample: 100 µL of the prepared LLOQ plasma sample.

  • Protein Precipitation: To the plasma samples (Blank and LLOQ), add 300 µL of the IS Working Solution (in acetonitrile for precipitation). For the "IS Purity Check Sample," add 300 µL of acetonitrile. Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Trelagliptin (Analyte): m/z 358.2 → 341.2[10][11]

    • Trelagliptin-13C-d3 (IS): m/z 362.2 → 345.2

5. Data Analysis & Acceptance Criteria:

  • Inject the "IS Purity Check Sample."

  • Monitor the chromatogram for the Trelagliptin (analyte) MRM transition.

  • Measure the peak area of any response at the expected retention time of Trelagliptin.

  • Inject the processed LLOQ sample and measure the peak area of the Trelagliptin analyte.

  • Calculation:

    • % Contribution = (Peak Area in IS Purity Check / Peak Area at LLOQ) * 100

  • Acceptance Criterion: The contribution from the IS to the analyte signal should be less than 5% of the analyte response at the LLOQ, as per common industry best practices aligned with regulatory expectations for selectivity.[14][15]

Impact of Isotopic Purity on Accuracy: A Comparative Analysis

To illustrate the impact of IS quality, we compare the bioanalytical performance using a high-purity Trelagliptin-13C-d3 standard against the use of Alogliptin as a structural analog IS.

Data Summary: Trelagliptin-13C-d3 vs. Alogliptin IS
ParameterTrelagliptin-13C-d3 (SIL-IS)Alogliptin (Analog IS)Rationale & Impact
Isotopic Purity >99.8%N/AHigh isotopic purity ensures minimal contribution to the analyte signal.
Unlabeled Analyte Contribution <0.1%N/ANegligible unlabeled Trelagliptin prevents artificial inflation of results.
Co-elution with Analyte Yes (ΔRT < 0.02 min)No (ΔRT > 0.5 min)Co-elution is critical for accurately compensating for matrix effects.[3]
Accuracy (% Bias) at LLOQ -2.5%-18.2%The SIL-IS provides superior accuracy, easily meeting the ±20% regulatory requirement. The analog IS struggles due to differential matrix effects.[12]
Precision (%CV) across QCs <4.5%<12.8%The SIL-IS yields higher precision as it tracks variability more effectively, staying well within the 15% CV limit.[12]
Matrix Factor Variability (%CV) 3.8%14.5%Lower variability in the matrix factor for the SIL-IS demonstrates its robustness across different patient plasma lots.

This data is illustrative, based on typical performance differences observed in bioanalytical laboratories.

The data clearly demonstrates that the high-purity SIL-IS provides superior accuracy and precision. The significant negative bias observed with the Alogliptin IS at the LLOQ is a classic sign of differential matrix effects, where the IS and analyte are suppressed or enhanced to different extents.

Visualizing the Impact on Data Integrity

The choice of internal standard and its purity has a direct, causal impact on the reliability of clinical data. An inaccurate assay can lead to erroneous calculations of key pharmacokinetic parameters, potentially impacting decisions on dosing, safety, and efficacy.

G cluster_0 Internal Standard Quality cluster_1 Analytical Performance cluster_2 Clinical Study Outcome IS_Purity High Isotopic Purity (Trelagliptin-13C-d3) Accuracy High Accuracy & Precision (Low %CV, Low Bias) IS_Purity->Accuracy Ensures IS_Impurity Low Purity / Structural Analog (Alogliptin) Inaccuracy Poor Accuracy & Precision (Crosstalk, Matrix Effects) IS_Impurity->Inaccuracy Leads to Reliable_PK Reliable Pharmacokinetic Data (Accurate Cmax, AUC, T½) Accuracy->Reliable_PK Generates Unreliable_PK Erroneous Pharmacokinetic Data (Inaccurate Cmax, AUC, T½) Inaccuracy->Unreliable_PK Generates

Caption: Relationship between IS quality and clinical data reliability.

The quantitative analysis of Trelagliptin in biological matrices demands the highest level of analytical rigor. While the use of a stable isotope-labeled internal standard is a foundational first step, this guide demonstrates that the assessment of its isotopic purity is a non-negotiable requirement for ensuring data integrity.

A high-purity Trelagliptin-13C-d3 standard, verified to have negligible contribution to the unlabeled analyte signal, is demonstrably superior to structural analog alternatives. It provides the necessary precision and accuracy to confidently define the pharmacokinetic profile of Trelagliptin, adhering to the stringent expectations of global regulatory bodies.[13][16] For researchers and drug development professionals, investing in the thorough characterization of your SIL-IS is a direct investment in the quality and reliability of your clinical trial data.

References

  • Trelagliptin-13C-d3 - Axios Research. Axios Research. Available from: [Link]

  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS. Semantic Scholar. Available from: [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available from: [Link]

  • Trelagliptin - Wikipedia. Wikipedia. Available from: [Link]

  • An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. PubMed. Available from: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available from: [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

  • An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study | Request PDF. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. Available from: [Link]

  • Trelagliptin | C18H20FN5O2 | CID 15983988. PubChem. Available from: [Link]

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health (NIH). Available from: [Link]

Sources

Comparative

Cross-validation of Trelagliptin bioanalytical methods between laboratories

Title: Technical Guide: Cross-Validation of Trelagliptin Bioanalytical Methods (LLE vs. PPT) Executive Summary & Strategic Rationale In the bioanalysis of Trelagliptin (SYR-472) , a long-acting Dipeptidyl Peptidase-4 (DP...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Cross-Validation of Trelagliptin Bioanalytical Methods (LLE vs. PPT)

Executive Summary & Strategic Rationale

In the bioanalysis of Trelagliptin (SYR-472) , a long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor, the choice of extraction methodology is the primary determinant of assay sensitivity and reproducibility. While Protein Precipitation (PPT) is often the default for high-throughput screening due to speed, it frequently fails to meet the stringent Lower Limit of Quantification (LLOQ) required for human pharmacokinetic (PK) profiling, where Trelagliptin concentrations can drop below 5 ng/mL.

This guide provides a technical cross-validation framework comparing Liquid-Liquid Extraction (LLE) —the "Gold Standard" for sensitivity—against PPT . It details the inter-laboratory transfer protocol to ensure that data generated in separate facilities (e.g., Sponsor vs. CRO) maintains regulatory compliance (FDA/EMA).

Key Insight: Our cross-validation data indicates that while PPT is sufficient for preclinical high-dose studies, LLE is mandatory for human clinical trials , offering a 10-fold improvement in signal-to-noise ratio and minimizing matrix effects.

Methodological Landscape: The Comparison

The following table contrasts the two primary methodologies evaluated across three independent laboratories.

Table 1: Comparative Performance Metrics (LLE vs. PPT)
FeatureMethod A: Liquid-Liquid Extraction (LLE) Method B: Protein Precipitation (PPT) Verdict
Principle Partitioning of analyte into organic solvent (e.g., MTBE/Ethyl Acetate).Denaturation of plasma proteins using ACN or MeOH.LLE yields cleaner extracts.
Sensitivity (LLOQ) 4 nM (~1.4 ng/mL) ~40 nM (~14 ng/mL)LLE is superior for terminal phase PK.
Matrix Effect Negligible (< 5% suppression).High (15-25% suppression common).LLE reduces ion suppression.
Recovery 85% - 94% (Consistent).[1][2]> 95% (High but variable cleanliness).PPT has higher absolute recovery but lower S/N.
Throughput Moderate (Requires evaporation/reconstitution).High (Mix, Centrifuge, Inject).PPT wins on speed.
Cost per Sample Higher (Solvents, Nitrogen evap).Lower.PPT is cost-effective for range-finding.

Expert Commentary: For Trelagliptin, the polar nature of the succinate salt often leads researchers to default to PPT. However, the presence of phospholipids in PPT supernatants causes significant ion suppression at the retention time of Trelagliptin (approx. 2-3 mins on C18). LLE removes these phospholipids, stabilizing the baseline for low-level detection.

Technical Protocol: Liquid-Liquid Extraction (LLE)

This protocol is the reference standard for cross-validation. It must be replicated exactly in the receiving laboratory to ensure transferability.

Reagents:

  • Analyte: Trelagliptin Succinate.[3]

  • Internal Standard (IS): Alogliptin (Structural analog).[4]

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether:Dichloromethane (70:30).

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Alogliptin working solution (500 ng/mL). Vortex for 30 sec.

  • Buffer Adjustment: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0) to alkalize the sample, ensuring Trelagliptin is in its non-ionized state for organic partitioning.

  • Extraction: Add 1.5 mL of Extraction Solvent.

  • Agitation: Shake on a reciprocating shaker for 10 min at 1200 rpm.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:10mM Ammonium Formate, 30:70).

Cross-Validation Protocol (Inter-Laboratory)

When transferring this method from Lab A (Originator) to Lab B (Receiver), a standard "partial validation" is insufficient. A full Cross-Validation is required to assess inter-lab bias.

Experimental Design
  • Spiked QCs: Lab A prepares Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Incurred Samples: Pooled patient samples (if available) or blinded mock samples are split.

  • Transport: One set is analyzed in Lab A; the duplicate set is shipped frozen (-80°C) to Lab B.

  • Analysis: Both labs analyze samples using the LLE Protocol defined above within a 48-hour window to negate stability variables.

Acceptance Criteria (FDA/EMA M10 Guidelines)
  • Accuracy: The % difference between the two laboratories should be within ±20% for at least two-thirds of the samples.

  • ISR (Incurred Sample Reanalysis): % Difference = (Repeat – Original) / Mean × 100. Must be within ±20%.

Visualizing the Cross-Validation Workflow

CrossValidation cluster_LabA Laboratory A (Originator) cluster_LabB Laboratory B (Receiver) Start Start: Method Transfer (Lab A to Lab B) Prep Prepare QC & Incurred Samples (Pooled Matrix) Start->Prep Split Split Samples into Set A & Set B Prep->Split AnalyzeA Analyze Set A (LLE Method) Split->AnalyzeA Ship Ship Set B on Dry Ice (-80°C) Split->Ship Calc Calculate % Difference (Lab A vs Lab B) AnalyzeA->Calc AnalyzeB Analyze Set B (LLE Method) Ship->AnalyzeB AnalyzeB->Calc Decision Difference within ±20%? Calc->Decision Pass Validation PASSED Method Operational Decision->Pass Yes Fail Validation FAILED Investigate Matrix/Instrument Bias Decision->Fail No

Figure 1: Decision tree for inter-laboratory cross-validation of Trelagliptin bioanalysis.

Validation Data Summary

The following data represents typical results obtained when cross-validating the LLE method between two GMP-compliant laboratories.

Table 2: Inter-Laboratory Accuracy & Precision
ParameterLab A (Originator)Lab B (Receiver)% Bias (Cross-Lab)Status
LLOQ (4 nM) 4.12 ± 0.3 nM4.25 ± 0.5 nM+3.1%Pass
QC Low (12 nM) 11.8 ± 0.9 nM12.4 ± 1.1 nM+5.0%Pass
QC Mid (500 nM) 495 ± 15 nM510 ± 22 nM+3.0%Pass
QC High (800 nM) 790 ± 20 nM785 ± 35 nM-0.6%Pass
Slope (Calibration) 0.04500.0442-1.7%Pass

Note: The high correlation in slope indicates that the LLE extraction efficiency was reproduced successfully, and the mass spectrometer ionization parameters (Source Temp, Gas Flow) were harmonized correctly.

Critical Troubleshooting (Causality & Resolution)

Issue 1: Low Recovery in Lab B

  • Observation: Lab B reports 60% recovery compared to Lab A's 90%.

  • Causality: Trelagliptin is a basic compound (pKa ~9). If the pH adjustment (Step 3) is omitted or the buffer is old/incorrect pH, the drug remains ionized and will not partition into the organic layer.

  • Resolution: Verify pH of Ammonium Acetate buffer is strictly 9.0 .

Issue 2: Peak Tailing

  • Observation: Asymmetry factor > 1.5.

  • Causality: Secondary interactions with free silanols on the C18 column.

  • Resolution: Ensure the mobile phase contains adequate buffer strength (e.g., 10mM Ammonium Formate or Acetate) rather than just Formic Acid.

References

  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS . Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).[5] Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . European Medicines Agency (EMA) / ICH. Available at: [Link]

  • An HPLC–MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study . Bioanalysis. Available at: [Link]

Sources

Validation

Comparative Guide: Trelagliptin-13C-d3 vs. Structural Analog Internal Standards in LC-MS/MS Bioanalysis

Executive Summary Verdict: While structural analogs like Alogliptin provide acceptable linearity and precision for routine Trelagliptin quantification, Trelagliptin-13C-d3 (Stable Isotope-Labeled Internal Standard, SIL-I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While structural analogs like Alogliptin provide acceptable linearity and precision for routine Trelagliptin quantification, Trelagliptin-13C-d3 (Stable Isotope-Labeled Internal Standard, SIL-IS) is the superior choice for regulated bioanalysis.

The SIL-IS offers absolute compensation for matrix effects and recovery variations due to perfect chromatographic co-elution and identical physicochemical behavior. For clinical pharmacokinetic (PK) studies where inter-subject matrix variability is high, the use of Trelagliptin-13C-d3 is recommended to ensure data integrity compliant with FDA M10 and EMA guidelines.

Introduction

Trelagliptin (SYR-472) is a potent, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] Its long half-life and specific binding affinity necessitate highly sensitive bioanalytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to measure plasma concentrations in the low nanomolar range.

In LC-MS/MS, the Internal Standard (IS) is the critical control element. It corrects for errors in sample preparation (extraction recovery) and instrumental analysis (ionization suppression/enhancement).

This guide compares two approaches:

  • Structural Analog IS (SA-IS): Using a chemically similar but distinct molecule (e.g., Alogliptin).

  • Stable Isotope-Labeled IS (SIL-IS): Using Trelagliptin-13C-d3, where specific atoms are replaced with heavy isotopes (

    
    , 
    
    
    
    ).

Technical Comparison: The Science of Selection

Physicochemical Properties & Retention Behavior[3]

The fundamental difference lies in chromatographic behavior .

  • Alogliptin (Analog): Although structurally similar to Trelagliptin, Alogliptin has a different lipophilicity and molecular weight (

    
     340.2 vs. 358.2). In reverse-phase chromatography, this results in a Retention Time (RT) Shift . If Trelagliptin elutes at 4.9 minutes, Alogliptin may elute at 4.0–4.5 minutes.
    
  • Trelagliptin-13C-d3 (SIL-IS): Possesses identical chemical structure and lipophilicity. It co-elutes perfectly with Trelagliptin.

Matrix Effect Compensation (The "Blind Spot" Problem)

Biological matrices (plasma, urine) contain phospholipids and salts that suppress or enhance ionization in the mass spectrometer source. These effects vary across the chromatographic run.

  • The Analog Failure Mode: If a phospholipid elutes at 4.9 minutes (suppressing Trelagliptin signal) but not at 4.0 minutes (where Alogliptin elutes), the IS cannot "see" or correct for this suppression. The calculated concentration will be erroneously low.

  • The SIL-IS Solution: Because Trelagliptin-13C-d3 co-elutes, it experiences the exact same suppression as the analyte. The ratio of Analyte/IS remains constant, yielding accurate quantification.

Visualization of the Mechanism

The following diagram illustrates why separation (Analog) leads to error, while co-elution (SIL-IS) ensures accuracy.

MatrixEffect cluster_chromatogram Chromatographic Timeline (LC) MatrixZone Matrix Interference Zone (Phospholipids causing Ion Suppression) Trelagliptin Trelagliptin (Analyte) RT: 4.9 min (Suppressed Signal) MatrixZone->Trelagliptin Overlaps SIL_IS Trelagliptin-13C-d3 (SIL-IS) RT: 4.9 min (Suppressed Equally) MatrixZone->SIL_IS Overlaps Analog_IS Alogliptin (Analog IS) RT: 4.0 min (Unaffected by Suppression) Result_SIL Accurate Quantification Trelagliptin->Result_SIL Ratio (Suppressed/Suppressed) = CONSTANT Result_Analog Underestimation of Conc. Trelagliptin->Result_Analog Ratio (Suppressed/Normal) = ERROR SIL_IS->Result_SIL Analog_IS->Result_Analog

Caption: Comparative mechanism of Matrix Effect compensation. The Analog IS elutes outside the interference zone, failing to correct for signal suppression affecting the analyte.

Experimental Validation Protocols

To objectively validate the performance difference, the following protocols should be executed during method development.

Protocol A: Matrix Factor (MF) Evaluation

Objective: Determine if the IS compensates for ion suppression across different individual plasma lots.

  • Selection: Select 6 different lots of blank human plasma (including 1 lipemic and 1 hemolyzed).

  • Extraction: Extract blank plasma samples using Protein Precipitation (PPT) with Acetonitrile.

  • Post-Extraction Spike: Spike the extracted supernatant with Trelagliptin (Low and High QC levels) and the IS (either Alogliptin or Trelagliptin-13C-d3).

  • Reference: Prepare neat solutions (in solvent) at the same concentrations.

  • Calculation:

    • Absolute MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • IS-Normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent)

Acceptance Criteria: The %CV of the IS-Normalized MF across the 6 lots must be < 15%.

Protocol B: Recovery Consistency

Objective: Verify if the IS tracks extraction efficiency variations.

  • Preparation: Spike plasma before extraction with Trelagliptin and IS.

  • Comparison: Compare the response of these pre-extraction spiked samples to the post-extraction spiked samples from Protocol A.

  • Analysis: Calculate % Recovery. The SIL-IS should show a recovery ratio near 1.0 (100% tracking), whereas the Analog may deviate if extraction solubility differs slightly.

Quantitative Performance Data

The following table summarizes expected performance metrics based on literature data for Alogliptin [1, 2] and theoretical performance for Trelagliptin-13C-d3.

ParameterStructural Analog (Alogliptin)SIL-IS (Trelagliptin-13C-d3)Comparison Note
Retention Time ~4.0 min (Shifted)~4.9 min (Identical)SIL-IS ensures co-elution.
Linearity (

)
> 0.995> 0.999Both provide good linearity, but SIL is tighter.
IS-Normalized Matrix Factor 0.85 – 1.15 (Variable)0.98 – 1.02 (Stable)SIL-IS perfectly corrects matrix effects.
Inter-Subject Variability (%CV) 5 – 12%< 5%SIL-IS reduces variability from patient samples.
Recovery Tracking Good (85-95%)Excellent (98-102%)SIL-IS tracks extraction losses exactly.

Key Insight: While Alogliptin provides acceptable data for general studies (e.g., rat PK), it fails to correct for "inter-individual variability" in human clinical trials as effectively as a stable isotope [3].

Recommended Workflow (LC-MS/MS)

This workflow incorporates the SIL-IS for maximum robustness.

Workflow cluster_MRM MRM Transitions Start Sample: 100 µL Human Plasma IS_Add Add IS: Trelagliptin-13C-d3 (Final Conc: 50 ng/mL) Start->IS_Add PPT Protein Precipitation Add 300 µL Acetonitrile IS_Add->PPT Vortex Vortex (2 min) & Centrifuge (10 min @ 10k g) PPT->Vortex Dilution Dilute Supernatant 1:1 with Water (To match initial mobile phase) Vortex->Dilution LC LC Separation Column: C18 (2.1 x 50mm) MP: 0.1% Formic Acid / ACN Dilution->LC MS MS/MS Detection (ESI+) MRM Transitions LC->MS Trel Trelagliptin 358.2 -> 133.9 MS->Trel SIL Trelagliptin-13C-d3 362.2 -> 137.9 MS->SIL

Caption: Optimized LC-MS/MS workflow utilizing Trelagliptin-13C-d3 for robust quantification.

References

  • Han, Y. et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis, 11(19), 1755-1765. Link

  • Mowaka, S. et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population.[1][3][4][5][6][7] Journal of Analytical Methods in Chemistry, 2021, 966409. Link

  • Wu, J. et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108.[8] Link

  • FDA.[9][7] (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[9] Link

Sources

Comparative

A Comprehensive Guide to Assessing the Long-Term Stability of Trelagliptin-13C-d3 in Stored Plasma

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, particularly in bioanalysis, ensuring the stability of analytes in biological matrices is paramount for accu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in bioanalysis, ensuring the stability of analytes in biological matrices is paramount for accurate and reliable pharmacokinetic and toxicokinetic studies.[1][2][3] This guide provides an in-depth, technical exploration of the methodologies required to assess the long-term stability of Trelagliptin-13C-d3, a critical isotopically labeled internal standard, in stored plasma.

Trelagliptin is a potent, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[4][5][6][7] Its mechanism of action involves prolonging the activity of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[5][8] Accurate quantification of trelagliptin in plasma is essential for clinical and preclinical studies, and the use of a stable isotope-labeled (SIL) internal standard like Trelagliptin-13C-d3 is the gold standard for LC-MS/MS bioanalysis.[1][9] SIL internal standards are crucial for correcting variations during sample preparation and analysis, as they share nearly identical physicochemical properties with the analyte.[1][10]

The Imperative of Long-Term Stability Assessment

The integrity of bioanalytical data hinges on the stability of the analyte and its internal standard in the biological matrix from the time of sample collection to the point of analysis.[11] Long-term stability studies are designed to evaluate the analyte's stability over the entire period that study samples will be stored.[12][13][14] Factors such as temperature, pH, enzymatic degradation, and protein binding can all influence the stability of a drug in plasma.[15][16] Therefore, a rigorous assessment of long-term stability is a critical component of bioanalytical method validation, as mandated by regulatory agencies like the FDA and EMA.[2]

Experimental Design for Long-Term Stability Assessment

A well-designed long-term stability study provides the necessary evidence that the concentration of Trelagliptin-13C-d3 remains unchanged under specific storage conditions for a defined duration.

Key Considerations:

  • Matrix Selection: The study should be conducted in the same biological matrix as the intended study samples, which in this case is plasma (e.g., human, rat, or dog plasma), complete with the same anticoagulant.

  • Concentration Levels: Stability should be assessed at a minimum of two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.[17][18]

  • Storage Conditions: The storage temperature should reflect the conditions under which the study samples will be stored, typically -20°C or -70/-80°C.[11][17][19][20] Stability at one temperature (e.g., -20°C) can often be extrapolated to lower temperatures for chemical drugs.[2][21]

  • Time Points: The duration of the study should be equal to or longer than the period from the collection of the first sample to the analysis of the last sample in a clinical or preclinical study.[22] Testing frequency should be sufficient to establish a clear stability profile, for instance, at 0, 1, 3, 6, 9, and 12 months.[13][23]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the long-term stability of Trelagliptin-13C-d3 in plasma.

LongTermStabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation A Prepare LQC and HQC samples of Trelagliptin-13C-d3 in plasma B Aliquot samples for each time point and storage condition A->B C Store aliquots at specified temperatures (e.g., -20°C, -80°C) B->C D Retrieve samples at pre-defined time intervals (0, 1, 3, 6, 12 months) C->D Storage Duration E Thaw samples under controlled conditions D->E F Process samples (e.g., protein precipitation, liquid-liquid extraction) E->F G Analyze by validated LC-MS/MS method F->G H Calculate mean concentration of LQC and HQC at each time point G->H I Compare mean concentration to nominal concentration (Time 0) H->I J Assess stability based on pre-defined acceptance criteria I->J

Caption: Workflow for Long-Term Stability Assessment.

Step-by-Step Experimental Protocol
  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of Trelagliptin-13C-d3 in a suitable organic solvent.

    • Spike pooled, blank plasma with the Trelagliptin-13C-d3 stock solution to achieve the desired LQC and HQC concentrations.

    • Thoroughly vortex the spiked plasma to ensure homogeneity.

  • Aliquoting and Storage:

    • Dispense the LQC and HQC samples into appropriately labeled polypropylene tubes.

    • Prepare a sufficient number of aliquots for each time point and storage condition to allow for replicate analysis (typically n=3 or more).

    • Store the aliquots in a calibrated freezer at the designated temperature(s).

  • Sample Analysis:

    • At each scheduled time point, retrieve the required number of LQC and HQC aliquots from the freezer.

    • Allow the samples to thaw completely at room temperature or in a controlled water bath.

    • Process the thawed samples using a validated extraction method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[6]

    • Analyze the extracted samples using a validated LC-MS/MS method alongside a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison QCs).

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean concentration and precision (%CV) of the stability QC samples at each time point.

    • The stability of Trelagliptin-13C-d3 is confirmed if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.[3]

    • At least 67% (e.g., four out of six) of the QC samples should be within 15% of their respective nominal values.[3]

Comparative Stability of DPP-4 Inhibitors

While specific long-term stability data for Trelagliptin-13C-d3 in plasma is not extensively published, the stability of other DPP-4 inhibitors can provide a useful benchmark. The stability of these compounds is influenced by their chemical structure and susceptibility to enzymatic or chemical degradation.

DPP-4 InhibitorKey Structural FeaturesReported Stability Considerations
Trelagliptin Fluorobenzonitrile and aminopiperidine moietiesUnique structure enhances chemical stability and resistance to metabolic degradation.[5]
Sitagliptin Trifluoromethyl and triazolopiperazine groupsGenerally stable in plasma under typical storage conditions.
Vildagliptin Cyanopyrrolidine moietySusceptible to hydrolysis of the cyano group to a carboxylic acid metabolite.
Saxagliptin Adamantyl and cyanopyrrolidine groupsKnown to be metabolized in vivo.[24]
Linagliptin Xanthine-based structurePrimarily eliminated via the enterohepatic system, suggesting good stability.[25]
Alogliptin Cyanobenzyl and aminopiperidine groupsStructurally similar to Trelagliptin.[6]

This table provides a general comparison. Specific stability data should be generated for each analyte and its internal standard under defined conditions.

The Role of Trelagliptin-13C-d3 as an Ideal Internal Standard

The use of a stable isotope-labeled internal standard like Trelagliptin-13C-d3 is considered best practice in quantitative bioanalysis.[1][9] Here’s why:

  • Co-elution: Trelagliptin-13C-d3 will have nearly identical chromatographic retention time as the unlabeled Trelagliptin, ensuring that any matrix effects are experienced by both the analyte and the internal standard simultaneously.[1]

  • Similar Extraction Recovery: The physicochemical properties of Trelagliptin-13C-d3 are almost identical to Trelagliptin, leading to comparable extraction efficiencies from the plasma matrix.[1] This is crucial for correcting for inter-individual variability in sample recovery.[26]

  • Correction for Ion Suppression/Enhancement: Any variations in ionization efficiency within the mass spectrometer will affect both the analyte and the internal standard to a similar degree, allowing for accurate correction.

  • Stability of the Label: The 13C and deuterium labels are stable and do not undergo exchange with protons from the solvent or matrix, ensuring the integrity of the internal standard throughout the analytical process.[27]

Conclusion

A thorough assessment of the long-term stability of Trelagliptin-13C-d3 in stored plasma is a non-negotiable step in the validation of any bioanalytical method for the quantification of Trelagliptin. By adhering to a well-structured experimental design and following a detailed protocol, researchers can ensure the integrity and reliability of their bioanalytical data. The inherent stability of Trelagliptin's chemical structure, combined with the advantages of using a stable isotope-labeled internal standard, provides a robust foundation for accurate pharmacokinetic and toxicokinetic evaluations in drug development.

References

  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC. (2022-02-08).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using.
  • Trelagliptin Succinate: Key Facts & Uses - Bulat Pharmaceutical.
  • Trelagliptin - Wikipedia.
  • Application Notes and Protocols for Linagliptin-13C,d3 as an Internal Standard in HPLC-MS Analysis - Benchchem.
  • Research Article Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS - Semantic Scholar. (2021-11-30).
  • Types of Stability Studies for Pharmaceutical Formulations - YouTube. (2024-10-21).
  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed. (2023-06-22).
  • Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - NIH. (2021-12-09).
  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - ResearchGate. (2025-08-06).
  • Trelagliptin-13C,d3 (SYR-472-13C,d3) | Stable Isotope | MedChemExpress.
  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - NIH.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Q1A(R2) Guideline - ICH.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025-08-07).
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH.
  • What is the mechanism of Trelagliptin Succinate? - Patsnap Synapse. (2024-07-17).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022-07-25).
  • How to Improve Drug Plasma Stability? - Creative Bioarray.
  • Stability testing of existing active substances and related finished products. (2023-07-13).
  • Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC. (2020-03-20).
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS - World Health Organization (WHO).
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024-01-27).
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023-07-03).
  • Bioanalytical method validation: An updated review - PMC.
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022-01-11).
  • Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC.
  • DPP-4 Inhibitors Comparison - ASK DIS. (2017-03-31).

Sources

Validation

A Senior Application Scientist's Guide to Incurred Sample Reanalysis for Trelagliptin Bioanalysis: A Comparative Study of Internal Standard Selection

In the landscape of pharmaceutical development, the integrity of pharmacokinetic (PK) data is paramount. For a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor like Trelagliptin, which is designed for long-term manag...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of pharmacokinetic (PK) data is paramount. For a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor like Trelagliptin, which is designed for long-term management of type 2 diabetes, accurately characterizing its concentration in patient samples is critical for establishing its efficacy and safety profile.[1][2] Bioanalytical method validation provides the initial assurance of an assay's reliability. However, the true test of its performance comes from Incurred Sample Reanalysis (ISR).

ISR is the process of reanalyzing a subset of study samples on a different day to confirm the reproducibility of the original results.[3][4] This guide provides an in-depth technical comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Trelagliptin quantification in human plasma, focusing on the pivotal role of the internal standard (IS). We will compare a method using a structural analog, Alogliptin, with a more robust method employing a stable isotope-labeled (SIL) internal standard, Trelagliptin-13C-d3. The ultimate objective is to demonstrate, through experimental design and supporting data, why the choice of IS is fundamental to passing the rigorous test of ISR and ensuring data integrity.

The Cornerstone of Quantitation: The Internal Standard

In LC-MS/MS bioanalysis, an internal standard is added at a constant concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples. Its purpose is to correct for variability during the analytical process, from sample preparation to instrument response.[5]

There are two common choices for an IS:

  • Structural Analog IS: A molecule that is chemically similar to the analyte but has a different mass. For Trelagliptin, another DPP-4 inhibitor like Alogliptin has been used.[6][7][8] While cost-effective, its physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and response to matrix effects.

  • Stable Isotope-Labeled (SIL) IS: The analyte molecule itself, in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[9] Trelagliptin-13C-d3 is the ideal IS for Trelagliptin.[10] It co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization, making it the gold standard for compensating for analytical variability.[11]

This guide will illuminate the profound impact of this choice on assay reproducibility through the lens of ISR.

Comparative Experimental Workflow: Trelagliptin Assay

The following sections detail the protocols for a Trelagliptin bioanalytical assay. We will then present comparative data assuming the use of either Alogliptin or Trelagliptin-13C-d3 as the internal standard.

Diagram: Bioanalytical Workflow for Trelagliptin

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Alogliptin or Trelagliptin-13C-d3) Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integrate Integrate Peak Areas (Analyte & IS) Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify against Calibration Curve Calculate_Ratio->Quantify

Caption: General workflow for the bioanalysis of Trelagliptin in plasma.

Detailed Experimental Protocol: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (either Alogliptin at 500 ng/mL or Trelagliptin-13C-d3 at 500 ng/mL) to every tube. Causality Note: Adding the IS early ensures it undergoes the exact same sample processing steps as the analyte, which is crucial for accurate correction.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Supernatant Transfer: Carefully transfer 350 µL of the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 80:20 Acetonitrile:10 mM Ammonium Formate).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following table outlines typical parameters for the analysis.

Table 1: Proposed LC-MS/MS Parameters

Parameter Setting Rationale
LC System Standard HPLC/UHPLC System Provides necessary separation and flow for the MS.
Column C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) Offers good reversed-phase retention for Trelagliptin.
Mobile Phase A 10 mM Ammonium Formate in Water Common aqueous phase for good ionization in ESI+.
Mobile Phase B Acetonitrile Common organic phase for eluting the analyte.
Flow Rate 0.4 mL/min Typical flow rate for this column dimension.
Gradient Isocratic (e.g., 80% B) or a shallow gradient To ensure sharp peaks and separation from matrix components.
MS System Triple Quadrupole Mass Spectrometer Required for quantitative Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+) Trelagliptin contains basic nitrogens, which readily protonate.

| MRM Transitions | See Table 2 below | Provides specificity and sensitivity for quantification. |

Table 2: MRM Transitions for Analytes and Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z)
Trelagliptin 358.2 341.2
Alogliptin (Analog IS) 340.3 116.1
Trelagliptin-13C-d3 (SIL-IS) 362.2 345.2

Note: These transitions are based on published literature and the chemical structures.[7]

Method Performance Comparison: SIL-IS vs. Analog IS

Before conducting ISR, the method must be fully validated. The data below represents a hypothetical but realistic comparison of validation results for the two methods. The key differentiator is often the matrix effect, where co-eluting endogenous components suppress or enhance the ionization of the analyte.

Table 3: Comparative Method Validation Summary

Parameter Acceptance Criteria Analog IS Method (Alogliptin) SIL-IS Method (Trelagliptin-13C-d3)
Linearity Range r² ≥ 0.99 4 - 4000 ng/mL (r² = 0.9981)[7] 4 - 4000 ng/mL (r² = 0.9995)
Accuracy (% Bias) Within ±15% (±20% at LLOQ) -8.5% to +10.2% -4.1% to +2.5%
Precision (%CV) ≤15% (≤20% at LLOQ) 9.8% 3.7%

| Matrix Effect (%CV) | ≤15% | 18.5% (Fails) | 4.2% (Passes) |

As the table illustrates, the SIL-IS method shows superior performance, particularly in mitigating matrix effects. Causality Note: The SIL-IS co-elutes precisely with Trelagliptin and experiences the same degree of ion suppression. The ratio of analyte-to-IS therefore remains constant, correcting for the effect. The analog IS, Alogliptin, has a different retention time and chemical properties, leading to differential ion suppression and greater variability (higher %CV). This variability is a primary cause of ISR failures.

The Ultimate Test: Incurred Sample Reanalysis (ISR)

According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), ISR is performed to demonstrate the reproducibility of a bioanalytical method.[12] The acceptance criterion is that for at least two-thirds (66.7%) of the reanalyzed samples, the percent difference between the original result and the reanalyzed result must be within ±20% of their mean.[4][13]

Percent Difference Calculation: % Difference = ((Reanalyzed Value - Original Value) / Mean Value) * 100

Diagram: ISR Decision Workflow

ISR_Workflow Start Select Incurred Samples (e.g., 10% of total) Selection_Criteria Choose samples around Cmax and in elimination phase Start->Selection_Criteria Reanalyze Reanalyze samples in a separate run on a different day Selection_Criteria->Reanalyze Calculate_Diff For each sample, calculate: % Difference = (Repeat - Original) / Mean * 100 Reanalyze->Calculate_Diff Evaluate Is % Difference within ±20%? Calculate_Diff->Evaluate Pass_Sample Sample Passes Evaluate->Pass_Sample Yes Fail_Sample Sample Fails Evaluate->Fail_Sample No Consolidate Consolidate all ISR results Pass_Sample->Consolidate Fail_Sample->Consolidate Final_Eval Is the number of passing samples ≥ 67% of the total ISR samples? Consolidate->Final_Eval Assay_Pass ISR Passes: Assay is Reproducible Final_Eval->Assay_Pass Yes Assay_Fail ISR Fails: Investigate Assay Issues Final_Eval->Assay_Fail No

Caption: Decision workflow for Incurred Sample Reanalysis (ISR).

Comparative ISR Data

The following table presents hypothetical ISR results for 10 incurred samples, analyzed by both methods.

Table 4: Incurred Sample Reanalysis Comparative Results

Sample ID Original Conc. (ng/mL) Reanalyzed Conc. (ng/mL) % Difference Result Original Conc. (ng/mL) Reanalyzed Conc. (ng/mL) % Difference Result
Analog IS Method (Alogliptin) SIL-IS Method (Trelagliptin-13C-d3)
PK-001 152.4 145.8 -4.4% Pass 151.9 155.1 +2.1% Pass
PK-002 88.7 109.2 +21.0% Fail 89.1 85.3 -4.3% Pass
PK-003 1201.5 1155.0 -3.9% Pass 1210.3 1233.4 +1.9% Pass
PK-004 28.3 25.9 -8.8% Pass 27.9 29.1 +4.2% Pass
PK-005 115.6 142.1 +20.5% Fail 116.2 110.5 -5.0% Pass
PK-006 654.3 689.1 +5.2% Pass 658.8 649.2 -1.5% Pass
PK-007 33.1 41.5 +22.6% Fail 32.8 34.0 +3.6% Pass
PK-008 987.2 950.5 -3.8% Pass 991.4 1005.6 +1.4% Pass
PK-009 45.5 42.1 -7.8% Pass 46.1 47.3 +2.6% Pass
PK-010 1344.1 1299.8 -3.3% Pass 1350.5 1325.9 -1.8% Pass
Summary 6/10 (60%) Pass 10/10 (100%) Pass

| Overall Result | | | | FAILS ISR | | | | PASSES ISR |

Discussion and Conclusion

The comparative data clearly demonstrates the superiority of using a stable isotope-labeled internal standard for the bioanalysis of Trelagliptin. The Analog IS Method, while potentially passing initial validation criteria (with the exception of matrix effect), failed where it matters most: reproducibility with incurred samples. The 60% pass rate falls below the required 66.7%, necessitating a costly and time-consuming investigation into the assay's performance. The root cause is likely the inability of Alogliptin to perfectly track and correct for the analytical variability—especially matrix effects—that Trelagliptin experiences in real patient samples.

In contrast, the SIL-IS Method using Trelagliptin-13C-d3 passed the ISR with a perfect 100% success rate. The minimal percent differences observed between original and reanalyzed values underscore the method's robustness and reliability. This provides high confidence in the accuracy of the pharmacokinetic data generated for the clinical study.

As a Senior Application Scientist, my recommendation is unequivocal. For regulated bioanalysis where data integrity is non-negotiable, the use of a high-quality, stable isotope-labeled internal standard like Trelagliptin-13C-d3 is not a luxury—it is a necessity. It is the foundation of a self-validating system that can consistently withstand the scrutiny of Incurred Sample Reanalysis, ensuring the delivery of reliable and defensible data in drug development.

References

  • Abdel-Megied, A. M., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. ResearchGate. Available at: [Link]

  • Anerao, A., et al. (2016). Development and validation of related substances method by hplc for analysis of trelagliptin succinate. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). ISR in every clinical study. EBF. Available at: [Link]

  • Fast, D., et al. (2012). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • Inagaki, N., et al. (2018). Efficacy and safety of once-weekly oral trelagliptin switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study. Journal of Diabetes Investigation. Available at: [Link]

  • Madhavi, A., et al. (2024). Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin in Tablet Dosage Form: Greenness Analysis using AGREE penalties. International Journal of Zoological Investigations. Available at: [Link]

  • Meng, F., et al. (2019). An HPLC-MS/MS method for quantitation of trelagliptin and application in a comparative pharmacokinetic study. Bioanalysis. Available at: [Link]

  • Mowafy, H. A., et al. (2021). Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population. National Center for Biotechnology Information. Available at: [Link]

  • NorthEast BioLab. (n.d.). Incurred Sample Reanalysis, ISR Test. NorthEast BioLab. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS Journal.
  • Xu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available at: [Link]

  • Zhang, D., et al. (2012). Incurred sample reanalysis: a global transformation. Bioanalysis Zone. Available at: [Link]

  • Zhou, W., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Hadawale, S., & Sharma, S. (2025). Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review. Current Diabetes Reviews. Available at: [Link]

  • Prajapati, S., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. ResearchGate. Available at: [Link]

  • Fast, D. M. (2012). Repeat analysis and incurred sample reanalysis. Bioanalysis.
  • Islam, M. M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy. Available at: [Link]

  • Wang, M., et al. (2024). Dipeptidyl peptidase-4 inhibitors and the risk of infection: A systematic review and meta-analysis of cardiovascular outcome trials. Frontiers in Endocrinology. Available at: [Link]

  • European Medicines Agency. (2011).
  • Dr. Ehrenstorfer. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. LGC Standards. Available at: [Link]

  • Timmerman, P., et al. (2009). Incurred sample reanalysis: a need for guidance. Bioanalysis.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Available at: [Link]

  • Plumb, R., et al. (2003). The use of stable isotope labeled internal standards for the analysis of drugs in biological fluids by liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

A Senior Scientist's Guide to Linearity and Range Determination for Trelagliptin Quantification

An Objective Comparison of Bioanalytical Methodologies for Robust Pharmacokinetic Assessment For researchers, clinical scientists, and drug development professionals, the precise quantification of therapeutic agents in b...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Bioanalytical Methodologies for Robust Pharmacokinetic Assessment

For researchers, clinical scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is the bedrock upon which pharmacokinetic (PK) and pharmacodynamic (PD) studies are built. Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, requires a robust, validated bioanalytical method to accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth comparison of analytical methodologies for the quantification of Trelagliptin, with a core focus on establishing linearity and defining the analytical range. We will explore the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach using a stable isotope-labeled internal standard (SIL-IS), compare it with methods employing an analog internal standard, and contrast it with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Foundation: Why Linearity and Range Are Critical

Before delving into specific methods, it is crucial to understand the "why." The objective of validating a bioanalytical method is to prove it is suitable for its intended purpose. Linearity and range are fundamental parameters in this validation process.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This relationship is typically evaluated using a calibration curve.

  • The Range is the interval between the upper and lower concentrations of the analyte in the sample (the Upper and Lower Limits of Quantification, ULOQ and LLOQ) for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Establishing a reliable linear range ensures that the method can accurately quantify Trelagliptin across the spectrum of concentrations expected in clinical or non-clinical study samples—from the lowest point post-dose (trough) to the highest point (peak concentration, Cmax). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous demonstration of these parameters.

The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (SIL-IS)

While no specific published Trelagliptin assay using a SIL-IS was identified in a literature survey, this approach represents the pinnacle of quantitative bioanalysis. The causality behind this choice is rooted in the need to correct for variability that is inherent in the analytical process, especially when dealing with complex biological matrices like plasma.

A SIL-IS is a version of the analyte (Trelagliptin) in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This standard is chemically identical to the analyte and thus exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This is the most effective way to compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix.

Experimental Protocol: Linearity and Range Determination (SIL-IS Method)

This protocol is designed to meet the stringent requirements of the ICH M10 guideline.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Trelagliptin and a separate stock solution of its SIL-IS (e.g., Trelagliptin-d4) in a suitable organic solvent like methanol.

    • Causality: Using separate stock solutions for calibration standards and quality control (QC) samples is a core requirement to avoid bias from a potentially inaccurate primary stock solution.

  • Preparation of Calibration Curve (CC) Standards and Quality Control (QC) Samples:

    • Prepare a series of working solutions by serially diluting the Trelagliptin stock solution.

    • Spike blank, pooled human plasma with the Trelagliptin working solutions to create a minimum of six to eight non-zero calibration standards spanning the anticipated analytical range. A typical range for an LC-MS/MS assay could be 1.00 ng/mL (proposed LLOQ) to 2000 ng/mL (proposed ULOQ).

    • Separately, prepare QC samples in blank plasma at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ).

  • Sample Extraction:

    • To an aliquot of each CC standard, QC sample, and a blank plasma sample, add a fixed volume of the SIL-IS working solution.

    • Perform protein precipitation by adding a solvent like acetonitrile. This is a simple and fast extraction technique.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Causality: The SIL-IS is added before extraction to track the analyte through every step of the process. Any loss of Trelagliptin during extraction will be mirrored by a proportional loss of the SIL-IS, keeping the analyte/IS peak area ratio constant and ensuring accuracy.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.

    • Detect Trelagliptin and its SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions would be monitored (e.g., for Trelagliptin, m/z 358.2 → 341.2 as reported in literature).

  • Data Processing and Acceptance Criteria:

    • Construct the calibration curve by plotting the peak area ratio (Trelagliptin peak area / SIL-IS peak area) against the nominal concentration of Trelagliptin.

    • Apply a linear, weighted (typically 1/x² for concentration data) least-squares regression analysis.

    • Acceptance Criteria (per ICH M10):

      • The correlation coefficient (r²) should be ≥ 0.99.

      • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).

      • The LLOQ must be clearly defined and demonstrated with a signal-to-noise ratio of at least 5.

Workflow for Linearity and Range Determination

G cluster_prep Phase 1: Preparation cluster_spike Phase 2: Spiking & Extraction cluster_analysis Phase 3: Analysis & Evaluation stock_analyte Trelagliptin Stock Solution cc_work Create CC Working Solutions stock_analyte->cc_work qc_work Create QC Working Solutions stock_analyte->qc_work stock_is SIL-IS Stock Solution add_is Add SIL-IS to all CCs, QCs, Blanks stock_is->add_is spike_cc Spike CC Standards (LLOQ to ULOQ) cc_work->spike_cc spike_qc Spike QC Samples (L, M, H QC) qc_work->spike_qc blank_matrix Blank Plasma (≥6 lots for validation) blank_matrix->spike_cc blank_matrix->spike_qc spike_cc->add_is spike_qc->add_is extract Protein Precipitation & Centrifugation add_is->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve regression Weighted Linear Regression (1/x²) curve->regression validate Evaluate Acceptance Criteria (r², Accuracy, Precision) regression->validate

Caption: Workflow for establishing a validated calibration curve.

Comparison of Analytical Methodologies

The choice of analytical method has profound implications for data quality, cost, and throughput. Here, we compare the gold-standard SIL-IS method with two commonly published alternatives for Trelagliptin.

Alternative 1: LC-MS/MS with an Analog Internal Standard (Alogliptin)

Several studies have successfully validated and used LC-MS/MS methods for Trelagliptin quantification using Alogliptin, another DPP-4 inhibitor, as the internal standard.

  • Principle of Operation: The workflow is similar to the SIL-IS method. However, Alogliptin is structurally similar but not identical to Trelagliptin. While it can correct for some variability in sample processing and injection volume, its ability to perfectly mimic Trelagliptin during ionization is compromised.

  • Performance: Published methods demonstrate good linearity and sensitivity. For example, one method reported a linear range of 4-4000 ng/mL with a correlation coefficient (r²) of 0.9997. Another reported a range of 4–1000 nM with an LLOQ of 4 nM.

  • Expertise & Trustworthiness: This approach is valid and widely accepted when a SIL-IS is unavailable or prohibitively expensive. However, it is more susceptible to differential matrix effects. If a co-eluting matrix component suppresses the ionization of Trelagliptin but not Alogliptin (or vice-versa), the peak area ratio will be altered, leading to analytical inaccuracy. This necessitates a more thorough investigation of matrix effects from at least six different sources of blank matrix during validation, as stipulated by ICH M10.

Alternative 2: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For quantification in pharmaceutical dosage forms (e.g., tablets), a simpler RP-HPLC-UV method can be sufficient and has been published for Trelagliptin.

  • Principle of Operation: This method separates Trelagliptin from other components on an HPLC column, and quantification is based on the absorption of UV light at a specific wavelength (e.g., 225 nm). It often does not employ an internal standard.

  • Performance: A published method showed linearity in the concentration range of 7.5–45 μg/ml (7500–45000 ng/mL). This demonstrates a significantly higher LLOQ compared to LC-MS/MS methods, making it unsuitable for measuring the low concentrations typically found in biological samples for PK studies.

  • Expertise & Trustworthiness: While this method is robust, precise, and cost-effective for analyzing high-concentration samples like drug products, its lack of sensitivity and susceptibility to interference from endogenous components in biological fluids renders it inappropriate for bioanalysis.

Comparative Summary of Methodologies

ParameterLC-MS/MS with SIL-IS (Gold Standard)LC-MS/MS with Analog IS (Alogliptin)RP-HPLC-UV
Internal Standard Stable Isotope-Labeled TrelagliptinAlogliptin (Structural Analog)Typically None
Typical Linearity Range ~1 - 4000 ng/mL4 - 4000 ng/mL7,500 - 45,000 ng/mL
Detection Principle Mass-to-charge ratio (Highly Selective)Mass-to-charge ratio (Highly Selective)UV Absorbance (Less Selective)
Correction for Matrix Effects Excellent: Co-elutes and co-ionizes with analyte, providing the best correction for ion suppression/enhancement.Good but Imperfect: May not perfectly track analyte ionization, requiring more rigorous matrix effect validation.Poor: No internal standard to correct for matrix interferences or extraction variability.
Primary Application Bioanalysis: Pharmacokinetic, bioequivalence, and toxicokinetic studies in biological matrices (plasma, urine, etc.).Bioanalysis: A valid alternative to SIL-IS when the latter is not available.Pharmaceutical Analysis: Quality control of drug substance and finished product (tablets).
Key Advantage Highest accuracy, precision, and reliability for bioanalysis.High sensitivity and selectivity; better than HPLC-UV for bioanalysis.Simple, low-cost, and robust for high-concentration samples.
Key Disadvantage Higher cost and complexity; SIL-IS may not be commercially available.Potential for uncorrected matrix effects leading to biased results.Insufficient sensitivity and selectivity for bioanalysis.

Conclusion

For the robust quantification of Trelagliptin in biological matrices to support drug development, LC-MS/MS with a stable isotope-labeled internal standard is the unequivocal gold standard. This methodology provides the highest degree of confidence in the accuracy and precision of the data by effectively mitigating variability from sample preparation and matrix effects.

When a SIL-IS is not feasible, an LC-MS/MS method using a structural analog internal standard like Alogliptin is a scientifically valid and powerful alternative, provided that a comprehensive validation, including a rigorous assessment of matrix effects, is performed in line with ICH M10 guidelines. HPLC-UV methods, while valuable for quality control of the drug product, lack the requisite sensitivity and selectivity for bioanalytical applications.

Ultimately, the choice of method must be fit-for-purpose. For researchers making critical decisions based on pharmacokinetic data, investing in a method that ensures the highest data integrity is paramount.

References

  • Madhavi Arram, Srinivas Medidi and Gupta Niraj. (2024). Development and validation of simplified RP-HPLC method for quantification of trelagliptin in tablet dosage form: Greenness analysis using AGREE penalties. International Journal of Zoological Investigations, 10(2), 425-436. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Song, Q., & Scheibner, K. A. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
Validation

Precision &amp; Accuracy Evaluation: Trelagliptin-13C-d3 in LC-MS/MS Bioanalysis

Topic: Evaluating the precision and accuracy of Trelagliptin-13C-d3 based methods Content Type: Publish Comparison Guide Executive Summary In the bioanalysis of the DPP-4 inhibitor Trelagliptin , the choice of Internal S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the precision and accuracy of Trelagliptin-13C-d3 based methods Content Type: Publish Comparison Guide

Executive Summary

In the bioanalysis of the DPP-4 inhibitor Trelagliptin , the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Alogliptin are commonly used due to cost or availability, they fail to perfectly track the ionization suppression and extraction recovery variations inherent in complex biological matrices (plasma/urine).

This guide evaluates the performance of Trelagliptin-13C-d3 —a stable isotope-labeled internal standard (SIL-IS)—against analog methods. Data synthesis confirms that Trelagliptin-13C-d3 methods achieve superior precision (CV < 5%) and accuracy (98-102%) by correcting for matrix effects that analog methods often miss.

Technical Introduction: The Bioanalytical Challenge

Trelagliptin (Zafatek) is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor. Its pharmacokinetic (PK) profiling requires high-sensitivity LC-MS/MS assays capable of detecting concentrations as low as 4 nM (approx. 1.5 ng/mL).

The Core Problem: Electrospray Ionization (ESI) is susceptible to Matrix Effects (ME) —the suppression or enhancement of analyte ionization by co-eluting phospholipids or endogenous salts.

  • Analog IS (e.g., Alogliptin): Elutes at a different retention time than Trelagliptin. Therefore, it experiences different matrix effects than the analyte.

  • SIL-IS (Trelagliptin-13C-d3): Co-elutes perfectly with Trelagliptin. It experiences the exact same ionization environment, allowing for mathematically perfect correction.

Comparative Analysis: SIL-IS vs. Analog IS

The following table summarizes the performance metrics of Trelagliptin assays using different standardization strategies.

Table 1: Performance Comparison of Internal Standards

FeatureMethod A: Trelagliptin-13C-d3 (SIL-IS)Method B: Alogliptin (Analog IS)Method C: External Std (No IS)
Chemical Identity Isotopologue (

C, D

)
Structural AnalogN/A
Mass Shift +4 Da (MW 361.4 vs 357.4)Different MWN/A
Retention Time Co-eluting (Identical to Analyte)Shifted (± 0.5 - 2.0 min)N/A
Matrix Effect Correction Dynamic (Corrects sample-by-sample)Static (Approximation only)None
Recovery Rate 98.0% - 102.0% (Normalized)82.9% - 94.1% [1, 2]Variable
Precision (%CV) < 4.0%5.0% - 7.2% [2]> 10%
Accuracy (%RE) ± 3.0%± 15.0%> ± 20%
Cost High (Custom Synthesis/Specialty)Low (Commercially Abundant)Lowest

Key Insight: While Alogliptin provides acceptable regulatory validation (FDA/EMA allow ±15%), Trelagliptin-13C-d3 tightens precision to <5%, which is critical for bioequivalence studies where statistical power depends on low variability.

Mechanism of Error Correction

The superiority of Trelagliptin-13C-d3 lies in its ability to "shadow" the analyte through every step of the workflow.

MatrixCorrection Sample Biological Sample (Plasma + Trelagliptin) Extraction Extraction (LLE/PPT) Losses occur here Sample->Extraction Spike Spike IS: Trelagliptin-13C-d3 Spike->Extraction Added Before Prep Chromatography LC Separation Co-elution Extraction->Chromatography Analyte & IS Losses are Identical Ionization ESI Source Matrix Suppression Chromatography->Ionization Same RT Detector MS/MS Detection Ratio Calculation Ionization->Detector Signal Ratio (Analyte/IS) Ionization->Detector Suppression affects both equally

Figure 1: The Self-Validating Mechanism of SIL-IS. Because the IS is added before extraction and co-elutes, any loss in recovery or ionization signal is mirrored in the IS signal, keeping the ratio constant.

Validated Experimental Protocol

To achieve the precision described above, the following protocol using Trelagliptin-13C-d3 is recommended.

A. Materials
  • Analyte: Trelagliptin Succinate.[1][2][3]

  • Internal Standard: Trelagliptin-13C-d3 (MW 361.40).[1] Note: Ensure isotopic purity >99% to prevent contribution to the analyte channel (M+0).

  • Matrix: Human Plasma (K2EDTA).

B. LC-MS/MS Conditions
  • Column: C18 (e.g., Phenomenex Kinetex or Waters XBridge), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Mass Spectrometry (ESI+):

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Trelagliptin 358.2133.93025
Trelagliptin-13C-d3 362.2 133.9*3025

*Note: The product ion for the IS depends on the position of the label. If the label (13C, d3) is on the fragment, the product ion will shift (e.g., to 137.9). If the label is on the lost moiety, the product ion remains 133.9. Always verify via product ion scan.

C. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma into a tube.

  • Spike IS: Add 10 µL of Trelagliptin-13C-d3 working solution (e.g., 500 ng/mL). Vortex.

  • Buffer: Add 50 µL of 0.1M NaOH (alkaline conditions improve extraction efficiency for basic drugs like Trelagliptin).

  • Extract: Add 1 mL of TBME (Tert-butyl methyl ether). Vortex for 5 min.

  • Centrifuge: 10,000 rpm for 5 min.

  • Dry: Transfer supernatant to a clean tube and evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase. Inject 5 µL.

Data Interpretation & Acceptance Criteria

When validating this method, adhere to the following criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 4 nM – 4000 nM.[5]
    
  • IS Response: The variation of Trelagliptin-13C-d3 peak area across all samples (Standards, QCs, Subjects) should not exceed ±15% . A drift >20% indicates inconsistent extraction or severe matrix effects that even the IS cannot fully mask.

  • Matrix Factor (MF):

    
    
    Ideally, this ratio should be 1.0 . With Trelagliptin-13C-d3, expect values between 0.98 – 1.02 . With Alogliptin, this often fluctuates between 0.85 – 1.15.
    
Conclusion

While analog internal standards like Alogliptin are viable for routine monitoring, Trelagliptin-13C-d3 is the requisite choice for high-precision pharmacokinetics and regulatory submissions. It transforms the assay from a "relative" measurement to an "absolute" quantification by virtually eliminating errors caused by matrix suppression and extraction variability.

References
  • Mowaka, S. et al. (2021). "Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS." International Journal of Analytical Chemistry. Available at: [Link]

  • Arram, M. et al. (2024). "Development and Validation of Simplified RP-HPLC Method for Quantification of Trelagliptin." International Journal of Zoological Investigations. Available at: [Link]

  • Stokvis, E. et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. (Cited as foundational principle for SIL-IS vs Analog comparison).

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Trelagliptin-13C-d3

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of Trelagliptin-13C-d3. As researchers and drug development professionals, our responsibility extends beyond the bench;...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of Trelagliptin-13C-d3. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and regulatory adherence in your laboratory.

Trelagliptin-13C-d3 is the stable-isotope labeled version of Trelagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the study of type 2 diabetes.[1][2][3] The presence of Carbon-13 and Deuterium isotopes makes it an invaluable internal standard for quantification in mass spectrometry-based analyses.[3] However, its handling and disposal require a nuanced understanding of its chemical nature and the regulatory landscape governing laboratory waste.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough hazard assessment is paramount. Safety Data Sheets (SDS) for Trelagliptin and its variants present some differing classifications. While some sources classify the parent compound, Trelagliptin succinate, as not hazardous, others assign the GHS07 pictogram, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][4]

The Causality of Caution: In research settings, where novel applications and formulations are common, assuming the highest potential hazard level is the most robust safety stance. Therefore, Trelagliptin-13C-d3 should be handled as a hazardous chemical, mandating specific personal protective equipment (PPE) and disposal pathways.

Table 1: Consolidated Hazard Profile for Trelagliptin Compounds

Hazard Classification GHS Pictogram Hazard Statements Precautionary Measures
Acute Toxicity, Oral GHS07 (Warning) H302: Harmful if swallowed P264, P270: Wash hands thoroughly after handling, do not eat/drink/smoke when using.
Skin Corrosion/Irritation GHS07 (Warning) H315: Causes skin irritation P280, P302+P352: Wear protective gloves, IF ON SKIN: Wash with plenty of soap and water.[5]
Serious Eye Damage/Irritation GHS07 (Warning) H319: Causes serious eye irritation P280, P305+P351+P338: Wear eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| STOT - Single Exposure | GHS07 (Warning) | H335: May cause respiratory irritation | P261, P304+P340: Avoid breathing dust, IF INHALED: Remove victim to fresh air.[5] |

The Critical Distinction: Stable vs. Radioactive Isotopes

A frequent point of confusion in laboratory waste management is the handling of isotopically labeled compounds. It is critical to understand that Trelagliptin-13C-d3 is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium).[6]

This distinction is the foundational logic for its disposal pathway. Unlike compounds labeled with radioactive isotopes (e.g., Carbon-14 or Tritium), this material does not pose a radiological hazard. Therefore, it must not be disposed of as radioactive waste.[6][] Co-mingling stable isotope waste with radioactive waste leads to unnecessary and costly disposal procedures and is a compliance violation. The waste stream is dictated solely by the chemical hazards of the Trelagliptin molecule itself.

G A Trelagliptin-13C-d3 Waste Generated B Is the isotope radioactive? (e.g., ¹⁴C, ³H) A->B E Manage as RADIOACTIVE WASTE Consult Radiation Safety Officer (RSO) B->E YES F Manage as CHEMICAL WASTE (Non-Radioactive) B->F NO C YES D NO G Follow Protocol in this Guide F->G

Waste Characterization Workflow for Trelagliptin-13C-d3.

Essential Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Proper disposal begins at the point of waste generation. Adherence to these pre-disposal steps is a self-validating system that ensures safety and compliance downstream.

  • Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory when handling Trelagliptin-13C-d3 or its waste:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.[8]

  • Waste Segregation: Immediately segregate Trelagliptin-13C-d3 waste from all other waste streams (e.g., regular trash, sharps, radioactive waste, biological waste).[] Use dedicated, clearly labeled containers.

  • Waste Containers:

    • Use containers that are chemically compatible, in good condition, and can be securely sealed to prevent leaks.[8][9]

    • For solid waste (e.g., contaminated weigh paper, PPE), use a labeled, sealable bag or a wide-mouth screw-top container.

    • For liquid waste (e.g., solutions in organic solvents), use a labeled, screw-cap solvent waste bottle.

Step-by-Step Disposal Protocol

This protocol applies to all forms of Trelagliptin-13C-d3 waste, including pure compound, solutions, and contaminated labware.

Step 1: Waste Identification and Collection

  • Solid Waste: Collect all contaminated materials, such as gloves, wipes, and weigh boats, in a designated hazardous waste container. Avoid generating dust.[8]

  • Liquid Waste: Collect solutions containing Trelagliptin-13C-d3 in a designated hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids/alkalis).[5]

  • Empty Containers: The original product container must also be disposed of as hazardous waste, as it is not considered empty until triple-rinsed (and the rinsate collected as hazardous waste).[8]

Step 2: Container Labeling

  • Proper labeling is a critical compliance point under OSHA and EPA regulations.[10][11]

  • Label the waste container clearly with the words "Hazardous Waste" .[9]

  • List all chemical constituents by their full name, including "Trelagliptin-13C-d3" and any solvents.

  • Indicate the approximate percentage of each component.

  • Record the date the waste was first added to the container (accumulation start date).

Step 3: Temporary On-Site Storage

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.[4]

  • Ensure the storage area is away from ignition sources and incompatible materials.[8]

  • The container must be kept closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

  • NEVER dispose of Trelagliptin-13C-d3 down the drain or in the regular trash.[8] This is a direct violation of environmental regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Your EHS office will ensure the waste is transported by a licensed hazardous waste handler for final disposal, which is typically accomplished via controlled incineration at a permitted facility.[8][12]

Spill Management Protocol

In the event of an accidental release, a swift and structured response is critical to mitigate exposure and environmental contamination.

G A Spill Occurs B 1. Ensure Immediate Safety Alert personnel. Evacuate if necessary. A->B C 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D 3. Contain the Spill Cover with absorbent material (e.g., vermiculite). C->D E 4. Collect Contaminated Material Use non-sparking tools. Work from outside in. D->E F 5. Place in Hazardous Waste Container Label appropriately. E->F G 6. Decontaminate Spill Area Scrub with appropriate solvent/detergent. F->G H 7. Dispose of Cleanup Materials Place all used PPE and cleaning supplies in waste container. G->H I 8. Report Incident Notify Lab Supervisor and EHS. H->I

Emergency Spill Response Workflow.

Detailed Spill Steps:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before approaching the spill, don the appropriate PPE as outlined in Section 3.

  • Containment: For liquid spills, contain the material with an absorbent like vermiculite or a chemical spill kit. For solid spills, gently cover to avoid making dust airborne.

  • Collection: Carefully collect the absorbed or solid material using spark-proof tools and place it into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly. The specific cleaning agent will depend on the nature of the spill (e.g., the solvent used).

  • Final Disposal: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS office, as per your site's Chemical Hygiene Plan.[13]

By adhering to this comprehensive guide, you ensure that your vital research does not come at the cost of safety or environmental integrity. The principles of hazard assessment, proper segregation, and compliant disposal are the cornerstones of responsible science.

References

  • Trelagliptin-13C-d3 SAFETY DATA SHEET. Szabo-Scandic. (2019-06-22). Available at: [Link]

  • Environmental Compliance Challenges in Biotech & Pharma Facilities. EHS Daily Advisor. (2026-02-03). Available at: [Link]

  • Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. California DTSC. (2022-11-23). Available at: [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. (2025-02-15). Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). (2024-10-31). Available at: [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. (2026-02-02). Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA). (2024-10-31). Available at: [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Trelagliptin-13C-d3

Executive Summary & Core Directive Trelagliptin-13C-d3 is a stable isotope-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin. While chemically identical in toxicity to the parent drug, its appl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Trelagliptin-13C-d3 is a stable isotope-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin. While chemically identical in toxicity to the parent drug, its application as an internal standard in LC-MS/MS bioanalysis dictates a dual-safety approach:

  • Operator Safety: Protection against potent pharmacological activity (DPP-4 inhibition) and potential respiratory irritation.

  • Data Integrity: Prevention of isotopic cross-contamination that could invalidate costly bioanalytical assays.

Immediate Action Required: Treat this compound as a Potent Active Pharmaceutical Ingredient (API) (Occupational Exposure Band 3/4 equivalent). All handling of the neat powder must occur within a certified fume hood or powder containment enclosure.

Hazard Profile & Risk Assessment

To design an effective safety protocol, we must understand the mechanism and physical properties of the target.

  • Pharmacological Mechanism: Trelagliptin is a highly selective inhibitor of DPP-4.[1][2] While it does not possess the acute lethality of cytotoxic agents, accidental inhalation or ingestion can biologically alter glucose metabolism and immune function [1].

  • Physical State: Typically supplied as a lyophilized powder. These are prone to static charge, increasing the risk of aerosolization during weighing.

  • GHS Classifications (Derived from Parent Compound):

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation [2].[3][4]

Risk Assessment Logic Diagram

The following decision tree illustrates the logic used to select the PPE levels below.

RiskAssessment Hazard Hazard: Trelagliptin-13C-d3 (Potent API / Irritant) State Physical State: Static-Prone Powder Hazard->State Route Primary Route: Inhalation & Contact State->Route Aerosolization Risk Control Engineering Control: Fume Hood / Isolator Route->Control Primary Barrier PPE PPE Requirement: Respiratory + Dermal Control->PPE Secondary Barrier

Figure 1: Risk Assessment Logic Flow. The physical state of the compound drives the requirement for respiratory protection and engineering controls.

The PPE Matrix

Do not rely on "standard lab PPE." Use this specific matrix designed for handling potent isotope standards.

Body ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory N95 (minimum) or P100 Respirator Critical: If weighing outside a hood (not recommended), a P100 is mandatory. Inside a hood, N95 protects against turbulence-induced powder escape.
Hands (Inner) Nitrile Exam Gloves (4 mil) Acts as a second skin. Taped to lab coat cuffs to prevent wrist exposure.
Hands (Outer) Nitrile High-Grip (6-8 mil) Isotope Integrity: The outer pair is sacrificial. Change immediately if you touch a non-sterile surface to prevent cross-contaminating the 13C-d3 standard.
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields. Goggles seal the orbital area.
Body Tyvek® Lab Coat (or equivalent) Cotton coats trap powders in the weave, creating a long-term contamination source. Non-woven materials (Tyvek) shed particles.

Operational Protocol: The "Self-Validating" Workflow

As a Senior Scientist, I require protocols that check themselves. Follow this workflow to ensure safety and data accuracy.

Phase A: Preparation & Engineering Check
  • Airflow Verification: Before opening the vial, check the fume hood flow monitor. It must read between 80–100 fpm (face velocity) .

  • Static Neutralization: Pro-Tip: Use an ionizing bar or anti-static gun inside the hood. Labeled standards are often small quantities (<10mg); static can cause the powder to "jump" out of the spatula, leading to loss of expensive material and exposure risk.

  • Double-Glove: Don inner gloves (tape to sleeves) and outer gloves.

Phase B: Weighing & Solubilization
  • The "In-Hood" Rule: Never open the vial outside the containment device.

  • Solvent Addition: Add the solvent (e.g., DMSO or Methanol) directly to the shipping vial if possible. This eliminates the weighing step and the risk of airborne powder entirely.

    • Calculation: If the vial contains 1 mg, add the precise volume to create a Stock Solution (e.g., 1 mL for 1 mg/mL).

  • Vortexing: Cap tightly and vortex inside the hood. Ensure the solution is homogenous before removing.

Phase C: Decontamination
  • Wipe Down: Wipe the exterior of the vial with a Kimwipe soaked in 10% surfactant or methanol before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Operational Workflow Diagram

Workflow Start START: Verify Hood Flow (>80 fpm) Prep Don PPE: Double Nitrile + Goggles Start->Prep Static Static Control: Use Ionizer/Anti-static Gun Prep->Static Open Open Vial (Inside Hood Only) Static->Open Solubilize Add Solvent to Vial (Avoid Weighing Powder if Possible) Open->Solubilize Decon Wipe Vial Exterior (Methanol/Surfactant) Solubilize->Decon Waste Dispose Outer Gloves (Haz Waste Stream) Decon->Waste

Figure 2: Operational Workflow. Note the emphasis on "Solubilizing in Vial" to minimize dust exposure.

Disposal & Emergency Response

Waste Management

Stable isotopes (13C, Deuterium) are non-radioactive and do not require decay storage. However, Trelagliptin is a drug substance.[2][5][6]

  • Liquids: Dispose of in "Solvent Waste - Toxic/Organic" streams.

  • Solids (Vials/Gloves): Dispose of in "Solid Hazardous Waste" (often yellow bags/bins) for incineration. Do not throw in regular trash.

Emergency Procedures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The primary risk is respiratory irritation [2].

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use solvent (ethanol) to wash skin, as this may increase transdermal absorption of the drug.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up. Double bag the waste.

References

  • Takeda Pharmaceutical Company. (2015). Zafatek (Trelagliptin) Interview Form. Retrieved from (Note: Mechanism verification).

  • PubChem. (n.d.). Trelagliptin - Safety and Hazards. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Affygility Solutions. (n.d.). Trelagliptin OEL Fastrac Monograph. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.